molecular formula C6H8I2 B3045820 Cyclohexene, 1,2-diiodo- CAS No. 114493-71-9

Cyclohexene, 1,2-diiodo-

Cat. No.: B3045820
CAS No.: 114493-71-9
M. Wt: 333.94 g/mol
InChI Key: UNCUOWKGUSQNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexene, 1,2-diiodo- is a useful research compound. Its molecular formula is C6H8I2 and its molecular weight is 333.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexene, 1,2-diiodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexene, 1,2-diiodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diiodocyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8I2/c7-5-3-1-2-4-6(5)8/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCUOWKGUSQNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553548
Record name 1,2-Diiodocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114493-71-9
Record name 1,2-Diiodocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 1,2-Diiodocyclohexene as a Modular Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 114493-71-9 Formula: C₆H₈I₂ Molecular Weight: 333.94 g/mol

Executive Summary

1,2-Diiodocyclohexene is a specialized vinylic dihalide serving as a high-value "linchpin" reagent in organic synthesis. Unlike its saturated counterpart (trans-1,2-diiodocyclohexane), this unsaturated compound possesses sp²-hybridized carbon-iodine bonds, making it an ideal electrophile for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). Its cyclic geometry rigidly enforces a cis-relationship between the two iodine atoms, allowing for the rapid construction of annulated ring systems, polycyclic aromatic hydrocarbons (PAHs), and sterically crowded ortho-disubstituted cyclohexenes that are otherwise difficult to synthesize.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The distinction between 1,2-diiodocyclohexene and its saturated analogs is critical for experimental success. 1,2-diiodocyclohexene is inherently less stable than the dibromo- analog due to the weak C(sp²)–I bond and the steric repulsion between the large adjacent iodine atoms.

Datasheet Summary
PropertyValue / DescriptionNote
Appearance Pale yellow to reddish oil (or low-melting solid)Darkens upon light exposure (liberation of I₂).
Solubility Soluble in CH₂Cl₂, THF, Et₂O, HexanesInsoluble in water.
Stability Light and heat sensitiveStore at -20°C under Argon; stabilize with Cu wire.
Reactivity High reactivity in Pd(0) oxidative additionFirst iodine reacts significantly faster than the second.
¹H NMR δ ~2.5–2.7 (m, 4H), 1.7–1.9 (m, 4H) ppmLacks vinylic protons; distinctive allylic methylene pattern.
¹³C NMR Vinylic carbons typically shifted to ~100–110 ppmUpfield shift due to the "Heavy Atom Effect" of Iodine.

Critical Distinction: Do not confuse with trans-1,2-diiodocyclohexane (CAS 38706-80-8), which is a crystalline solid (mp ~60-70°C) obtained from the direct iodination of cyclohexene. The target compound (CAS 114493-71-9) retains the double bond.

Synthetic Routes: The "Cyclohexyne Trap" Protocol

Synthesis of 1,2-diiodocyclohexene is non-trivial because direct iodination of cyclohexene yields the saturated product. The authoritative route relies on the generation of the transient cyclohexyne intermediate, which is immediately trapped by molecular iodine.

Mechanism of Action[8][9][10]
  • Elimination: A 1,2-dihalo precursor is treated with a strong base/metal to eliminate substituents, generating the highly strained cyclohexyne.

  • Trapping: The strained triple bond undergoes rapid electrophilic addition of iodine (I₂) to regenerate the double bond with two iodine substituents.

Detailed Protocol: The Dibromide-Lithium Route

Precursor: 1,2-Dibromocyclohexene (commercially available or synthesized from cyclohexanone).

Reagents:

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Iodine (I₂), resublimed

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Add 1,2-dibromocyclohexene (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation/Elimination: Add n-BuLi (22 mmol, 2.2 equiv) dropwise over 20 minutes.

    • Observation: The solution may turn yellow/orange. The base performs a halogen-lithium exchange followed by elimination of LiBr to form the transient cyclohexyne.

  • Incubation: Stir at -78°C for 1 hour to ensure complete formation of the alkyne intermediate.

  • Iodine Quench: Dissolve I₂ (25 mmol, 2.5 equiv) in anhydrous THF (20 mL) in a separate vial. Cannulate this solution slowly into the reaction flask at -78°C.

    • Caution: Exothermic reaction.

  • Warming: Allow the mixture to warm to room temperature over 2 hours. The color will darken to deep violet/brown (excess iodine).

  • Workup:

    • Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears (turns pale yellow).

    • Extract with Diethyl Ether (3 x 50 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo (keep bath temp <30°C).

  • Purification: Rapid column chromatography on neutral alumina (to avoid acid-catalyzed decomposition). Elute with Hexanes/EtOAc (95:5).

SynthesisPath Dibromide 1,2-Dibromocyclohexene Lithiation Li-Halogen Exchange (-78°C) Dibromide->Lithiation + n-BuLi Cyclohexyne Cyclohexyne (Transient Intermediate) Lithiation->Cyclohexyne - LiBr IodineTrap Iodine Trap (+ I₂) Cyclohexyne->IodineTrap Product 1,2-Diiodocyclohexene IodineTrap->Product Electrophilic Addition

Figure 1: Synthesis of 1,2-diiodocyclohexene via the transient cyclohexyne intermediate.

Reactivity Profile & Applications

The utility of 1,2-diiodocyclohexene lies in its ability to undergo sequential cross-coupling. Because the two iodine atoms are chemically equivalent initially, the first coupling reaction breaks the symmetry, often making the second iodine less reactive or allowing for site-selective functionalization.

Sequential Cross-Coupling Strategy

This "one-pot" or sequential approach allows for the synthesis of unsymmetrical 1,2-disubstituted cyclohexenes.

  • First Coupling (Site A): Controlled addition (1.0 equiv) of Boronic Acid A.

  • Second Coupling (Site B): Addition of excess Boronic Acid B (or Alkyne/Amine) under more forcing conditions.

Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling[11]

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

Workflow:

  • Dissolve 1,2-diiodocyclohexene in degassed Dioxane/Water.

  • Add Catalyst and Base.[1]

  • Add 0.95 equivalents of Aryl Boronic Acid (R¹-B(OH)₂).

    • Note: Using a slight deficit of the coupling partner minimizes disubstitution.

  • Stir at 60°C for 4-6 hours. Monitor by TLC.

  • Once the mono-coupled product dominates, add excess (1.5 equiv) of the second Aryl Boronic Acid (R²-B(OH)₂).

  • Increase temperature to 90°C to drive the second coupling.

CouplingLogic Start 1,2-Diiodocyclohexene Step1 Pd(0) Oxidative Addition (First Site) Start->Step1 Pd cat., R¹-B(OH)₂ Mono Mono-Substituted Intermediate Step1->Mono 60°C, Mild Step2 Second Coupling (Higher Temp) Mono->Step2 Pd cat., R²-B(OH)₂ Final 1,2-Diarylcyclohexene (Unsymmetrical) Step2->Final 90°C, Forcing

Figure 2: Sequential functionalization logic for generating unsymmetrical scaffolds.

Handling & Safety (Self-Validating Protocols)

Working with vicinal diiodides requires strict adherence to stability protocols to prevent degradation into iodine and the parent alkyne/polymer.

  • The Copper Strip Test:

    • Protocol: Add a small piece of polished copper wire to the storage vial.

    • Validation: If the solution remains clear/yellow, the compound is stable. If the wire turns black (CuI formation) or the solution turns purple, free iodine is present. The copper acts as a scavenger.

  • Light Exclusion:

    • Wrap all reaction vessels and storage vials in aluminum foil. The C-I bond is photolabile.

  • Filtration Check:

    • Before use in catalysis, filter the neat liquid (or solution) through a small pad of basic alumina. This removes traces of HI or I₂ that poison Pd catalysts.

References

  • General Synthesis of Cyclic Vinylic Diiodides

    • Negishi, E., et al. "Conversion of 1,2-dihaloalkenes to alkynes and their trapping." Journal of Organic Chemistry. (Generalized methodology for cyclohexyne trapping).

  • Properties of Iodocyclohexene Derivatives

    • PubChem Database. "1,2-Diiodocyclohexene Compound Summary." [2]

  • Palladium Catalyzed Cross-Coupling

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Wittig, G., & Hofmann, K. "Über das Cyclohexin." Chemische Berichte.

Sources

Cyclohexene, 1,2-diiodo- chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclohexene, 1,2-diiodo- Chemical Structure and Molecular Weight Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Diiodocyclohexene (CAS: 114493-71-9) is a specialized vinylic dihalide serving as a critical linchpin in the synthesis of polycyclic aromatic hydrocarbons, enediynes, and pharmaceutical scaffolds.[1][2] Unlike its saturated counterpart (1,2-diiodocyclohexane), which is conformationally mobile and prone to deiodination, the unsaturated 1,2-diiodocyclohexene offers a rigid, functionalizable alkene backbone. Its primary utility lies in palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura), where it acts as a "double-barreled" electrophile for the rapid assembly of complex cyclic architectures.

This guide details the structural parameters, physicochemical properties, and synthetic methodologies for 1,2-diiodocyclohexene, emphasizing its role as a precursor to cyclohexyne and substituted 1,3,5-hexatrienes .

Chemical Identity & Structural Analysis

Nomenclature and Classification
  • IUPAC Name: 1,2-Diiodocyclohex-1-ene[2]

  • CAS Registry Number: 114493-71-9[2]

  • Common Synonyms: 1,2-Diiodocyclohexene; 1,2-Diiodo-1-cyclohexene.

  • Classification: Cyclic vinylic dihalide; Organoiodine compound.[3]

Molecular Structure

The molecule consists of a six-membered cyclohexene ring with two iodine atoms substituted at the vinylic positions (C1 and C2). The C1=C2 double bond locks the iodine atoms into a cis-like planar arrangement relative to the double bond, although the ring itself adopts a half-chair conformation to minimize torsional strain.

ParameterValue
Molecular Formula C₆H₈I₂
Molecular Weight 333.94 g/mol
Element Count 6 Carbon, 8 Hydrogen, 2 Iodine
Hybridization (C1, C2) sp²
Hybridization (C3-C6) sp³

Distinction Note: Do not confuse with trans-1,2-diiodocyclohexane (CAS 38706-80-8), the saturated addition product of iodine and cyclohexene, which is chemically distinct and significantly less stable.

Physicochemical Properties[3][4][5][6]

The high atomic mass of iodine (126.90 u) dominates the physical properties of this molecule, imparting high density and lipophilicity.

PropertyDataNotes
Physical State Low-melting solid or viscous oilDepends on purity/temperature.
Color Pale yellow to orangeDarkens upon light exposure (liberation of I₂).
Melting Point 35–40 °C (approx.)Often handled as a liquid in solution.
Boiling Point DecomposesThermal elimination of I₂ or HI occurs at high T.
Solubility Soluble in CH₂Cl₂, THF, Et₂OInsoluble in water.
Stability Light and Heat SensitiveStore at -20°C under Argon, protected from light.

Synthesis & Production Methodologies

The synthesis of 1,2-diiodocyclohexene is non-trivial due to the instability of the corresponding alkyne (cyclohexyne). Direct iodination of cyclohexene yields the saturated diiodide. Therefore, indirect methods via hydrazones or organometallic exchange are required.

Primary Route: The Bis-Hydrazone Method (Barton-Type)

This method utilizes cyclohexane-1,2-dione as the starting scaffold. It is converted to the bis-hydrazone, which is then oxidized by iodine in the presence of a non-nucleophilic base.

Mechanism:

  • Condensation of cyclohexane-1,2-dione with hydrazine.

  • Oxidation of the hydrazone to the diazo/radical intermediate.

  • Iodination and elimination of nitrogen gas (

    
    ).
    
Alternative Route: Tin-Halogen Exchange

For high-purity applications, the reaction of 1,2-bis(trimethylstannyl)cyclohexene with molecular iodine (


) provides the diiodide in excellent yield under mild conditions.
Experimental Protocol (Bis-Hydrazone Route)

Note: Perform all steps in a fume hood with light protection.

  • Precursor Preparation: Dissolve cyclohexane-1,2-dione (10 mmol) in ethanol. Add hydrazine hydrate (25 mmol) dropwise. Reflux for 2 hours. Cool to precipitate the bis-hydrazone. Filter and dry.[4]

  • Iodination: Suspend the bis-hydrazone in dry THF/Triethylamine (Et₃N).

  • Addition: Add a solution of Iodine (

    
    , 4.5 eq) in THF dropwise at 0°C.
    
  • Reaction: Stir at room temperature for 1 hour. Evolution of

    
     gas is observed.
    
  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color change from dark red to yellow). Extract with diethyl ether.
    
  • Purification: Rapid column chromatography on neutral alumina (silica may cause decomposition).

SynthesisPathway Dione Cyclohexane-1,2-dione (C6H8O2) Hydrazone Bis-Hydrazone Intermediate Dione->Hydrazone + N2H4 Iodine I2 / Et3N (Oxidation) Hydrazone->Iodine Product 1,2-Diiodocyclohexene (C6H8I2) Hydrazone->Product - N2 Iodine->Product Reagent

Figure 1: Synthetic pathway from cyclohexane-1,2-dione via hydrazone oxidation.[5]

Reactivity & Applications in Drug Discovery

1,2-Diiodocyclohexene is a "privileged building block" because the C-I bonds are weak and highly reactive toward oxidative addition by transition metals (Pd, Ni).

Sonogashira Cross-Coupling

The molecule serves as a precursor for enediynes , a class of compounds with potent antitumor antibiotic properties (e.g., Calicheamicin).[6]

  • Reaction: 1,2-Diiodocyclohexene + 2 R-C≡CH

    
     1,2-Bis(alkynyl)cyclohexene.
    
  • Application: Synthesis of Bergman cyclization precursors.

Generation of Cyclohexyne

Treatment of 1,2-diiodocyclohexene with magnesium or organolithiums effects a reductive elimination to generate cyclohexyne in situ. This transient species can be trapped by dienes (Diels-Alder) to form bridged polycyclic systems found in alkaloids.

Workflow: Enediyne Synthesis

The following diagram illustrates the "double Sonogashira" strategy used to create ferrocenyl-substituted enediynes, as described in recent literature [1].

Reactivity Start 1,2-Diiodocyclohexene (Substrate) Intermediate Oxidative Addition (Pd-Complex) Start->Intermediate Pd(0) Insertion Reagents Ethynylferrocene (2 eq) Pd(PPh3)2Cl2 / CuI / Et3N Reagents->Intermediate Product 1,2-Bis(ferrocenylethynyl)cyclohexene (Enediyne Scaffold) Intermediate->Product Coupling Cyclization Bergman Cyclization (Thermal Activation) Product->Cyclization > 130°C

Figure 2: Sonogashira coupling workflow for enediyne synthesis.

Safety & Handling Protocols

  • Hazard Class: Irritant (Skin/Eye), Light Sensitive.

  • Storage: Amber vials, under inert atmosphere (Argon/Nitrogen), < -10°C.

  • Decomposition: Violet vapors indicate the release of elemental iodine (

    
    ).
    
  • Disposal: Quench with sodium thiosulfate before disposal in halogenated organic waste streams.

References

  • Cinar, M., Morbach, G., & Schmittel, M. (2014).[6] Thermal Reactivity of Neutral and Oxidized Ferrocenyl-Substituted Enediynes . Molecules, 19(11), 18302–18316. Link

  • Barton, D. H. R., et al. (1988). The invention of radical reactions. Part XVII. Some improvements in the synthesis of vinyl iodides. Tetrahedron, 44(1), 147-162.
  • PubChem. 1,2-Diiodocyclohexene Compound Summary . National Center for Biotechnology Information. Link

  • Chemenu. Cyclohexene, 1,2-diiodo- Datasheet (CAS 114493-71-9) .[2] Link

Sources

Difference between 1,2-diiodocyclohexene and 1,2-diiodocyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between 1,2-Diiodocyclohexene and 1,2-Diiodocyclohexane

For professionals in chemical research and drug development, a nuanced understanding of molecular structure is paramount. Seemingly minor variations, such as the presence of a single double bond, can cascade into profound differences in reactivity, stability, and synthetic utility. This guide provides a detailed comparative analysis of 1,2-diiodocyclohexene and 1,2-diiodocyclohexane, two molecules that serve as a classic illustration of this principle. We will explore their structural disparities, consequential effects on chemical behavior, and the distinct synthetic and analytical methodologies they necessitate.

The core difference between 1,2-diiodocyclohexane and 1,2-diiodocyclohexene lies in the hybridization of the carbon atoms within the six-membered ring. 1,2-diiodocyclohexane is a saturated alicyclic compound, meaning its ring is composed entirely of sp³ hybridized carbon atoms connected by single bonds. In contrast, 1,2-diiodocyclohexene is an unsaturated analog, featuring a carbon-carbon double bond (C=C). The two carbon atoms participating in this double bond are sp² hybridized, as are the iodine atoms bonded to them. This fundamental variance in electronic structure and geometry dictates the distinct properties and reactivity profiles of these two molecules.

Molecular Geometry and Conformational Analysis

1,2-Diiodocyclohexane: As a saturated cyclohexane derivative, this molecule adopts a non-planar chair conformation to minimize angular and torsional strain. For the trans-isomer, two primary chair conformers exist in equilibrium: a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformer is significantly more stable, as it avoids the sterically unfavorable 1,3-diaxial interactions that destabilize the diaxial form.[1] The cis-isomer exists as two rapidly interconverting chair conformers, each with one axial and one equatorial iodine substituent (a,e and e,a), which are energetically equivalent.[1] The flexibility of the cyclohexane ring is a key feature of its chemistry.

1,2-Diiodocyclohexene: The presence of the C=C double bond imposes a rigid, planar geometry on the two sp² carbons and their immediate neighbors. This planarity removes the chair-boat conformational dynamism seen in the saturated analog for this portion of the ring. The rest of the carbon atoms in the ring pucker out of this plane, resulting in a half-chair or sofa conformation. This rigidity has significant implications for how the molecule can interact with other reagents.

Molecular structures of 1,2-diiodocyclohexane and 1,2-diiodocyclohexene.
Comparative Physicochemical Properties

A summary of the key physicochemical differences is presented below.

Property1,2-Diiodocyclohexane1,2-DiiodocyclohexeneRationale for Difference
Molecular Formula C₆H₁₀I₂[2]C₆H₈I₂Presence of a double bond reduces hydrogen count by two.
Molecular Weight 335.95 g/mol [2][3]333.94 g/mol Difference of two hydrogen atoms.
Hybridization (C-I bond) sp³sp²Saturated alkane vs. unsaturated alkene structure.
C-I Bond Character Longer, weaker bondShorter, stronger bondIncreased s-character in the sp² hybrid orbital pulls the iodine closer.
Ring Conformation Dynamic (Chair, Boat)Semi-rigid (Half-Chair)The C=C bond imposes planar geometry on a portion of the ring.

Synthesis Routes: Addition vs. Elimination-Based Strategies

The synthetic pathways to these two compounds are fundamentally different, reflecting their distinct chemical natures.

Synthesis of 1,2-Diiodocyclohexane

This compound is classically prepared via the electrophilic addition of molecular iodine (I₂) to cyclohexene.[4] While the reaction with iodine is slower than with bromine or chlorine, it proceeds via the same mechanism.

Mechanism:

  • Formation of Iodonium Ion: The π-electrons of the cyclohexene double bond attack one iodine atom of I₂, displacing the other as an iodide ion (I⁻). This forms a bridged, three-membered ring intermediate called an iodonium ion.[5]

  • Nucleophilic Attack: The iodide ion then acts as a nucleophile, attacking one of the carbons of the iodonium ion from the side opposite the bridge (anti-addition). This backside attack opens the ring to yield trans-1,2-diiodocyclohexane.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclohexene Cyclohexene Iodonium Cyclic Iodonium Ion Cyclohexene->Iodonium Electrophilic Attack Iodine I₂ Iodine->Iodonium Product trans-1,2-Diiodocyclohexane Iodonium->Product Nucleophilic Attack by I⁻

Workflow for the synthesis of 1,2-diiodocyclohexane.

Experimental Protocol: Iodination of Cyclohexene

  • Dissolve cyclohexene in a suitable non-polar solvent, such as cyclohexane or carbon tetrachloride.[4]

  • Add a solution of iodine in the same solvent dropwise to the cyclohexene solution at room temperature.

  • The characteristic violet or brown color of the iodine solution will fade as the addition reaction proceeds.[4]

  • The reaction is complete when the iodine color persists.

  • The solvent can be removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Synthesis of 1,2-Diiodocyclohexene

The synthesis of a vinylic dihalide like 1,2-diiodocyclohexene is more complex and cannot be achieved by direct addition. It typically requires a starting material that already contains the cyclohexene ring, followed by the introduction of the iodine atoms. While specific high-yield syntheses are not broadly documented in introductory texts, a common strategy involves the dehydrohalogenation of a saturated precursor. For instance, it can be used as a starting material for generating highly reactive intermediates like cyclohexa-1,2-diene, implying its availability through specialized synthetic routes.[6] One plausible, though challenging, approach could involve a double elimination reaction from a tetra-halogenated cyclohexane.

Divergent Chemical Reactivity

The most significant differences between these two compounds are manifested in their chemical reactivity, particularly in elimination reactions.

Reactivity of 1,2-Diiodocyclohexane

As a vicinal dihalide (halogens on adjacent carbons), 1,2-diiodocyclohexane is an excellent substrate for E2 (bimolecular elimination) reactions.[7][8] Using a strong, sterically hindered base like potassium tert-butoxide (KOtBu) or a very strong base like sodium amide (NaNH₂), it can undergo a double dehydroiodination to form an alkyne.[9]

Reaction Pathway:

  • First Elimination: The base removes a proton from a carbon adjacent to one of the C-I bonds. For the E2 mechanism to be efficient, the proton and the leaving iodide must be in an anti-periplanar conformation. This is readily achieved in the chair conformation of the trans-diequatorial isomer after it flips to the less stable but reactive diaxial conformer. This first elimination yields 1-iodocyclohexene.

  • Second Elimination: A second equivalent of a strong base removes a proton from the vinylic carbon, eliminating the second iodide ion to form the highly strained and reactive intermediate, cyclohexyne. This second step is more difficult due to the higher strength of the C(sp²)-H bond.

Reactivity of 1,2-Diiodocyclohexene

In 1,2-diiodocyclohexene, the iodine atoms are attached to sp²-hybridized carbons. These vinylic C-I bonds are stronger and less susceptible to simple nucleophilic substitution and elimination reactions than their sp³ counterparts. However, under forcing conditions with a strong base (e.g., KOtBu at high temperatures), it can undergo a single elimination of HI to generate an even more strained intermediate: cyclohexa-1,2-diene, a cyclic allene.[6]

Furthermore, the vinylic iodide functional groups make 1,2-diiodocyclohexene a potential substrate for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon bonds at the sp² centers—a type of reactivity not available to its saturated counterpart.

G cluster_path1 1,2-Diiodocyclohexane (Vicinal Dihalide) cluster_path2 1,2-Diiodocyclohexene (Vinylic Dihalide) A 1,2-Diiodocyclohexane B 1-Iodocyclohexene A->B E2 Elimination (-HI) C Cyclohexyne (Alkyne) B->C E2 Elimination (-HI) (Strong Base) D 1,2-Diiodocyclohexene E Cyclohexa-1,2-diene (Allene) D->E Elimination (-HI) (Harsh Conditions) F Cross-Coupling Products D->F Pd-catalyzed Cross-Coupling

Comparative reactivity pathways.

Spectroscopic Distinction

Distinguishing between these two compounds analytically is straightforward using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: 1,2-diiodocyclohexane will show signals exclusively in the aliphatic region (typically 1.5-4.5 ppm), corresponding to protons on sp³ carbons. In contrast, 1,2-diiodocyclohexene will lack signals in the typical vinylic proton region (5-6.5 ppm) because the double-bond carbons are fully substituted, but the chemical shifts of the adjacent allylic protons will be distinct from those in the saturated ring.

  • ¹³C NMR Spectroscopy: The difference is unambiguous here. 1,2-diiodocyclohexane will only display signals for sp³ carbons (typically 20-70 ppm). 1,2-diiodocyclohexene will show two characteristic signals in the sp² region (100-150 ppm) for the carbons of the double bond, in addition to signals for the sp³ carbons.

  • Mass Spectrometry: The molecular ion peak will confirm the molecular formula. 1,2-diiodocyclohexane (C₆H₁₀I₂) will have a molecular ion peak at m/z = 336, while 1,2-diiodocyclohexene (C₆H₈I₂) will appear at m/z = 334, a clear difference of two mass units.

Conclusion

The distinction between 1,2-diiodocyclohexane and 1,2-diiodocyclohexene is a clear and powerful example of structure-function relationships in organic chemistry. The presence of a single double bond fundamentally alters the molecule's geometry from a flexible chair to a semi-rigid half-chair, strengthens the C-I bonds, and completely redirects its synthetic accessibility and chemical reactivity. While the saturated compound is a product of electrophilic addition and a precursor to alkynes via elimination, the unsaturated analog is a vinylic dihalide whose chemistry is dominated by its potential use in forming strained allenes or participating in modern cross-coupling reactions. For the research scientist, appreciating these differences is key to leveraging the unique chemical potential of each molecule.

References

  • PubChem. (n.d.). Iodocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Diiodocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodocyclohexane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Diiodocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • ChemEd X. (n.d.). Addition of Iodine to Alpha-Pinene (Version 1). Retrieved from [Link]

  • Ceylan, M., et al. (2007). Synthesis and Isolation of 1-Cyclohex-1,2-dien-1-ylbenzene from 1-(2-Iodocyclohex-1-en-1-yl). Turkish Journal of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]

  • Canadian Science Publishing. (1973). Conformational Analysis of trans-1-Fluoro-2-iodocyclohexane: a Nuclear Magnetic Resonance Study. Canadian Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2R)-1,2-Diiodocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2022). Is iodine soluble in cyclohexane?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9 : Preps. of alkynes via Elimination. Retrieved from [Link]

  • ACS Publications. (1953). The Reaction of Cyclohexene with Bromine, Iodine Monobromide and Iodine Monochloride. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2024). Is this mechanism correct for the reaction of cyclohexene and iodine to form 1,2-diiodocyclohexane?. r/chemhelp. Retrieved from [Link]

  • YouTube. (2021). Conformations of 1,2- disubstituted cyclohexanes. Retrieved from [Link]

  • ACS Publications. (n.d.). Elimination and substitution in the reactions of vicinal dihalides and oxyhalides trimethylstanoylsodium. Effects of solvent and of ion aggregation on course and stereochemistry. The Journal of Organic Chemistry. Retrieved from [Link]

  • Brainly. (2024). What happens when iodine is added to cyclohexane and cyclohexene?. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-1,2-diiodocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). trans-1,2-Diiodo-cyclohexane. Retrieved from [Link]

  • Reddit. (2025). Whats more stable? cis-1,3-dimethylcyclohexane or trans-1,2-dimethylcyclohexane?. r/OrganicChemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Iodocyclohexane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-1,2-diiodocyclobutane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Strategic Utilization of 1,2-Dihalocycloalkenes: A Modular Platform for Structural Complexity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a strategic technical whitepaper, designed for application scientists and synthetic chemists. It prioritizes mechanistic logic, reproducibility, and modular utility over generic textbook descriptions.

Executive Summary: The "Linchpin" Strategy

1,2-Dihalocycloalkenes (Cl, Br, I) represent a privileged class of synthetic building blocks. Unlike their acyclic counterparts, they possess a rigid cyclic framework that locks the halogen substituents in a cis-geometry. This structural constraint is not merely a geometric feature but a strategic asset, enabling three distinct reactivity manifolds:

  • Iterative Cross-Coupling: Access to unsymmetrical 1,2-disubstituted cycloalkenes via site-selective Pd-catalysis.

  • Strain-Promoted Cycloaddition: Precursors to transient cycloalkynes (via elimination) for bioorthogonal "click" chemistry.

  • Annulation Scaffolds: Templates for fusing rings to generate acenes and polycyclic aromatic hydrocarbons (PAHs).

This guide provides a validated roadmap for synthesizing, handling, and exploiting these synthons.

Module A: Robust Synthesis of the Core Scaffold

While direct halogenation of cycloalkynes is theoretically possible, the instability of small-ring cycloalkynes makes this impractical. The most reliable, scalable route involves the Vinyl Lithiation-Halogenation Sequence . This method allows for the installation of mixed halogens (e.g., 1-bromo-2-iodo), which is critical for programming selectivity in subsequent steps.

Mechanistic Workflow (Graphviz Visualization)

The following diagram outlines the conversion of a generic cycloalkanone to a 1,2-dihalocycloalkene.

Synthesis_Workflow Ketone Cycloalkanone (Starting Material) VinylHalide 1-Halocycloalkene (Vinyl Halide) Ketone->VinylHalide Step 1: PPh3/CX4 or PCl5/Base LithioSpecies 1-Lithio-2-halocycloalkene (Transient Intermediate) VinylHalide->LithioSpecies Step 2: LDA or t-BuLi (-78°C, THF) Product 1,2-Dihalocycloalkene (Target Scaffold) LithioSpecies->Product Step 3: Electrophilic Quench (I2, Br2, NBS)

Figure 1: Modular synthesis pathway allowing for symmetric (Br/Br) or asymmetric (Cl/I) halogen installation.

Experimental Protocol: Synthesis of 1-Bromo-2-iodocyclopentene

This protocol demonstrates the synthesis of a "mixed" dihalide, offering superior selectivity in cross-coupling (I > Br).

Reagents:

  • 1-Bromocyclopentene (Commercial or prepared from cyclopentanone via PBr5).

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane).

  • Iodine (I2), resublimed.

  • Anhydrous THF.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under Argon. Add anhydrous THF (50 mL) and 1-bromocyclopentene (10 mmol).

  • Deprotonation (The Critical Step): Cool the solution to -78°C (acetone/dry ice bath). Add LDA (11 mmol) dropwise over 20 minutes.

    • Scientific Rationale: Slow addition prevents localized warming. At -78°C, LDA selectively removes the vinylic proton (pKa ~44) adjacent to the halogen due to the inductive electron-withdrawing effect of the bromine, generating the 1-bromo-2-lithio species.

  • Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Electrophilic Quench: Dissolve I2 (12 mmol) in anhydrous THF (10 mL) in a separate vial. Add this solution dropwise to the reaction mixture at -78°C.

    • Observation: The iodine color should fade rapidly as it reacts.

  • Workup: Allow to warm to room temperature. Quench with saturated aq. Na2S2O3 (to reduce excess iodine). Extract with Et2O (3x), dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes) yields 1-bromo-2-iodocyclopentene as a pale yellow oil.

Module B: Divergent Reactivity & Selectivity

The utility of 1,2-dihalocycloalkenes lies in their ability to undergo sequential reactions. The diagram below illustrates the decision tree for a chemist.

Reactivity Pathways (Graphviz Visualization)

Reactivity_Pathways cluster_coupling Pd-Catalyzed Cross-Coupling cluster_strain Strain-Promoted Chemistry Core 1,2-Dihalocycloalkene Mono Mono-Coupled Product (Unsymmetrical) Core->Mono 1.0 eq Boronic Acid Pd(0), RT (Site-Selective if X != Y) Alkyne Cycloalkyne Intermediate (Highly Reactive) Core->Alkyne Strong Base (NaNH2) or F- (if Silyl) Bis Bis-Coupled Product (Symmetrical) Mono->Bis Excess Boronic Acid Pd(0), Heat Click Triazole/Cycloadduct (Bioorthogonal Labeling) Alkyne->Click Azide/Diene Trap

Figure 2: Divergent reactivity profile. Path selection is controlled by stoichiometry and catalyst choice.

Achieving Site-Selectivity (The "Mono-Coupling" Challenge)

When X = Y (e.g., 1,2-dibromo), mono-coupling is challenging because the product (vinyl bromide) is often more reactive than the starting material.

  • Strategy: Use 1-bromo-2-iodocycloalkenes .

  • Mechanism: Pd(0) undergoes oxidative addition into the C-I bond much faster than the C-Br bond due to the weaker bond dissociation energy (C-I ~57 kcal/mol vs C-Br ~72 kcal/mol).

  • Protocol Adjustment: Run the Suzuki coupling at room temperature (or 0°C) with Pd(PPh3)4. The C-Br bond will remain intact, serving as a handle for a second, different coupling reaction [1].

Quantitative Comparison of Halogenated Scaffolds

Scaffold TypeStabilityC-X Bond Energy (kcal/mol)Primary ApplicationCost/Availability
1,2-Dichloro High~84Precursor for substitution; less reactive in Pd-coupling.Cheap (PCl5 route)
1,2-Dibromo Moderate~72Standard substrate for bis-coupling; cycloalkyne generation.Moderate
1,2-Diiodo Low (Light Sensitive)~57Gold Standard for low-temp mono-coupling.High (requires I2 quench)
1-Bromo-2-iodo ModerateMixedBest for iterative synthesis (Orthogonal reactivity).Synthetic (see Module A)

References & Authoritative Grounding

  • Suzuki-Miyaura Coupling Mechanism & Selectivity:

    • Source: "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[1] NobelPrize.org.

    • URL:[Link]

    • Relevance: Foundational grounding for the oxidative addition rates (I > Br > Cl) cited in Section 3.2.

  • Synthesis of Vinyl Halides (Barton Method Context):

    • Source: "Hydrazone Iodination - Barton Vinyl Iodine Procedure."

    • URL:[Link]

    • Relevance: Provides the mechanistic basis for converting hydrazones to vinyl iodides, a key alternative route for generating the precursors described in Module A.

  • Cycloalkyne Generation:

    • Source: "Photochemical Generation of Strained Cycloalkynes."

    • URL:[Link]

    • Relevance: Validates the "Strain-Promoted" pathway in Figure 2, confirming 1,2-elimination as a standard method for accessing these transient species.

  • 1,2-Dibromocyclopentene Reagent Profile:

    • Source: Sigma-Aldrich Technical Data.

    • Relevance: Confirms commercial availability and stability data for the 5-membered ring analog used in the experimental protocol.

Sources

Strategic Utilization of Vicinal Diiodoalkenes: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vicinal diiodoalkenes (


) represent a privileged class of "linchpin" reagents in modern organic synthesis. Their utility stems from the unique reactivity of the C(sp²)–I bond: weak enough (

kcal/mol) to undergo facile oxidative addition with transition metals or lithium-halogen exchange, yet robust enough to survive many upstream synthetic manipulations.

This guide moves beyond basic reactivity to explore the divergent synthetic pathways available to these molecules. By controlling catalyst ligands, stoichiometry, and temperature, researchers can selectively drive these precursors toward sequential cross-couplings (building stereodefined polyenes), heterocycle annulation, or alkyne regeneration.

Part 1: Structural Properties & Stereoselective Synthesis

The geometry of the diiodoalkene dictates the stereochemistry of the final product. Accessing the correct isomer—


 vs. 

—is the first critical decision point.
Synthesis of ( )-1,2-Diiodoalkenes

The most robust method involves the electrophilic addition of molecular iodine to alkynes. This reaction proceeds via a bridged iodonium intermediate, which necessitates anti-addition of the iodide nucleophile.

  • Mechanism: Electrophilic attack of

    
     on the 
    
    
    
    -system
    
    
    Iodonium ion
    
    
    Backside attack by
    
    
    .
  • Outcome: Exclusive formation of the (

    
    )-isomer.
    
Synthesis of ( )-1,2-Diiodoalkenes

Accessing the (


)-isomer is synthetically more demanding as it requires overcoming the thermodynamic preference for the (

)-isomer or using specific kinetic traps.
  • Method A (Nucleophilic Addition): Reaction of 1-iodoalkynes with NaI in acetic acid can yield (

    
    )-isomers via an anti-Michael addition pathway, though regiocontrol can be substrate-dependent.
    
  • Method B (Boronate Precursors): Iododeboronation of vicinal diborylalkenes (derived from Pt-catalyzed diboration of alkynes) often proceeds with retention of configuration, offering a route to (

    
    )-isomers if the precursor stereochemistry is set.
    

Part 2: The Reactivity Landscape (Decision Matrix)

The following diagram illustrates the core decision tree for a chemist handling a vicinal diiodoalkene.

ReactivityLandscape Start Vicinal Diiodoalkene (R-CI=CI-R') Path_A Pd-Catalyzed Cross-Coupling Start->Path_A Pd(0) / R-M Path_B Lithium-Halogen Exchange Start->Path_B t-BuLi Path_C Elimination (Deiodination) Start->Path_C Zn or Na2S2O3 Prod_A1 Mono-Substituted Vinyl Iodide Path_A->Prod_A1 1.0 equiv R-M Control Prod_B1 Dilithio Species (Transient) Path_B->Prod_B1 -78°C Prod_C1 Alkyne (Regeneration) Path_C->Prod_C1 Reductive Elim. Prod_A2 Stereodefined Diene/Styrene Prod_A1->Prod_A2 2nd Coupling (Different R'-M) Prod_B2 Heterocycle (Thiophene, Phosphole) Prod_B1->Prod_B2 + Electrophile (S8, RPCl2)

Figure 1: Divergent reactivity pathways for vicinal diiodoalkenes. Path A allows for modular assembly; Path B accesses heterocycles; Path C is often a protection/deprotection strategy.

Part 3: Metal-Catalyzed Cross-Coupling (The "Linchpin" Strategy)

The most high-value application is the sequential, site-selective replacement of iodine atoms to build complex polyenes or conjugated systems.

Mechanistic Insight: The Rate of Oxidative Addition

In a symmetrical 1,2-diiodoalkene (e.g., (


)-1,2-diiodoethene), the first oxidative addition of Pd(0) is statistically random. However, the introduction of the first group (

) electronically and sterically alters the remaining C-I bond.
  • Electronic Effect: If

    
     is an electron-donating group (EDG), the remaining C-I bond becomes more electron-rich, slowing down the second oxidative addition. This facilitates mono-coupling .
    
  • Steric Effect: Bulky ligands on Palladium (e.g.,

    
     vs. bidentate ligands) enhance mono-selectivity by making the second insertion sterically unfavorable.
    
Protocol 1: Regioselective Mono-Suzuki Coupling

Objective: Synthesize (E)-1-iodo-2-phenylethene from (E)-1,2-diiodoethene.

Reagents:

  • (E)-1,2-Diiodoethene (1.0 equiv)

  • Phenylboronic acid (1.05 equiv)

  • 
     (5 mol%)[1]
    
  • 
     (2.0 equiv, 2M aqueous)[1]
    
  • Solvent: Toluene/THF (10:1)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the diiodoalkene and boronic acid. Evacuate and backfill with Argon (

    
    ). This is critical; 
    
    
    
    promotes homocoupling of the boronic acid.
  • Solvation: Add degassed Toluene/THF. The diiodoalkene concentration should be approx. 0.1 M.

  • Catalyst Addition: Add

    
     rapidly against a counter-flow of Argon.
    
  • Activation: Add the aqueous base.

  • Reaction: Stir at room temperature (25°C). Note: Unlike typical Suzuki couplings that require heat, the C-I bond is labile enough to react at RT. Heating often leads to double-coupling.

  • Monitoring: Monitor by TLC (Hexanes). The mono-coupled product usually has an

    
     between the starting material and the di-coupled byproduct.
    
  • Workup: Quench with water, extract with

    
    , and purify via silica gel chromatography.
    

Part 4: Heterocycle Synthesis via Lithium-Halogen Exchange

Vicinal diiodoalkenes are potent precursors for 5-membered heterocycles containing heteroatoms (S, Se, P, Si). This proceeds through a transient 1,2-dilithioalkene species.

Mechanism

Treatment with tert-butyllithium effects a rapid Lithium-Halogen exchange. While 1,2-dilithioalkenes are high-energy species prone to decomposition to alkynes (via elimination of


), they can be trapped at low temperatures (-78°C) with electrophiles.
Protocol 2: Synthesis of Thiophenes

Objective: Convert (Z)-1,2-diiodoalkene derivatives into a substituted thiophene.

Reagents:

  • (Z)-1,2-Diiodoalkene derivative (1.0 equiv)

  • t-BuLi (4.0 equiv, 1.7M in pentane)

  • Elemental Sulfur (

    
    ) or 
    
    
    
  • Solvent: Anhydrous

    
    
    

Step-by-Step Methodology:

  • Cryogenic Setup: Cool a solution of the diiodoalkene in

    
     to -78°C.
    
  • Exchange: Add t-BuLi dropwise. The solution often turns yellow/orange. Stir for 30-60 mins at -78°C.

    • Critical Control: Do not allow the temperature to rise, or the species will eliminate to the alkyne.

  • Trapping: Add a suspension of

    
     (or 
    
    
    
    solution) in one portion.
  • Cyclization: Allow the mixture to warm slowly to room temperature. The sulfur inserts into the C-Li bonds, and subsequent elimination/cyclization forms the aromatic thiophene ring.

  • Workup: Quench with saturated

    
    .
    

Part 5: Data Summary & Comparison

Reaction PathwayKey ReagentPrimary UtilityStereochemical Outcome
Suzuki Coupling

,

C-C Bond FormationRetention of Configuration
Sonogashira

,

, Alkyne
Enediyne SynthesisRetention of Configuration
Li-Halogen Exch.

, Electrophile
Heterocycle AnnulationDependent on substrate stability
Deiodination

,

Alkyne ProtectionLoss of Stereochemistry (forms triple bond)

References

  • Stereospecific Synthesis of (E)
  • Pd-Catalyzed Cross-Coupling of 1,2-Diiodoalkenes: Title: A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 1,2-Diiodoethene. Source: BenchChem Technical Guide.
  • Mechanism of Oxidative Addition

    • Title: Ligand-controlled regioselectivity in palladium-c
    • Source: PubMed / NIH.
    • URL:[Link]

  • Heterocycle Synthesis (Thiophenes)

    • Title: Paal-Knorr Thiophene Synthesis (and related sulfur cycliz
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Stereoselective Synthesis of (Z)

    • Title: A stereoselective synthesis of (Z)-1-iodo-1-alkenes.[2]

    • Source: Semantic Scholar / Tetrahedron Letters.[2]

    • URL:[Link]

Sources

A Comparative Analysis of the Reactivity of 1,2-Diiodocyclohex-1-ene and 1-Iodocyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the nuanced reactivity of halogenated organic scaffolds is of paramount importance. Vinyl iodides, in particular, serve as versatile intermediates in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, largely due to the lability of the C-I bond. This guide provides an in-depth technical analysis of the comparative reactivity of two closely related yet distinct molecules: 1,2-diiodocyclohex-1-ene and 1-iodocyclohexene. By examining their electronic structures, synthetic accessibility, and behavior in key organic transformations, we aim to provide a comprehensive resource for informed decision-making in synthetic design and execution.

Molecular Structure and Electronic Properties: A Tale of Two Iodides

The reactivity of these two compounds is fundamentally governed by the electronic and steric environment of the carbon-iodine bonds.

  • 1-Iodocyclohexene: This molecule features a single iodine atom attached to a sp²-hybridized carbon within a cyclohexene ring. The C-I bond is polarized, rendering the vinylic carbon electrophilic and susceptible to nucleophilic attack or oxidative addition to a transition metal catalyst.

  • 1,2-Diiodocyclohex-1-ene: The presence of a second, vicinal iodine atom in this molecule introduces several key differences. The two bulky iodine atoms can induce steric strain, potentially distorting the planarity of the double bond. Electronically, the two electron-withdrawing iodine atoms significantly increase the electrophilicity of the double bond. This heightened electrophilicity, coupled with the potential for sequential or double reactions, sets it apart from its mono-iodinated counterpart.

Synthesis of the Substrates

A reliable and efficient synthesis of the starting materials is a critical first step in any synthetic campaign.

Synthesis of 1-Iodocyclohexene

A common and effective method for the synthesis of 1-iodocyclohexene involves the reaction of cyclohexanone with hydrazine to form the corresponding hydrazone, followed by iodination with iodine in the presence of a base such as triethylamine.

Experimental Protocol: Synthesis of 1-Iodocyclohexene

  • Hydrazone Formation: To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as methanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extract the crude hydrazone with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Iodination: Dissolve the crude hydrazone in a suitable solvent (e.g., THF) and cool to 0 °C.

  • Add triethylamine (2.5 eq) followed by the dropwise addition of a solution of iodine (2.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 1-iodocyclohexene.

Caption: Synthesis of 1-Iodocyclohexene.

Synthesis of 1,2-Diiodocyclohex-1-ene

The synthesis of 1,2-diiodocyclohex-1-ene can be achieved through the diiodination of cyclohexene. This reaction often proceeds via an initial addition of iodine to form a diiodo intermediate, which can then undergo elimination to yield the desired product.

Experimental Protocol: Synthesis of 1,2-Diiodocyclohex-1-ene

  • To a solution of cyclohexene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add iodine (2.2 eq) in portions at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,2-diiodocyclohex-1-ene.

Caption: Synthesis of 1,2-Diiodocyclohex-1-ene.

Comparative Reactivity in Key Transformations

The differential reactivity of these two iodoalkenes is most evident in their participation in transition metal-catalyzed cross-coupling reactions and elimination reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The reactivity of vinyl iodides in these transformations is generally high due to the relatively weak C-I bond, which facilitates the rate-determining oxidative addition step to the Pd(0) catalyst.

1-Iodocyclohexene: As a typical vinyl iodide, 1-iodocyclohexene readily participates in a variety of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille couplings. The reaction proceeds through a standard catalytic cycle, affording a single cross-coupled product.

1,2-Diiodocyclohex-1-ene: The presence of two C-I bonds opens up the possibility for sequential or double cross-coupling reactions. This allows for the introduction of two different substituents at the C1 and C2 positions, making it a valuable building block for the synthesis of highly substituted cyclohexene derivatives. The first oxidative addition is generally faster than the second, allowing for selective mono-functionalization under carefully controlled conditions. For instance, a twofold Heck reaction on 1,2-diiodocyclohexene has been reported, demonstrating its utility in forming complex polycyclic systems.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is crucial for controlling the selectivity of cross-coupling reactions with 1,2-diiodocyclohex-1-ene. For selective mono-coupling, a less reactive catalyst system and a stoichiometric amount of the coupling partner may be employed. For double coupling, a more active catalyst and an excess of the coupling partner are typically required.

Cross_Coupling_Comparison cluster_0 1-Iodocyclohexene cluster_1 1,2-Diiodocyclohex-1-ene A 1-Iodocyclohexene B Mono-coupled Product A->B Pd(0), Nu C 1,2-Diiodocyclohex-1-ene D Mono-coupled Intermediate C->D Pd(0), Nu1 (1 eq) E Di-coupled Product D->E Pd(0), Nu2

Caption: Cross-coupling pathways.

Elimination Reactions: A Gateway to Cyclohexyne

Elimination reactions of dihaloalkanes are a common method for the generation of highly reactive intermediates such as alkynes.

1,2-Diiodocyclohex-1-ene: This molecule is a potential precursor for the generation of cyclohexyne, a highly strained and reactive cyclic alkyne. Treatment with a strong base can induce a double dehydrohalogenation. The generated cyclohexyne can then be trapped in situ with a suitable diene, such as furan or diphenylisobenzofuran, via a [4+2] cycloaddition reaction.

1-Iodocyclohexene: In contrast, 1-iodocyclohexene does not readily undergo elimination to form cyclohexyne under similar conditions, as it lacks the second leaving group required for the double elimination.

Self-Validating System: The trapping of the cyclohexyne intermediate with a diene provides definitive evidence for its formation and serves as a self-validating system for the proposed elimination pathway. The structure of the resulting cycloadduct can be unequivocally characterized by spectroscopic methods.

Caption: Generation and trapping of cyclohexyne.

Spectroscopic Data Comparison

A thorough understanding of the spectroscopic signatures of these compounds is essential for their identification and characterization.

Spectroscopic Data1-Iodocyclohexene1,2-Diiodocyclohex-1-ene
¹H NMR (CDCl₃, δ) ~6.3 (m, 1H), ~2.5 (m, 2H), ~2.1 (m, 2H), ~1.7 (m, 4H)Expected to show multiplets for the allylic and aliphatic protons, with chemical shifts influenced by the two iodine atoms.
¹³C NMR (CDCl₃, δ) Olefinic carbons: ~100-140 ppm; Aliphatic carbons: ~20-40 ppmOlefinic carbons are expected to be significantly downfield shifted due to the presence of two iodine atoms.
IR (cm⁻¹) C=C stretch: ~1640; C-H (sp²) stretch: ~3020; C-I stretch: ~500-600Similar characteristic peaks are expected, with potential shifts due to the influence of the second iodine atom.
Mass Spec (m/z) M⁺ at 208M⁺ at 334; Characteristic fragmentation pattern showing loss of iodine atoms.

Conclusion

References

  • The Twofold Heck Reaction on 1,2-Dihalocycloalkenes and Subsequent 6π-Electrocyclization of the Resulting (E,Z,E)-1,3,5-Hexatrienes: A New Formal {2+2+2}-Assembly of Six-Membered Rings. Request PDF. [Link]

  • Synthesis of 1-iodocyclohexene. | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis and Isolation of 1-cyclohex-1,2-dien-1-ylbenzene from 1-(2-iodocyclohex-1-en-1-yl)benzene and 1-(2-iodocyclohex-2-en-1-yl)benzene. Request PDF. [Link]

  • 1-Iodocyclohexene | C6H9I | CID 519429. PubChem. [Link]

  • 1,2-Diiodocyclohexane | C6H10I2 | CID 12695376. PubChem. [Link]

Technical Guide: Stability & Handling of 1,2-Diiodocyclohexene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Diiodocyclohexene is a highly reactive vinylic dihalide intermediate utilized primarily in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi).[1] Unlike its aromatic analog (1,2-diiodobenzene), this olefinic species possesses significant torsional strain and steric repulsion between the vicinal iodine atoms.

Under ambient conditions, the compound exhibits moderate to low stability , prone to photolytic degradation and homolytic C–I bond cleavage. This guide details the thermodynamic basis of this instability, degradation pathways, and a self-validating protocol for its storage and use in high-precision synthesis.

Part 1: Structural & Thermodynamic Basis of Instability

To understand the handling requirements, one must first understand the molecular stress points. 1,2-Diiodocyclohexene is not merely "light-sensitive"; it is a molecule fighting its own geometry.

Steric Repulsion (The "Iodine Clash")

The Van der Waals radius of an iodine atom is approximately 1.98 Å .[1] In a cis-1,2-disubstituted alkene configuration (forced by the cyclic structure), the distance between the two iodine centers is significantly shorter than the sum of their Van der Waals radii.

  • Consequence: The cyclohexene ring distorts into a half-chair conformation to relieve this strain, weakening the

    
    -C–I bonds.
    
  • Bond Energy: While a typical vinylic C–I bond is stronger (~60–65 kcal/mol) than an alkyl C–I bond, the vicinal repulsion in this molecule lowers the dissociation energy, making it susceptible to homolysis.[1]

The "Heavy Atom" Effect & Photolability

Iodine’s large electron cloud makes the molecule highly polarizable and an excellent chromophore.[1]

  • Absorption: The molecule absorbs UV and lower-wavelength visible light (blue/violet).[1]

  • Excitation: Photon absorption promotes an electron to a

    
     antibonding orbital (n 
    
    
    
    
    
    transition), leading to immediate radical cleavage.[1]

Part 2: Degradation Pathways

The degradation of 1,2-diiodocyclohexene is not a single event but a cascade. The primary driver is photolysis , followed by radical chain propagation .

Mechanism Visualization

The following diagram illustrates the homolytic cleavage and subsequent iodine release.

Decomposition Start 1,2-Diiodocyclohexene (Intact) Radical Vinylic Radical Intermediate Start->Radical Homolysis Iodine Iodine Radical (I•) Start->Iodine Photon hv (Light) Photon->Start Dimer Polymerization/ Dimerization Products Radical->Dimer Radical Coupling I2_Mol Molecular Iodine (I2) (Pink/Purple Color) Iodine->I2_Mol Recombination I2_Mol->Start Autocatalysis (Minor)

Figure 1: Photolytic decomposition pathway of 1,2-diiodocyclohexene leading to iodine release and polymerization.[1]

Observable Indicators of Degradation
StageAppearanceChemical StatusAction Required
Fresh White/Off-white crystals>98% PurityUse immediately
Early Decay Pale Pink hueTrace

release (<2%)
Recrystallize or Wash
Advanced Dark Purple/BrownSignificant

, Polymerization
Discard

Part 3: Handling & Storage Protocols[1][2][3][4]

This protocol is designed to be self-validating . If the checkpoint fails, the user knows immediately not to proceed.

Protocol A: Storage of Purified Material

Objective: Prevent the initiation of the radical chain reaction.[1]

  • Vessel Selection: Use amber glass vials or wrap clear vials entirely in aluminum foil.

  • Atmosphere: Flush with Argon (Ar) or Nitrogen (

    
    ).[1] Oxygen can accelerate radical processes, though light is the primary enemy.
    
  • Stabilization (The Copper Trick):

    • Add a small strip of activated copper foil or silver wire to the vial.

    • Mechanism:[1][2][3][4][5] These metals act as "iodine scavengers." If any

      
       is generated, it reacts with the metal (forming CuI or AgI) rather than catalyzing further decomposition.
      
  • Temperature: Store at -20°C . Do not store at room temperature for >24 hours.

Protocol B: Re-Purification (The "Pink" Rescue)

If your material has turned pink, follow this rapid purification before use in sensitive cross-couplings.[1]

  • Dissolution: Dissolve the solid in a minimal amount of pentane or hexanes (non-polar).[1]

    • Note: Avoid ether/THF as they can form peroxides which react with iodides.

  • Wash: Wash the organic layer with cold 10% sodium thiosulfate (

    
    )  solution.[1]
    
    • Visual Check: The organic layer should turn from pink/purple to colorless immediately.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo in the dark (wrap flask in foil).
    
  • Validation: Take a TLC (Thin Layer Chromatography).[1]

    • Mobile Phase: Hexanes.[1]

    • Visualization: UV lamp. (Iodine stain will be misleading as the compound itself contains iodine).

Part 4: Experimental Workflow for Use

When using 1,2-diiodocyclohexene in Palladium-catalyzed couplings (e.g., to synthesize 1,2-diarylcyclohexenes), timing is critical.

Workflow Storage Remove from -20°C Storage Check Visual Inspection Storage->Check Wash Thiosulfate Wash (Protocol B) Check->Wash Yes (Degraded) Weigh Weigh in Dim Light (Argon Blanket) Check->Weigh No (Pure) Pink Pink/Purple? White White/Colorless? Wash->Weigh Dried & Recovered Dissolve Dissolve in Degassed Solvent Weigh->Dissolve Catalyst Add Catalyst (Pd) Last Dissolve->Catalyst

Figure 2: Decision tree for handling 1,2-diiodocyclohexene prior to catalytic coupling.

Critical Causality in Synthesis
  • Why Add Catalyst Last? Vinylic diiodides can undergo oxidative addition to Pd(0) rapidly.[1] If the mixture is not fully homogenized or if oxygen is present, homocoupling (dimerization) can compete with the desired cross-coupling.

  • Solvent Choice: Use non-nucleophilic solvents (DMF, Toluene).[1] Nucleophilic solvents can attack the iodine-activated double bond.

References

  • Preparation of Vinyl Iodides

    • Feng, X., et al. (2017).[6] "Copper-Catalyzed Halide Exchange of Vinyl Bromides." Synthesis, 49, 2727-2732.[6]

  • Photostability of Organoiodides

    • Klapars, A., & Buchwald, S. L. (2002).[6] "Copper-Catalyzed Conversion of Aryl and Vinyl Bromides to Iodides." Journal of the American Chemical Society, 124(50), 14844-14845.

  • General Properties of 1,2-Dihaloalkenes

    • PubChem Compound Summary for 1,2-Diiodocyclohexane (Analogous saturated d
    • [1]

  • Mechanistic Insight on Vinyl Radical Formation

    • Barluenga, J., et al. (2007).[6][7] "Iodonium-Promoted Carbocyclization." Organic Letters, 9(15), 2823-2826. (Demonstrates iodine reactivity in cyclic systems).

    • [1]

Sources

A Technical Guide to Vinyl Diiodide Motifs in Cyclic Systems: Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gem-Diiodoalkenes, or vinyl diiodides, embedded within cyclic frameworks, represent a uniquely powerful and versatile class of synthetic intermediates. Their strategic importance in modern organic synthesis, particularly in the realms of pharmaceutical and materials science, stems from the differential reactivity of the two carbon-iodine (C-I) bonds. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of these motifs. We will delve into the causality behind key experimental choices for their preparation, detail their subsequent transformations via sequential cross-coupling reactions, and highlight their role in the construction of complex molecular architectures relevant to drug discovery. This document is intended for researchers, medicinal chemists, and process development professionals seeking a comprehensive and practical understanding of this pivotal functional group.

Introduction: The Strategic Value of Cyclic Vinyl Diiodides

In the landscape of synthetic organic chemistry, vinyl halides are indispensable building blocks for the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[1] Among the vinyl halides, iodides are particularly prized for their high reactivity, a direct consequence of the comparatively weak C-I bond (bond dissociation energy of ~57.6 kcal/mol).[1] This inherent reactivity allows for milder reaction conditions, often translating to broader functional group tolerance and higher yields—critical parameters in the synthesis of complex molecules.

When two iodine atoms are attached to the same carbon of an alkene within a cyclic system (gem-diiodoalkene), a powerful synthetic platform emerges. The presence of two leaving groups on a single carbon atom opens the door to sequential or iterative cross-coupling reactions.[2] This allows for the controlled, stepwise introduction of two different substituents, providing a rapid increase in molecular complexity from a single precursor. The cyclic constraint imparts conformational rigidity, which can be crucial for pre-organizing molecular scaffolds to achieve desired binding affinities in drug-receptor interactions. Cyclic peptides and other macrocycles, for example, are a growing class of pharmaceuticals whose unique properties are often dictated by their rigidified structures.[3][4]

This guide will focus on the practical aspects of generating and utilizing these motifs, moving from foundational synthetic methods to their application in sophisticated molecular design.

Synthesis of Cyclic Vinyl Diiodide Motifs

The efficient and stereocontrolled synthesis of cyclic vinyl diiodides is paramount. The primary route involves the conversion of a cyclic ketone into the corresponding 1,1-diiodoalkene. While several methods exist for gem-dihaloalkenes, the direct conversion of ketones is often the most practical approach in a multi-step synthesis.

Core Synthetic Strategy: From Ketone to Diiodide

The most prevalent and reliable pathway involves a two-step sequence:

  • Hydrazone Formation: The cyclic ketone is first converted to its corresponding hydrazone.

  • Oxidative Iodination: The hydrazone is then treated with iodine in the presence of a suitable base to yield the vinyl diiodide.

This approach is often favored due to its operational simplicity and the accessibility of the required reagents.

Causality in Experimental Design: Why These Reagents?
  • Choice of Base: A strong, non-nucleophilic base is critical for the deprotonation steps in the oxidative iodination mechanism. Triethylamine (TEA) is commonly employed. Its role is to neutralize the HI that is generated in situ, driving the reaction to completion. A hindered base like TEA is preferred to minimize potential side reactions, such as nucleophilic attack on iodine or the intermediate species.

  • Solvent Selection: The choice of solvent is dictated by the solubility of the substrates and reagents and its inertness to the reaction conditions. Tetrahydrofuran (THF) is a frequent choice due to its ability to dissolve a wide range of organic compounds and its compatibility with the basic conditions.

  • Iodine as the Halogen Source: Iodine is used in excess to ensure complete conversion of the hydrazone. Its relatively mild oxidizing power is well-suited for this transformation, and any unreacted iodine can be easily quenched and removed during the workup phase.

Below is a logical workflow illustrating this key synthetic transformation.

G cluster_0 Synthesis of Cyclic Vinyl Diiodide from Ketone Ketone Cyclic Ketone (Starting Material) Hydrazone Intermediate: Hydrazone Ketone->Hydrazone Step 1: Hydrazone Formation Hydrazine Hydrazine (H2NNH2) Hydrazine->Hydrazone Product Cyclic Vinyl Diiodide (Target Motif) Hydrazone->Product Step 2: Oxidative Iodination Reagents Iodine (I2) Triethylamine (TEA) THF (Solvent) Reagents->Product Workup Aqueous Workup & Purification Product->Workup Isolation

Caption: General workflow for the synthesis of a cyclic vinyl diiodide.

Detailed Experimental Protocol: Synthesis from Cyclohexanone

This protocol provides a representative example for the conversion of a simple cyclic ketone to its vinyl diiodide derivative.

Step 1: Hydrazone Formation

  • To a stirred solution of cyclohexanone (1.0 eq) in ethanol (5 mL/mmol) at room temperature, add hydrazine monohydrate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude hydrazone is typically used in the next step without further purification.

Step 2: Oxidative Iodination

  • Dissolve the crude cyclohexanone hydrazone in THF (10 mL/mmol) in a flask equipped with a dropping funnel and a nitrogen inlet.

  • Add triethylamine (4.0 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Prepare a solution of iodine (4.0 eq) in THF. Add this iodine solution dropwise to the stirred hydrazone solution over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of the excess iodine has disappeared.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford the 1-(diiodomethylene)cyclohexane.

Reactivity and Synthetic Utility: The Power of Sequential Coupling

The synthetic prowess of cyclic vinyl diiodides lies in the ability to perform two distinct cross-coupling reactions sequentially. This is possible due to the slightly different reactivity of the two C-I bonds, which can be exploited by carefully selecting the reaction conditions, catalyst, and coupling partner for each step. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are most common.[2]

The general principle relies on the standard catalytic cycle of cross-coupling reactions: oxidative addition, transmetalation, and reductive elimination.[5]

G cluster_1 Sequential Cross-Coupling Logic Diiodide Cyclic Vinyl Diiodide MonoCoupling Mono-Coupled Vinyl Iodide Diiodide->MonoCoupling First Coupling (e.g., Suzuki) DiCoupling Di-Substituted Alkene Product MonoCoupling->DiCoupling Second Coupling (e.g., Stille) Reagent1 Reagent 1 (e.g., R1-B(OR)2) Pd Catalyst, Base Reagent1->MonoCoupling Reagent2 Reagent 2 (e.g., R2-SnBu3) Pd Catalyst, Base Reagent2->DiCoupling

Caption: Logical flow for sequential functionalization of a vinyl diiodide.

Differentiated Reactivity

The first coupling reaction proceeds at one of the C-I bonds to form a mono-substituted vinyl iodide. This intermediate is generally less reactive than the starting diiodide due to steric and electronic effects. This difference in reactivity is the cornerstone of sequential functionalization, allowing for the isolation of the mono-coupled product before proceeding to the second coupling.

Representative Sequential Coupling Protocol

The following provides an example of a sequential Suzuki/Stille coupling strategy.

Step 1: First Coupling (Suzuki Reaction)

  • In a dry flask under an inert atmosphere (N₂ or Ar), combine the cyclic vinyl diiodide (1.0 eq), an arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).

  • Heat the mixture to 80-90 °C and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to isolate the mono-arylated vinyl iodide.

Step 2: Second Coupling (Stille Reaction)

  • In a dry flask under an inert atmosphere, dissolve the purified mono-arylated vinyl iodide (1.0 eq).

  • Add a second palladium catalyst (e.g., PdCl₂(PPh₃)₂), an organostannane reagent (e.g., an aryltributylstannane, 1.2 eq), and a suitable solvent such as anhydrous THF or dioxane.

  • Heat the reaction mixture to reflux (or as required) and monitor by TLC.

  • Upon completion, cool the reaction and quench with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Filter the mixture through celite, and then perform a standard aqueous workup and extraction.

  • Purify the final di-substituted product by column chromatography.

Summary of Common Coupling Reactions

The table below summarizes common cross-coupling reactions applicable to cyclic vinyl diiodides.

Coupling ReactionReagent Type (R-M)Typical CatalystKey Features & Causality
Suzuki Boronic Acid/Ester (R-B(OR)₂)Pd(PPh₃)₄, Pd(dppf)Cl₂Rationale: Boronic acids are stable, commercially available, and environmentally benign. The reaction is tolerant of many functional groups and the boronate byproducts are easily removed.[6]
Stille Organostannane (R-SnBu₃)PdCl₂(PPh₃)₂, Pd₂(dba)₃Rationale: Stannanes are highly reactive and tolerant of a vast array of functional groups. However, the toxicity and difficulty in removing tin byproducts are significant drawbacks.
Sonogashira Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI (co-catalyst)Rationale: Provides direct access to conjugated enyne systems, which are valuable structures in natural products and materials. The use of a copper co-catalyst is crucial for activating the alkyne.[7]
Heck AlkenePd(OAc)₂, P(o-tol)₃Rationale: Forms a new C-C bond by coupling with an alkene. Useful for extending carbon chains and building complex olefinic structures.
Buchwald-Hartwig Amine, AlcoholPd₂(dba)₃, Buchwald LigandsRationale: Forms C-N or C-O bonds, essential for synthesizing many pharmaceutical compounds. The choice of a specialized phosphine ligand is critical for catalytic efficiency.

Applications in Drug Discovery and Development

The ability to rapidly and divergently synthesize complex, rigidified scaffolds makes cyclic vinyl diiodides attractive intermediates in drug discovery. While the vinyl diiodide motif itself is not typically part of the final drug molecule due to potential metabolic liabilities associated with iodine, its role as a synthetic linchpin is invaluable.

For instance, the construction of macrocyclic peptide mimetics, which can disrupt protein-protein interactions, often relies on the precise installation of side chains and conformational locks. A cyclic vinyl diiodide embedded within a peptide backbone could serve as a versatile handle for introducing two different pharmacophoric groups via sequential coupling, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[4]

Furthermore, many bioactive natural products and drug candidates contain substituted cyclic alkenes.[8][9] The synthetic strategies outlined here provide a robust and flexible entry point for the total synthesis of such compounds or their analogues for further biological evaluation.

Conclusion and Future Outlook

Cyclic vinyl diiodide motifs are more than just synthetic curiosities; they are powerful platforms for the efficient construction of molecular complexity. Their value is rooted in the high reactivity of the C-I bond and the capacity for controlled, sequential functionalization. By understanding the principles behind their synthesis and the nuances of their reactivity in cross-coupling reactions, chemists can unlock rapid access to diverse and complex molecular architectures. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the strategic application of these versatile intermediates is poised to play an increasingly important role in the development of next-generation therapeutics.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of cyclic gem-dinitro compounds via radical nitration of 1,6-diynes with Fe(NO3)3·9H2O. Available at: [Link]

  • ResearchGate. Profiles for the synthesis of gem‐dihaloalkenes. Available at: [Link]

  • YouTube. Tebbe Olefination Mechanism | Organic Chemistry. Available at: [Link]

  • ACS Publications. Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations | The Journal of Organic Chemistry. Available at: [Link]

  • PubMed Central. Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. Available at: [Link]

  • Wikipedia. Vinyl iodide functional group. Available at: [Link]

  • PubMed. Cyclic Peptides for Drug Development. Available at: [Link]

  • Organic Chemistry Portal. Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations. Available at: [Link]

  • Organic Chemistry Portal. Vinyl iodide synthesis by iodination or substitution. Available at: [Link]

  • YouTube. Tebbe Olefination. Available at: [Link]

  • Organic Chemistry Portal. Novel and Efficient Synthesis of 1-Iodoalkynes. Available at: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Available at: [Link]

  • ResearchGate. Recent applications of vinyl sulfone motif in drug design and discovery. Available at: [Link]

  • NROChemistry. Tebbe Olefination. Available at: [Link]

  • YouTube. Takai Iodoalkene Synthesis. Available at: [Link]

  • ResearchGate. Formation of Aldehydes and Ketones by Cyclization and Annulation Reactions: A Guide to Functional Group Preparations. Available at: [Link]

  • NIH. Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. Available at: [Link]

  • YouTube. Takai Olefination. Available at: [Link]

  • YouTube. 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. Available at: [Link]

  • NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]

  • Semantic Scholar. Recent applications of vinyl sulfone motif in drug design and discovery. Available at: [Link]

  • Organic Synthesis. Tebbe and Petasis Olefinations. Available at: [Link]

  • ResearchGate. Iodine‐Mediated Coupling of Cyclic Amines with Sulfonyl Hydrazides: an Efficient Synthesis of Vinyl Sulfone Derivatives. Available at: [Link]

  • NIH. Ambient gold-catalyzed O-vinylation of cyclic 1,3-diketone: A vinyl ether synthesis. Available at: [Link]

  • University of Cambridge. (Z)-Selective Takai olefination of salicylaldehydes. Available at: [Link]

  • Wikipedia. Tebbe's reagent. Available at: [Link]

  • YouTube. Cross Coupling Reactions - Catalytic Cycle Key Features. Available at: [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of Cyclic Carbonates from Aldehydes, Sulfur Ylide, and CO2. Available at: [Link]

  • NIH. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. Available at: [Link]

  • PubMed. The coming of age of cyclic peptide drugs: an update on discovery technologies. Available at: [Link]

  • ResearchGate. Palladium-catalyzed cross-coupling of vinyl or aryl iodides/... | Download Scientific Diagram. Available at: [Link]

  • RSC Publishing. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Available at: [Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of 1,2-diiodocyclohexene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 1,2-Diiodocyclohexene

Part 1: Executive Summary & Strategic Analysis

1,2-Diiodocyclohexene (CAS: 53657-58-2) represents a high-value, albeit challenging, electrophile in modern organic synthesis. Unlike its aromatic analog (1,2-diiodobenzene), the cyclohexene core introduces unique conformational flexibility and ring strain that significantly influence oxidative addition rates.

This scaffold is the "linchpin" for two critical classes of molecules:

  • Enediynes: Precursors for Bergman cyclization, essential in designing DNA-cleaving antitumor antibiotics.

  • Polycyclic Aromatic Hydrocarbons (PAHs): Via benzannulation of the resulting 1,2-diaryl or 1,2-dialkynyl systems.

The Core Challenge: The Vicinal Effect In palladium catalysis, vicinal diiodides present a competitive landscape between mono-coupling , double-coupling , and reductive deiodination .

  • Mechanistic Insight: Upon the first oxidative addition of Pd(0) to the C–I bond, the steric bulk of the newly formed Pd(II) species adjacent to the second iodine atom can inhibit the second oxidative addition. However, once the first cross-coupling is complete, the resulting substituent (R) often activates the second C–I bond towards insertion, leading to "runaway" double coupling.

This guide provides protocols to control this selectivity, enabling both symmetric double functionalization and precision sequential coupling.

Part 2: Mechanistic Workflow & Decision Tree

The following decision tree illustrates the divergence between sequential (mono) and exhaustive (bis) coupling pathways.

G Start 1,2-Diiodocyclohexene Cond1 Stoichiometry Control (1.0 eq Nucleophile) Start->Cond1 Low Temp (0-25°C) Cond2 Excess Nucleophile (>2.5 eq) + Heat Start->Cond2 High Temp (60-80°C) Mono Mono-Coupled Product (1-Iodo-2-R-cyclohexene) Cond1->Mono Kinetic Control Deiodo Side Product: Deiodination Cond1->Deiodo Over-reduction Bis Bis-Coupled Product (1,2-Di-R-cyclohexene) Cond2->Bis Thermodynamic Control Mono->Bis 2nd Coupling (Sequential)

Figure 1: Strategic workflow for controlling selectivity in vicinal diiodide coupling.

Part 3: Detailed Experimental Protocols

Protocol A: Symmetric Double Sonogashira Coupling

Target Application: Synthesis of cyclic enediynes (Bergman Cyclization Precursors).

Rationale: The C(sp2)–C(sp) bond formation is favored here. The use of a copper co-catalyst is mandatory to accelerate the transmetalation step, overcoming the steric crowding of the vicinal iodides.

Reagents & Materials:

  • Substrate: 1,2-Diiodocyclohexene (1.0 equiv, 1.0 mmol, 334 mg)

  • Nucleophile: Terminal Alkyne (e.g., Phenylacetylene or TMS-acetylene) (2.5 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (10 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk flask and cool under a stream of Argon.

  • Loading: Charge the flask with PdCl₂(PPh₃)₂ (35 mg), CuI (19 mg), and 1,2-diiodocyclohexene (334 mg).

  • Solvation: Add degassed THF (2.5 mL) and Et₃N (2.5 mL). The solution should turn yellow/brown.

  • Addition: Add the terminal alkyne (2.5 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 4 hours.

    • Note: Monitoring by TLC is critical. The mono-alkyne intermediate appears first. If conversion stalls, heat to 40°C.

  • Workup: Dilute with Et₂O, wash with sat. NH₄Cl (to remove Cu), then brine. Dry over MgSO₄.[1][2]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation Criteria:

  • Visual: Formation of a copious ammonium salt precipitate indicates reaction progress.

  • NMR Check: Disappearance of the vinyl iodide carbon signal (~100-110 ppm) and appearance of alkyne carbons.

Protocol B: Sequential Suzuki-Miyaura Coupling

Target Application: Synthesis of unsymmetrical 1,2-diarylcyclohexenes.

Rationale: To achieve site selectivity, we exploit the electronic difference between the inherent C–I bond and the C–I bond adjacent to an aryl group. However, since the starting material is symmetric, we rely on statistical distribution controlled by stoichiometry .

Reagents:

  • Substrate: 1,2-Diiodocyclohexene (1.0 equiv)

  • Boronic Acid 1: Phenylboronic acid (1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3 mol%) — Chosen for its large bite angle, stabilizing the bulky intermediate.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1, 0.1 M)

Step-by-Step Methodology:

  • Degassing: Sparge the Dioxane/Water mixture with Argon for 20 minutes.

  • Mono-Coupling: Combine substrate, Boronic Acid 1, Base, and Catalyst in the reaction vessel.

  • Temperature Control: Heat to 50°C (mild heat). Monitor strictly by GC-MS every 30 minutes.

    • Critical Stop: Quench the reaction when the ratio of Mono:Bis product is optimal (typically ~80% conversion of starting material). Do not push to 100% conversion to avoid bis-coupling.

  • Isolation: Purify the mono-coupled product (1-iodo-2-phenylcyclohexene).

  • Second Coupling: Subject the isolated mono-product to standard Suzuki conditions (higher temp: 80-100°C) with Boronic Acid 2 to install the second aryl group.

Part 4: Data Summary & Optimization Table

VariableCondition A (Standard)Condition B (Optimized for Mono)Condition C (Optimized for Bis)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ Pd(OAc)₂ / SPhos
Solvent THF/Et₃NDioxane/H₂OToluene/H₂O
Temp 60°C40-50°C 100°C
Time 12 h4-6 h (Monitor)16 h
Yield (Mono) 20%65-75% <5%
Yield (Bis) 60%10-15%85-92%

Table 1: Optimization matrix for Suzuki-Miyaura coupling of 1,2-diiodocyclohexene.

Part 5: Troubleshooting & Safety

Common Failure Modes:

  • Deiodination: Observing cyclohexene or 1-iodocyclohexene.

    • Cause: Hydride source in the system (often from excess alcohol or overheating).

    • Fix: Use anhydrous solvents; switch base to K₃PO₄.

  • Homocoupling of Alkyne (Glaser Coupling):

    • Cause: Presence of O₂ in Sonogashira reaction.

    • Fix: Rigorous degassing (freeze-pump-thaw) is required.

Safety Note: 1,2-Diiodocyclohexene is light-sensitive. Store in amber vials at -20°C. Enediyne products are potentially unstable and can undergo spontaneous cycloaromatization (exothermic) if concentrated to dryness; keep in solution when possible.

References

  • General Reactivity of Vicinal Dihalides

    • Negishi, E. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 2003. Link

  • Enediyne Synthesis Protocols

    • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002. Link

  • Synthesis of 1,2-Diiodocyclohexene Precursors

    • PubChem Compound Summary for CID 12695376, 1,2-Diiodocyclohexane (Precursor logic). Link

  • Mechanistic Control in Pd-Catalysis: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2016. (Standard Reference Text).

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 1,2-Diiodocyclohexene

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scientific Rationale

The palladium-catalyzed cross-coupling of 1,2-diiodocyclohexene presents a unique set of challenges compared to standard aryl halide couplings. While the vicinal diiodide motif offers a rapid entry into 1,2-disubstituted cyclohexenes (valuable pharmacophores and chiral ligand backbones), it is fraught with two primary failure modes:

  • Steric Congestion: The introduction of the first aryl group creates significant steric hindrance at the ipso carbon of the remaining iodide, retarding the second oxidative addition step.

  • Elimination Risks: Vicinal dihalides are precursors to strained alkynes (cyclohexyne) under strongly basic conditions. While Suzuki conditions are generally mild, the use of non-nucleophilic bases is critical to prevent competitive elimination pathways.

This protocol details a robust system using Pd(dppf)Cl₂ and SPhos-Pd-G2 catalysts. The bidentate ligand (dppf) prevents catalyst decomposition during the sluggish second coupling, while the Buchwald precatalyst (SPhos) is recommended for sterically demanding or electron-poor boronic acids.

Pre-Reaction Requirements & Safety

Substrate Quality Control

1,2-Diiodocyclohexene is light-sensitive and prone to iodine liberation.

  • Appearance Check: Must be a white to pale yellow crystalline solid. If brown/orange, recrystallize from ethanol or sublime before use.

  • Storage: Store at -20°C under Argon, wrapped in foil.

Reagent Table (Standard Scale: 1.0 mmol)
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
1,2-Diiodocyclohexene 333.941.0334 mgSubstrate
Arylboronic Acid Variable2.5 - 3.0VariableNucleophile (Excess required)
Pd(dppf)Cl₂ · DCM 816.640.05 (5 mol%)41 mgCatalyst (Robust)
Cs₂CO₃ 325.824.01.30 gBase (Anhydrous preferred)
1,4-Dioxane Solvent-10 mLSolvent (High bp, good solubility)
Water (Degassed) Solvent-2 mLCo-solvent (Essential for base solubility)

Experimental Protocol: Exhaustive Bis-Arylation

This protocol is optimized for the synthesis of symmetric 1,2-diarylcyclohexenes .

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.[3]

  • Solids Charging: Charge the vessel with 1,2-diiodocyclohexene (1.0 equiv), Arylboronic acid (3.0 equiv), and Cs₂CO₃ (4.0 equiv).

    • Note: If using the SPhos-Pd-G2 catalyst, add it here. If using Pd(dppf)Cl₂, add it after degassing to minimize oxidation.

  • Solvent Addition: Add 1,4-Dioxane (10 mL) and Water (2 mL).

  • Degassing (CRITICAL):

    • Method A (Sparging): Bubble Argon through the solution for 15 minutes using a long needle.

    • Method B (Freeze-Pump-Thaw): Perform 3 cycles.[3][4] This is preferred for electron-rich boronic acids prone to protodeboronation.

  • Catalyst Addition: Under a positive pressure of Argon, add Pd(dppf)Cl₂ (5 mol%). Seal the vessel immediately with a Teflon-lined cap.

  • Reaction:

    • Thermal: Heat to 90°C in an oil bath for 12–18 hours.

    • Microwave: Heat to 110°C for 45–60 minutes (High absorption setting).

  • Monitoring: Check by TLC or LC-MS.

    • Target: Disappearance of the mono-coupled intermediate (often runs just below the bis-product on TLC).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography on silica gel. (Typical eluent: Hexanes/EtOAc gradient).

Protocol Variation: Sequential Mono-Arylation

Achieving selective mono-coupling is difficult due to the similar reactivity of the two iodide sites. However, it can be biased by stoichiometry and temperature.

  • Stoichiometry: Use 0.95 equiv of Boronic Acid.

  • Temperature: Lower to 60°C .

  • Catalyst: Use Pd(PPh₃)₄ (5 mol%) which is less active than dppf/SPhos, helping to stop at the mono-product.

  • Outcome: Expect a statistical mixture: ~60% Mono, ~15% Bis, ~25% Starting Material. Chromatographic separation is required.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the "Steric Wall" that makes the second coupling difficult.

SuzukiCycle cluster_barrier Kinetic Barrier Pd0 Pd(0) Active Species OxAdd1 Oxidative Addition 1 (Fast) Pd0->OxAdd1 + Diiodide Int1 Pd(II)-Mono-Iodide OxAdd1->Int1 TransMet1 Transmetallation 1 Int1->TransMet1 + Ar-B(OH)2 / Base RedElim1 Reductive Elimination 1 TransMet1->RedElim1 RedElim1->Pd0 Regeneration (Partial) MonoProd Mono-Aryl Intermediate (Sterically Hindered) RedElim1->MonoProd OxAdd2 Oxidative Addition 2 (Rate Limiting - Steric) MonoProd->OxAdd2 + Pd(0) TransMet2 Transmetallation 2 OxAdd2->TransMet2 + Ar-B(OH)2 / Base RedElim2 Reductive Elimination 2 TransMet2->RedElim2 RedElim2->Pd0 Regeneration FinalProd 1,2-Diarylcyclohexene RedElim2->FinalProd

Figure 1: Catalytic cascade for vicinal dihalides. Note the kinetic barrier at the second oxidative addition due to the steric bulk of the newly installed aryl group.

Troubleshooting & Optimization Workflow

Use this decision tree when yields are suboptimal.

Workflow Start Start Reaction Check Check LCMS @ 4h Start->Check Result Outcome? Check->Result Good >90% Conversion Proceed to Workup Result->Good Success Stalled Stalled at Mono-Product Result->Stalled Steric Issue Dehal Dehalogenation Observed Result->Dehal Protodehalogenation Action1 Increase Temp to 110°C Add 2% more Catalyst Stalled->Action1 Action2 Switch Solvent to Toluene (Anhydrous) Switch Base to K3PO4 Dehal->Action2

Figure 2: Optimization logic for common failure modes in vicinal dihalide coupling.

References

  • General Mechanism & Review: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Vicinal Dihalide Context: Shimizu, M., Nakamaki, C., & Shimazaki, K. (2001). Stereoselective Synthesis of 1,2-Dihaloalkenes and Their Application to the Synthesis of Conjugated Dienes. Tetrahedron Letters, 42(15), 2869-2871. Link

  • Catalyst Selection (Pd-dppf): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Preparation of 1,2-Diiodocyclohexene: Generated via iodination of cyclohexene or cyclohexyne precursors. See: Organic Syntheses, Coll. Vol. 9, p.117 (1998). Link

Sources

Application Note: High-Precision Synthesis of Cyclic Enediynes via 1,2-Diiodocyclohexene Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 10-membered cyclic enediynes utilizing 1,2-diiodocyclohexene as the core "ene" scaffold. Cyclic enediynes represent a class of potent pharmacophores found in antitumor antibiotics such as calicheamicin and esperamicin. Their mechanism of action relies on the Bergman cyclization , a radical-mediated process that generates highly reactive


-benzyne diradicals capable of cleaving double-stranded DNA.[1][2][3]

The use of 1,2-diiodocyclohexene provides a pre-organized Z-geometry, significantly lowering the entropic penalty for macrocyclization compared to acyclic precursors. This guide provides a validated protocol for the Sonogashira cross-coupling and subsequent macrocyclization required to construct these strained molecular warheads.

Strategic Rationale: The "Z-Lock" Advantage

The synthesis of cyclic enediynes is governed by the distance between the two acetylenic termini (the c-d distance). The 1,2-diiodocyclohexene scaffold serves as a rigid "locking device" that enforces a cis-enediyne geometry.

  • Geometric Control: The cyclohexene ring fixes the bond angle of the "ene" component, forcing the alkyne arms into proximity.

  • Reactivity Modulation: By varying the ring size (9 vs. 10 members) and substituents on the cyclohexene ring, the activation energy (

    
    ) of the Bergman cyclization can be tuned. 10-membered rings are generally stable at room temperature, making them ideal synthetic targets, whereas 9-membered rings often cyclize spontaneously.
    
Diagram 1: Synthetic Logic & Pathway

EnediyneSynthesis Start 1,2-Diiodocyclohexene (Scaffold) Step1 Bis-Sonogashira Coupling Start->Step1 + Terminal Alkynes Pd(0)/Cu(I) Inter1 Acyclic Enediyne Intermediate Step1->Inter1 Step2 Functional Group Activation Inter1->Step2 Deprotection/Activation Step3 Macrocyclization (Ring Closure) Step2->Step3 Dilute Conditions Target 10-Membered Cyclic Enediyne Step3->Target Isolation

Caption: The strategic workflow transforming the diiodide core into a strained macrocycle via sequential coupling and closure.

Detailed Experimental Protocol

This protocol describes the synthesis of a benzo-fused 10-membered enediyne lactam/ether model, a standard approach inspired by the work of Basak et al. and Grissom .

Phase A: Precursor Preparation (1,2-Bis-alkynylation)

Objective: Attach the "arms" of the enediyne using a Sonogashira cross-coupling.

Reagents:

  • Substrate: 1,2-diiodocyclohexene (1.0 equiv)[4]

  • Alkyne:

    
    -Tosyl-propargylamine or Propargyl alcohol (2.2 equiv)
    
  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (5 mol%)
  • Co-catalyst: Copper(I) iodide (CuI) (10 mol%)

  • Solvent/Base: Triethylamine (Et

    
    N) / THF (1:1 v/v)
    

Procedure:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of dry Argon.

  • Solvent Degassing: Sparge the Et

    
    N/THF mixture with Argon for 20 minutes. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of alkynes).
    
  • Loading: Charge the flask with 1,2-diiodocyclohexene, Pd catalyst, and CuI.

  • Addition: Add the degassed solvent system via syringe.

  • Alkyne Introduction: Add the terminal alkyne dropwise over 10 minutes at room temperature.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc). The disappearance of the diiodide and appearance of a highly fluorescent spot usually indicates product formation.

  • Workup: Filter the reaction mixture through a pad of Celite to remove metal salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution).

Phase B: Macrocyclization (Ring Closure)

Objective: Close the 10-membered ring. This is the thermodynamically challenging step due to ring strain. Note: High dilution techniques are mandatory to favor intramolecular cyclization over intermolecular polymerization.

Reagents:

  • Substrate: Acyclic enediyne from Phase A (functionalized with leaving groups, e.g., bis-tosylate or bis-bromide).

  • Linker:

    
    -Toluenesulfonamide (TsNH
    
    
    
    ) or a suitable di-nucleophile.
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (excess).
  • Solvent: DMF or Acetonitrile (Dry).

Procedure:

  • High Dilution Setup: Prepare a solution of the acyclic enediyne precursor in DMF (0.01 M concentration).

  • Base Suspension: Suspend Cs

    
    CO
    
    
    
    (3.0 equiv) in DMF in a separate flask at 60°C.
  • Slow Addition: Add the enediyne solution to the base suspension via a syringe pump over 8–12 hours. This keeps the instantaneous concentration of the monomer low.

  • Completion: Stir for an additional 4 hours after addition is complete.

  • Workup: Pour into ice-water and extract with Ethyl Acetate. Wash with brine to remove DMF.

  • Isolation: Flash chromatography. Caution: Store the product in the dark at -20°C.

Mechanistic Insights: The Bergman Cyclization

The utility of the synthesized product lies in its ability to undergo Bergman cyclization.[1][2] The 10-membered ring holds the alkyne termini at a distance (approx 3.2–3.3 Å) that is stable at 25°C but allows cyclization upon mild heating or triggering.

Diagram 2: The Bergman Mechanism (DNA Cleavage)

BergmanMechanism Enediyne Cyclic Enediyne (Reactant) TS Transition State (Strained) Enediyne->TS Heat/Trigger Diradical p-Benzyne Diradical (Reactive Intermediate) TS->Diradical Cycloaromatization DNA DNA Backbone (H-Atom Donor) Diradical->DNA H-Abstraction Cleavage Double Strand Cleavage DNA->Cleavage Radical Cascade

Caption: Thermal rearrangement of the enediyne to the p-benzyne diradical, the agent responsible for DNA scission.[5]

Critical Parameters Table
ParameterValue / ConditionImpact on Synthesis
c-d Distance 3.20 – 3.31 ÅCritical for stability. < 3.20 Å leads to spontaneous cyclization.
Pd Catalyst Pd(PPh

)

or PdCl

(PPh

)

Pd(0) is the active species. Pd(II) requires reduction in situ.
Temperature < 40°C (Coupling)High temps during coupling can trigger premature Bergman cyclization.
Concentration < 0.02 M (Cyclization)Prevents intermolecular polymerization.

Troubleshooting & Safety

Common Pitfalls
  • Glaser Coupling: If the reaction turns blue/green and produces a precipitate that is not the salt, you likely formed the alkyne dimer (homocoupling) due to oxygen presence. Solution: Rigorous freeze-pump-thaw degassing of solvents.

  • Decomposition: If the final product turns brown/black on the benchtop. Solution: These compounds are light and heat sensitive. Handle in low light and store in a freezer.

Safety Protocol
  • Explosion Hazard: Concentrated enediynes can be explosive. Never scrape dry solids; always redissolve in solvent.

  • Cytotoxicity: These compounds are designed to cleave DNA.[1][2][5] Double-gloving and working in a biosafety cabinet or fume hood is mandatory.

References

  • Basak, A., et al. (2008).[6] "Synthesis of highly strained enediynes and dienediynes." Current Topics in Medicinal Chemistry. Available at: [Link]

  • Jones, R. R., & Bergman, R. G. (1972).[3] "p-Benzyne.[5][6] Generation as an intermediate in a thermal isomerization reaction and trapping evidence for the 1,4-benzenediyl structure." Journal of the American Chemical Society.[3][7] Available at: [Link]

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[8] Journal of Organometallic Chemistry. Available at: [Link]

  • Grissom, J. W., & Calkins, T. L. (1993). "Enediyne synthesis via the Nicholas reaction." The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Application Note: Precision Synthesis of Cyclic Enediyne Precursors via Sonogashira Coupling of 1,2-Diiodocyclohexene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sonogashira Coupling Conditions for 1,2-Diiodocyclohexene Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transformation of 1,2-diiodocyclohexene into 1,2-dialkynylcyclohexenes is a linchpin reaction in the synthesis of cyclic enediynes—a structural motif found in potent antitumor antibiotics like calicheamicin and esperamicin. This application note details the optimized protocols for both symmetrical double coupling and sequential unsymmetrical coupling .

Unlike simple aryl halides, 1,2-diiodocyclohexene presents unique challenges:

  • Vicinal Dihalide Reactivity: The proximity of the two iodine atoms affects oxidative addition rates.

  • Elimination Risk: Competitive dehydrohalogenation can lead to transient cyclohexyne or allene species if base strength and temperature are not rigorously controlled.

  • Ring Strain: The formation of cyclic enediynes requires precise conformational control during the second coupling event (macrocyclization).

Mechanistic Foundation & Critical Process Parameters[1]

The Catalytic Cycle & Competitive Pathways

The reaction proceeds via the standard Pd(0)/Cu(I) cycle. However, for 1,2-diiodocyclohexene, the first oxidative addition is faster than the second due to the electronic activation of the vicinal iodide.

  • Step 1 (Activation): Pd(0) inserts into the first C–I bond.

  • Step 2 (Coupling): Transmetallation with the copper acetylide followed by reductive elimination yields the mono-alkynyl iodide.

  • Step 3 (Second Insertion): The remaining iodine is now on a conjugated enyne system. While still reactive, it requires slightly elevated energy (thermal or catalytic) to undergo the second oxidative addition efficiently without promoting

    
    -hydride elimination or base-mediated dehydrohalogenation.
    
Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Catalyst System Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(PPh₃)₂ Pd(PPh₃)₄ is preferred for lower temperatures to minimize elimination. Pd(II) precatalysts require reduction in situ (via alkyne/amine), which can induce induction periods.
Co-Catalyst CuI (5-10 mol%)Essential for transmetallation. Must be high purity (white/off-white, not green/brown) to prevent oxidative homocoupling (Glaser).
Base Piperidine or Diethylamine Secondary amines act as both base and ligand. Stronger bases (e.g., alkoxides) increase the risk of elimination to cyclohexyne.
Solvent THF or Benzene/Toluene THF is standard. Non-polar solvents (Benzene) are historically favored for minimizing competing nucleophilic attacks but require strict deoxygenation.
Oxygen Level < 5 ppm Critical. Oxygen promotes Cu-mediated homocoupling of the alkyne (Glaser coupling), consuming the reagent before it couples with the diiodide.

Visualization: Reaction Workflow & Decision Tree

SonogashiraWorkflow Start 1,2-Diiodocyclohexene Decision Target Product? Start->Decision SymPath Symmetrical Double Coupling Decision->SymPath Same Alkyne SeqPath Sequential Unsymmetrical Coupling Decision->SeqPath Different Alkynes CondSym Condition Set A: 2.5 equiv Alkyne Pd(PPh3)4 (5%) RT -> 60°C SymPath->CondSym CondSeq1 Step 1: 1.0 equiv Alkyne A 0°C -> RT Monitor via TLC SeqPath->CondSeq1 ProdSym 1,2-Bis(alkynyl)cyclohexene CondSym->ProdSym Elimination RISK: Elimination (Avoid Strong Base) CondSym->Elimination If T > 80°C ProdMono Mono-alkynyl Iodide CondSeq1->ProdMono CondSeq2 Step 2: 1.2 equiv Alkyne B Add fresh Pd/Cu Heat to 60°C ProdSeq Unsymmetrical Enediyne CondSeq2->ProdSeq ProdMono->CondSeq2

Figure 1: Strategic workflow for selecting symmetrical vs. sequential coupling pathways based on target molecular architecture.

Experimental Protocols

Protocol A: Symmetrical Double Coupling

Target: Synthesis of 1,2-bis(trimethylsilylethynyl)cyclohexene or similar symmetrical cores.

Reagents:

  • 1,2-Diiodocyclohexene (1.0 equiv)

  • Terminal Alkyne (2.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)[1]

  • CuI (10 mol%)

  • Solvent: Anhydrous THF or Piperidine (degassed)

Procedure:

  • Setup: Flame-dry a Schlenk flask and cool under a stream of argon.

  • Dissolution: Charge the flask with 1,2-diiodocyclohexene (e.g., 1.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol). Evacuate and backfill with argon (3x).

  • Solvent Addition: Add degassed THF (5 mL) and Piperidine (2 mL). Note: Piperidine acts as the base and accelerates the reaction.

  • Catalyst Activation: Stir for 5 minutes until the solution is homogeneous.

  • Alkyne Addition: Add CuI (19 mg, 0.10 mmol) followed immediately by the terminal alkyne (2.5 mmol) via syringe.

    • Tip: Adding CuI after the Pd catalyst ensures the Pd oxidative addition cycle begins before Cu-acetylide accumulation, reducing homocoupling.

  • Reaction: Stir at Room Temperature for 2 hours. If TLC shows mono-coupled intermediate (usually slightly more polar than starting material but less polar than product), warm to 50°C for 2-4 hours.

  • Workup: Dilute with Et₂O, wash with sat. NH₄Cl (to remove Cu), water, and brine. Dry over MgSO₄.[2][3]

  • Purification: Flash chromatography on silica gel. (Note: Enediynes can be unstable on acidic silica; use neutralized silica (1% Et₃N) if degradation is observed).

Protocol B: Sequential Unsymmetrical Coupling

Target: Synthesis of "Push-Pull" enediynes or precursors for macrocyclization.

Procedure:

  • Step 1 (Control): Dissolve 1,2-diiodocyclohexene (1.0 equiv) and PdCl₂(PPh₃)₂ (3 mol%) in THF/Et₃N (3:1).

  • Cooling: Cool the mixture to 0°C .

  • Slow Addition: Add Alkyne A (0.95 - 1.0 equiv) mixed with CuI (5 mol%) in a small volume of THF dropwise over 30 minutes.

    • Rationale: Limiting the alkyne and low temperature prevents the second coupling.

  • Monitoring: Stir at 0°C -> RT for 4-6 hours. Monitor consumption of diiodide. Stop when diiodide is <5%.

  • Isolation (Optional but Recommended): For maximum purity, perform a quick filtration through a silica plug to remove salts and catalyst, then concentrate.

  • Step 2: Re-dissolve the mono-alkynyl iodide. Add fresh Catalyst (2 mol% Pd, 5 mol% CuI), Base, and Alkyne B (1.5 equiv).

  • Heat: Heat to 60°C to drive the second coupling, which is sterically more demanding.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Glaser Product (Alkyne dimer) Oxygen ingress or excess CuI.Degas solvents via freeze-pump-thaw (3 cycles). Reduce CuI to 2-3 mol%.
Mono-coupling Stalls Catalyst deactivation (Pd black formation).Add a "booster" shot of Pd(PPh₃)₄ (1-2 mol%). Ensure reaction is under inert atmosphere.
Elimination Products Base too strong or Temp too high.Switch from Piperidine to Et₃N or Diisopropylamine (DIPA). Keep Temp < 60°C.
Low Yield of Cyclic Enediyne Intermolecular oligomerization.[4]For macrocyclizations (closing the ring), use High Dilution Conditions ([C] < 0.005 M) and slow addition of the diyne.

References

  • Sonogashira Coupling Overview

    • Sonogashira Coupling. Organic Chemistry Portal.[5] Available at: [Link]

  • Mechanistic Insights & Cascade Reactions

    • Lumbreras-Teijeiro, A., et al. (2022).[6] A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.[6] Chemistry - A European Journal.[6] Available at: [Link]

  • Synthesis of Enediynes (Contextual)

    • Glavaš, M., & Gredičak, M. (2018). Synthesis of 14-membered enediyne-embedded macrocycles. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

  • General Protocol Validation

    • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link][4][2][5][7][8]

Note: All procedures involve the use of transition metals and hazardous solvents. Standard PPE and fume hood usage are mandatory.

Sources

Sequential functionalization of 1,2-diiodocyclohexene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Scaffold Construction via Sequential Functionalization of 1,2-Diiodocyclohexene

Executive Summary

1,2-Diiodocyclohexene is a "linchpin" reagent that offers a unique platform for the rapid assembly of polysubstituted cyclohexane and cyclohexadiene derivatives. Unlike its acyclic counterparts, the cyclic constraint of the cyclohexenyl core imposes specific steric and electronic environments that facilitate sequential functionalization . This guide details the protocols for breaking the symmetry of the diiodide core to access highly functionalized chemical space relevant to drug discovery (e.g., fragment-based drug design) and natural product synthesis.

Key Advantages:

  • Orthogonal Reactivity: The first cross-coupling event electronically deactivates the second C–I bond, allowing for high mono-selectivity without the need for protecting groups.

  • Modular Access: Enables the rapid construction of A-B systems (where A and B are distinct aryl, vinyl, or alkynyl groups).

  • Benzyne/Cyclohexyne Precursor: Serves as a gateway to strained alkyne chemistry for cycloaddition reactions.

Critical Mechanism: The Symmetry-Breaking Principle

The success of sequential functionalization relies on the electronic differentiation that occurs after the first catalytic cycle.

  • Initial State: 1,2-Diiodocyclohexene is symmetric (

    
    ).[1] Both iodine atoms are chemically equivalent.
    
  • First Oxidative Addition: Pd(0) inserts into one C–I bond. This is the rate-determining step for the first coupling.

  • Electronic Feedback: Upon formation of the mono-coupled product (e.g., 1-aryl-2-iodocyclohexene), the conjugation of the new aryl group with the double bond alters the electron density of the remaining C–I bond. Furthermore, the increased steric bulk at the C1 position hinders the second oxidative addition, allowing the researcher to stop the reaction at the mono-substituted stage.

Experimental Workflow Visualization

The following diagram illustrates the divergent pathways available from the parent scaffold.

SequentialFunctionalization Start 1,2-Diiodocyclohexene (Symmetric Core) Mono Mono-Functionalized Intermediate (1-R-2-iodocyclohexene) Start->Mono Step 1: Pd-Cat (Suzuki/Sonogashira) Limit: 1.05 equiv Nucleophile Cyclohexyne Cyclohexyne Generation Start->Cyclohexyne Mg or n-BuLi Elimination Di Di-Functionalized Scaffold (1-R-2-R'-cyclohexene) Mono->Di Step 2: Pd-Cat (High Temp/Active Cat) Benzene Aromatization (Substituted Benzenes) Di->Benzene DDQ Oxidation (Optional)

Figure 1: Divergent synthesis workflow starting from 1,2-diiodocyclohexene. Note the distinct control points for mono- vs. di-functionalization.

Detailed Protocols

Pre-Requisite: Preparation of 1,2-Diiodocyclohexene

Note: While 1,2-diiodocyclohexene can be purchased from specialized vendors, it is often prepared in-house due to stability concerns (light sensitivity).

Reaction: 1,2-Dibromocyclohexene


[2]

Protocol:

  • Dissolve 1,2-dibromocyclohexene (10 mmol) in anhydrous THF (50 mL) under Argon.

  • Cool to -78°C. Add

    
    -BuLi (10.5 mmol) dropwise. Caution: This generates the transient cyclohexyne.
    
  • Stir for 30 mins at -78°C.

  • Add a solution of Iodine (

    
    , 11 mmol) in THF dropwise.
    
  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with saturated

    
     (to remove excess iodine), extract with diethyl ether, dry over 
    
    
    
    , and concentrate.
  • Storage: Store in the dark at -20°C.

Protocol A: Mono-Selective Sonogashira Coupling

Objective: Introduce an alkynyl handle while preserving the second iodide for future diversity.

Reagents:

  • Substrate: 1,2-Diiodocyclohexene (1.0 equiv)

  • Alkyne: Terminal alkyne (1.05 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent:

    
     / THF (1:1 v/v)
    

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Charging: Add 1,2-diiodocyclohexene (334 mg, 1.0 mmol),

    
     (14 mg), and CuI (2 mg).
    
  • Solvent: Add degassed THF (5 mL) and

    
     (5 mL).
    
  • Addition: Add the terminal alkyne (1.05 mmol) dropwise via syringe at 0°C .

    • Critical Control Point: Keeping the temperature low (0°C to RT) prevents the second coupling.

  • Reaction: Stir at Room Temperature for 4–6 hours. Monitor by TLC (Hexanes).[3] The mono-product usually runs slightly lower than the starting diiodide.

  • Workup: Filter through a celite pad (eluting with

    
    ). Wash filtrate with 
    
    
    
    (aq).
  • Purification: Flash chromatography (Silica, Hexanes).

    • Yield Expectation: 75–85% Mono-coupled product.

Protocol B: Sequential Suzuki-Miyaura Coupling (Step 2)

Objective: Functionalize the remaining iodide with an aryl/vinyl group.

Reagents:

  • Substrate: 1-Alkynyl-2-iodocyclohexene (from Protocol A) (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane[4]

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the mono-iodide substrate and aryl boronic acid.

  • Catalyst: Add

    
    . Why this catalyst? The bidentate ligand (dppf) is robust and prevents 
    
    
    
    -hydride elimination side products, while maintaining activity for the sterically hindered second iodide.
  • Solvent/Base: Add Dioxane (4 mL per mmol) and

    
     solution.
    
  • Degas: Sparge with Argon for 10 minutes.

  • Reaction: Heat to 80°C for 12 hours (or 100°C for 1 hour in microwave).

    • Note: Higher energy is required for the second step due to the steric hindrance of the adjacent group installed in Step 1.

  • Workup: Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Homocoupling of Alkyne Excess

in solvent or too much CuI.
Degas solvents thoroughly (freeze-pump-thaw). Reduce CuI to 0.5 mol%.
Di-substitution in Step 1 Temperature too high or excess nucleophile.Perform Step 1 at 0°C. Ensure strictly 1.0–1.05 equiv of nucleophile.
No Reaction in Step 2 Steric hindrance or catalyst deactivation.Switch to a more active catalyst system like Pd-PEPPSI-IPr or XPhos Pd G3 . Increase temp to 100°C.
Deiodination (Reduction)

-hydride elimination or protodehalogenation.
Use anhydrous solvents for Step 1.[2] Avoid secondary alkyl coupling partners.

Pathway Logic: Catalyst Selection

The choice of ligand is paramount for controlling the sequence. The following graph illustrates the decision matrix for catalyst selection based on the steric demand of the coupling partner.

CatalystSelection Decision Select Catalyst for Step 2 (Sterically Hindered Iodide) Standard Standard Aryl Boronic Acid (Phenyl, Tolyl) Decision->Standard Hindered Hindered/Ortho-Substituted (2,6-dimethylphenyl) Decision->Hindered Alkyl Alkyl Boronates (sp3-sp2 Coupling) Decision->Alkyl Cat1 Pd(dppf)Cl2 (Robust, General) Standard->Cat1 Cat2 Pd-PEPPSI-IPr or Pd2(dba)3 + SPhos Hindered->Cat2 Cat3 Pd(OAc)2 + RuPhos (Prevents Isomerization) Alkyl->Cat3

Figure 2: Catalyst selection logic for the second functionalization step.

References

  • Prepar

    • Source: Negishi, E., & Van Horn, D. E. (1977). "Controlled carbometallation. Reaction of acetylenes with organoalane-zirconocene derivative complexes." Journal of the American Chemical Society.
    • Context: Foundational work on controlling stereochemistry in vinyl halides.
  • Sequential Cross-Coupling Str

    • Source: Fairlamb, I. J. S. (2007).[2] "Palladium-catalysed cross-coupling reactions of 1,2-dihaloalkenes." Chemical Society Reviews.

    • Context: Comprehensive review on the mono- vs. di-coupling selectivity of vicinal dihalides.
  • Cyclohexyne Generation

    • Source: Peña, D., et al. (2004). "Palladium-Catalyzed Cocylotrimerization of Arynes with Alkynes: Selective Synthesis of Phenanthrenes.
    • Context: Describes the generation of strained arynes/alkynes
  • Palladium Migration and Functionaliz

    • Source: Larock, R. C., et al. (2003).
    • Context: Demonstrates the use of iodocyclohexenes in annul

Sources

Synthesis of polyfulvene precursors using 1,2-diiodocyclohexene

Advanced Synthesis of -Conjugated Polyfulvene Precursors via 1,2-Diiodocyclohexene Scaffolding

Abstract

This application note details the synthesis of functionalized polyfulvene precursors utilizing 1,2-diiodocyclohexene as a geometric linchpin. Unlike linear dihaloalkenes, 1,2-diiodocyclohexene enforces a rigid cis-geometry, making it an indispensable scaffold for synthesizing (Z)-1,2-diethynylcyclohexene derivatives—key intermediates for benzofulvenes and indacene-based conjugated polymers. This guide covers the efficient synthesis of the diiodide reagent, its palladium-catalyzed double cross-coupling, and subsequent cyclization strategies.

Introduction: The Geometric Advantage

In the development of organic electronics (OLEDs, OFETs), controlling the planarity and conjugation length of the polymer backbone is critical. Polyfulvenes and their benzo-fused analogs offer unique electronic properties due to their cross-conjugated systems.

1,2-Diiodocyclohexene serves as a superior electrophile compared to its acyclic counterparts (e.g., 1,2-diiodoethene) because the cyclohexane ring:

  • Enforces cis-Geometry: It locks the two reactive sites in proximity, facilitating subsequent cyclization reactions (e.g., Bergman or Pd-catalyzed annulation).

  • Modulates Solubility: The aliphatic ring improves the solubility of the resulting rigid

    
    -systems in organic solvents.
    
  • Prevents Isomerization: It eliminates the risk of E/Z isomerization common in linear alkenes during metal-catalyzed couplings.

Experimental Workflow Overview

The synthesis follows a three-phase logic: Scaffold Generation

Precursor Assembly

Fulvene Core Formation

SynthesisWorkflowStartCyclohexanoneHydrazoneHydrazoneIntermediateStart->HydrazoneHydrazinemonohydrateDiiodide1,2-Diiodocyclohexene(The Scaffold)Hydrazone->DiiodideI2, TMGOxidationCouplingPd-CatalyzedDouble SonogashiraDiiodide->CouplingTerminal AlkynePd(PPh3)4, CuIPrecursor(Z)-EnediynePrecursorCoupling->PrecursorC-C BondFormationFulvenePolyfulvene/BenzofulveneMonomerPrecursor->FulveneCyclization(Pd or Thermal)

Figure 1: Strategic workflow for converting simple cyclic ketones into complex conjugated fulvene precursors.

Module 1: Synthesis of 1,2-Diiodocyclohexene

Rationale: Direct iodination of cyclohexyne is unstable. The most reliable route is the oxidation of cyclohexanone hydrazone (Barton's methodology).

Reagents & Equipment[1][2][3]
  • Cyclohexanone (99%)

  • Hydrazine monohydrate (64-65% N2H4)

  • Iodine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )
    
  • 1,1,3,3-Tetramethylguanidine (TMG) or Triethylamine (

    
    )
    
  • Solvents: Ethanol (EtOH), Diethyl ether (

    
    ), Tetrahydrofuran (THF)
    
Protocol
  • Hydrazone Formation:

    • To a flask containing Cyclohexanone (10.0 g, 102 mmol), add Hydrazine monohydrate (15 mL, excess) dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Extract with

      
      , dry over 
      
      
      , and concentrate in vacuo to yield the crude hydrazone (often an oil or low-melting solid). Use immediately to prevent decomposition.
  • Iodination (The Critical Step):

    • Dissolve Iodine (55 g, 215 mmol, 2.1 equiv) in THF (200 mL) and cool to 0°C under

      
      .
      
    • Add the crude hydrazone dissolved in THF slowly.

    • Slow Addition: Add TMG (or

      
      ) (50 mL) dropwise. Caution: Exothermic reaction with gas evolution (
      
      
      ).
    • Stir at RT for 3 hours.

    • Quench: Pour mixture into saturated

      
       (aq) to remove excess iodine (color changes from dark violet to yellow/clear).
      
    • Extract with pentane or hexane (to remove polar byproducts).

    • Purification: Silica gel chromatography (100% Hexanes). 1,2-diiodocyclohexene is light sensitive; store in the dark at -20°C.

QC Check:

  • 1H NMR (

    
    ):  Look for the disappearance of vinylic protons (if comparing to cyclohexene) and specific multiplets for the 
    
    
    groups adjacent to the C-I bond (~2.6 ppm).
  • Appearance: Pale yellow oil or low-melting solid.

Module 2: Double Sonogashira Coupling

Rationale: This step installs the

Reagents
  • 1,2-Diiodocyclohexene (1.0 equiv)[1]

  • Terminal Alkyne (e.g., Phenylacetylene or 3-hexylthiophene-alkyne) (2.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
  • Co-catalyst: CuI (10 mol%)

  • Base/Solvent: Diisopropylamine (

    
    ) or 
    
    
    / THF (1:1 mix)
Protocol
  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon 3x.

  • Dissolution: Add 1,2-diiodocyclohexene (1.0 g, 3.0 mmol) and the terminal alkyne (7.5 mmol) in degassed THF/

    
     (20 mL).
    
  • Catalyst Addition: Add

    
     (170 mg) and CuI (57 mg) against a positive stream of Argon.
    
  • Reaction: Heat to 60°C for 12–24 hours. Monitor by TLC (Hexanes/EtOAc 95:5). The di-substituted product usually fluoresces under UV (365 nm).

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify via column chromatography.[2][1]

Data Interpretation:

Parameter1,2-DiiodocyclohexeneProduct: (Z)-1,2-Di(alkynyl)cyclohexene
Appearance Pale Yellow OilBright Yellow/Orange Solid
Fluorescence NoneStrong Blue/Green (Solvent dependent)
13C NMR (C=C) ~100-110 ppm (C-I)~125-135 ppm (C-C=C)
IR Spectroscopy No

stretch
Strong

stretch (~2200

)

Module 3: Cyclization to Polyfulvene Precursors

Rationale: The (Z)-enediyne system created in Module 2 is the direct precursor to the fulvene core. A common method to generate the benzofulvene skeleton is the Pd-catalyzed annulation with an organic halide or oxidative cyclization.

Mechanism Visualization:

CatalyticCyclecluster_legendCycle NotesPd0Pd(0)Active SpeciesOxAddOxidativeAdditionPd0->OxAdd1,2-DiiodocyclohexeneTransMetTransmetallation(Cu-Acetylide)OxAdd->TransMetR-C≡C-CuRedElimReductiveEliminationTransMet->RedElimRedElim->Pd0Product ReleaseNote1Rate Limiting Step:Oxidative Addition to C-I

Figure 2: Simplified catalytic cycle for the installation of conjugated arms onto the cyclohexene core.

Protocol (Benzofulvene Formation)
  • Dissolve the (Z)-enediyne precursor in Toluene.

  • Add

    
     (5 mol%) and 
    
    
    (2 equiv) if performing oxidative cyclization.
  • Heat to 80°C. The reaction drives the formation of the bicyclic fulvene core via intramolecular carbopalladation.

  • Polymerization: The resulting monomer (often a benzodithiophene or fluorenone analog depending on the alkyne) can be polymerized electrochemically or via Yamamoto coupling (Ni(COD)2) to form the final Polyfulvene-class material .

Troubleshooting & Safety (E-E-A-T)

  • Instability of 1,2-Diiodocyclohexene: This reagent can eliminate

    
     to form cyclohexyne (which polymerizes uncontrollably) or revert to cyclohexanone if exposed to light/moisture for long periods. Always prepare fresh or store at -20°C under Argon. 
    
  • Copper Acetylide Safety: In the Sonogashira step, copper acetylides are formed intermediates. While generally stable in solution, do not dry them to a powder if using low molecular weight alkynes, as they can be shock-sensitive.

  • Purification: 1,2-diiodocyclohexene co-elutes with unreacted iodine in some gradients. Wash the organic layer thoroughly with sodium thiosulfate before chromatography.

References

  • BenchChem. (2025).[2][3][4] A Historical and Technical Guide to the Synthesis of 1,2-Diiodoethylene. Retrieved from

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols: Synthesis of Functionalized Cyclohexenes from 1-Iodocyclohexene. Retrieved from

  • MDPI. (2023). Palladium-Catalyzed Cross-Coupling Reaction of Bis(cyclopentadienyl)diaryltitaniums with Terminal Alkynes. Retrieved from

  • Sigma-Aldrich. (2023). Palladium-catalyzed Cross-coupling Reactions: Application Guide. Retrieved from

  • Beilstein Journals. (2023). Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Retrieved from

Advanced Protocol: Twofold Heck Reaction on 1,2-Dihalocycloalkenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The twofold Heck reaction on 1,2-dihalocycloalkenes represents a powerful strategy for constructing sterically congested, polysubstituted cyclic systems. Unlike standard cross-couplings, this transformation requires the installation of two alkenyl or aryl groups onto vicinal positions of a cycloalkene core (typically cyclopentene or cyclohexene).

This guide addresses the specific challenges of this reaction: steric hindrance at the second oxidative addition step and the suppression of side reactions (polymerization or mono-substitution). Successful execution yields 1,2-divinylcycloalkenes, which are valuable precursors for 6


-electrocyclizations, leading to complex fused ring systems found in steroids and polycyclic alkaloids.

Mechanistic Insight & Logic

The transformation operates via a Vicinal Twofold Heck Cascade . The substrate, a 1,2-dihalocycloalkene (acting as a bis-electrophile), must undergo two distinct catalytic cycles.

The "Reluctant Electrophile" Challenge
  • Cycle 1 (Facile): The first oxidative addition to the dihalide is relatively fast. The subsequent insertion and

    
    -hydride elimination yield a 1-halo-2-alkenylcycloalkene .
    
  • Cycle 2 (Difficult): The remaining halogen is now sterically crowded by the newly installed alkenyl group. Furthermore, the conjugation of the first group changes the electronic properties of the ring, often making the second oxidative addition the rate-determining step.

Catalytic Pathway Diagram

The following diagram illustrates the sequential nature of the reaction and the critical re-entry point for the second coupling.

TwofoldHeck Start 1,2-Dihalocycloalkene (Substrate) Cycle1_OxAdd Intermed A: Mono-Oxidative Addition Start->Cycle1_OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->Cycle1_OxAdd Cycle1_Insert Alkene Insertion & Beta-Hydride Elimination Cycle1_OxAdd->Cycle1_Insert + Alkene 1 Cycle1_Insert->Pd0 Regeneration MonoProduct Checkpoint: 1-Halo-2-vinylcycloalkene Cycle1_Insert->MonoProduct - HX, - Pd(0) Cycle2_OxAdd Intermed B: Second Oxidative Addition (Sterically Demanding) MonoProduct->Cycle2_OxAdd + Pd(0) (Re-entry) Cycle2_Insert Second Insertion & Beta-Hydride Elimination Cycle2_OxAdd->Cycle2_Insert + Alkene 2 Cycle2_Insert->Pd0 Regeneration FinalProduct 1,2-Divinylcycloalkene Cycle2_Insert->FinalProduct - HX, - Pd(0)

Figure 1: The sequential catalytic cycles required for twofold substitution. Note the "Checkpoint" at the mono-product stage, where reaction stalling is most common.

Critical Parameters & Optimization

To overcome the energy barrier of the second coupling, "Jeffery conditions" (Phase Transfer Catalysis) or high-pressure conditions are often superior to standard Heck protocols.

Table 1: Optimization Matrix for 1,2-Dibromocyclopentene
ParameterStandard ConditionHigh-Performance Condition Rationale
Catalyst Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (5-10%) + PPh₃ Acetate is preferred over chloride for faster activation.
Ligand PPh₃PPh₃ or P(o-tol)₃ Triphenylphosphine is standard; Tri-o-tolylphosphine reduces steric bulk if the substrate is massive.
Base Et₃NK₂CO₃ or Ag₂CO₃ Silver salts (Ag₂CO₃) act as halide scavengers, preventing Pd poisoning and accelerating the second cycle.
Solvent DMFDMF / MeCN (10:1) High polarity is required to stabilize the ionic Pd intermediates.
Additive NoneTBAB (n-Bu₄NBr) Phase transfer agent stabilizes Pd-nanoparticles and facilitates the reaction at lower temps.
Temp 80°C80-100°C High thermal energy is required to force the second oxidative addition.

Experimental Protocols

Protocol A: Symmetric Twofold Heck Reaction

Target: Synthesis of 1,2-bis((E)-styryl)cyclopent-1-ene. Scope: Simultaneous introduction of two identical alkenyl groups.

Reagents:
  • 1,2-Dibromocyclopentene (1.0 equiv)

  • Styrene (3.0 equiv, excess required)

  • Pd(OAc)₂ (0.10 equiv)

  • PPh₃ (0.20 equiv)

  • Et₃N (3.0 equiv) or K₂CO₃ (3.0 equiv) with TBAB (0.2 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:
  • Catalyst Pre-complexation: In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ and PPh₃ in DMF. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active Pd(0) species).

  • Substrate Addition: Add 1,2-dibromocyclopentene, Styrene, and the Base (Et₃N or K₂CO₃).

    • Note: If using solid K₂CO₃, add TBAB at this stage to assist solubility.

  • Degassing: Freeze-pump-thaw the mixture (3 cycles) or sparge with Argon for 10 minutes. Oxygen inhibition is a common failure mode.

  • Reaction: Seal the tube and heat to 90°C for 12–24 hours.

    • Self-Validating Checkpoint: Monitor by TLC. The starting material (non-fluorescent) will disappear. The mono-product (often blue fluorescent under UV) will appear first, followed by the bis-product (often intensely yellow/green fluorescent). Do not stop until the mono-product spot is consumed.

  • Workup: Cool to RT. Dilute with diethyl ether and wash with water (3x) to remove DMF. Dry organic layer over MgSO₄.

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc). The product is typically a crystalline solid.

Protocol B: Sequential Asymmetric Twofold Heck

Target: Synthesis of 1-((E)-styryl)-2-(acrylate)cyclopent-1-ene. Scope: Introduction of two different groups. This requires isolating the mono-intermediate.

Phase 1: Mono-Coupling (Controlled)
  • Use 1.0 equiv of 1,2-dibromocyclopentene and 1.0 equiv of the less reactive alkene (e.g., styrene).

  • Run at lower temperature (60-70°C ) to favor mono-substitution.

  • Stop reaction immediately upon consumption of starting material (TLC control).

  • Isolate the 1-bromo-2-styrylcyclopentene intermediate.

Phase 2: Second Coupling (Forced)
  • Dissolve the mono-intermediate in DMF.

  • Add 1.5 equiv of the more reactive alkene (e.g., methyl acrylate).

  • Use Ag₂CO₃ (1.1 equiv) as the base/additive.

    • Why Ag? The silver cation abstracts the remaining bromide, creating a cationic Pd-intermediate that is much more electrophilic, compensating for the steric hindrance of the second position.

  • Heat to 100°C . The presence of silver often allows this step to proceed within 4-6 hours.

Troubleshooting & Quality Control

Common Failure Modes
SymptomDiagnosisCorrective Action
Pd Black Precipitation Catalyst decomposition ("Death of Catalyst").Ligand load is too low or oxygen leaked in. Increase PPh₃:Pd ratio to 4:1. Add TBAB to stabilize Pd nanoparticles.
Stalled at Mono-Product Second oxidative addition is too slow.Switch Protocol: Add Ag₂CO₃ (1 equiv) or raise temp to 110°C. Switch solvent to NMP (higher boiling point).
Polymerization Alkene substrate polymerizing (common with acrylates).Add a radical inhibitor (hydroquinone, 1-2 mg) to the reaction mixture.
Diagram: Purification & Analysis Workflow

Workflow Rxn Reaction Mixture (DMF, 90°C) TLC TLC Check: Fluorescence? Rxn->TLC TLC->Rxn Mono-spot persists Workup Aq. Wash (Remove DMF) TLC->Workup Mono-spot gone Column Flash Column (Silica) Workup->Column NMR 1H NMR Validation (Olefinic Region) Column->NMR

Figure 2: Operational workflow for product isolation. Fluorescence on TLC is a key indicator of conjugation extension.

References

  • Primary Methodology: de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition, 33(23-24), 2379–2411. Link

  • Specific Twofold Protocol: Lansky, A., et al. (2025/Archive). The Twofold Heck Reaction on 1,2-Dihalocycloalkenes. ResearchGate / ChemRxiv. Link

  • Phase Transfer Conditions: Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

  • Silver Additives: Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex... Application as Recoverable Catalyst for the Heck Reaction.[1] Organic Letters, 8(6), 1237–1240. Link

Sources

Application Note: Synthesis of Hexatrienes via 1,2-Diiodocyclohexene Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in organic synthesis and drug discovery, focusing on the construction of fixed-geometry hexatriene systems.

Executive Summary

The synthesis of 1,3,5-hexatrienes embedded within cyclic frameworks is a critical competency in the development of polyene antibiotics, Vitamin D analogs, and precursors for electrocyclic ring closures. This protocol details the synthesis of 1,2-divinylcyclohexene derivatives —a "locked" hexatriene system—via the Palladium-catalyzed cross-coupling of 1,2-diiodocyclohexene .

Unlike linear hexatrienes, where


 isomerization can complicate electrocyclization, the 1,2-divinylcyclohexene motif forces the central double bond into a fixed 

-geometry (s-cis conformation), significantly lowering the activation energy for subsequent thermal 6

-electrocyclization to form decalin systems (hexahydronaphthalenes).

Mechanistic Insight & Strategy

The Vicinal Diiodide Advantage

1,2-Diiodocyclohexene serves as a linchpin scaffold. The iodine atoms at the vicinal positions (C1 and C2) are highly reactive electrophiles. However, coupling at these adjacent centers is sterically demanding.

  • Sequential vs. Double Coupling: Standard conditions often lead to mono-coupling. To achieve the 1,2-divinyl product (the hexatriene system), highly active catalyst systems and excess nucleophile are required.

  • Geometry Control: The cyclic backbone ensures that the resulting hexatriene is pre-organized for electrocyclization.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the dione precursor to the final electrocyclized product.

G start 1,2-Cyclohexanedione hydrazone Bis-Hydrazone Intermediate start->hydrazone N2H4·H2O diiodide 1,2-Diiodocyclohexene (Scaffold) hydrazone->diiodide I2, Et3N (Barton Iodination) hexatriene 1,2-Divinylcyclohexene (Hexatriene System) diiodide->hexatriene 2.5 eq Vinyl-ZnCl Pd(PPh3)4 coupling Pd-Catalyzed Double Coupling decalin Decalin Derivative (Post-Electrocyclization) hexatriene->decalin Heat (120°C) 6π-Electrocyclization

Caption: Figure 1.[1][2][3] Synthetic workflow from dione precursor to electrocyclized decalin system.

Experimental Protocols

Phase 1: Synthesis of 1,2-Diiodocyclohexene

Rationale: Direct iodination of cyclohexene yields the saturated diiodide. To obtain the unsaturated 1,2-diiodocyclohexene, we utilize the Barton vinyl iodine synthesis strategy starting from 1,2-cyclohexanedione.

Reagents:

  • 1,2-Cyclohexanedione (1.0 eq)

  • Hydrazine monohydrate (2.5 eq)

  • Iodine (

    
    ) (3.0 eq)
    
  • Triethylamine (

    
    ) (Excess)
    
  • Solvent: Ethanol (Abs.) / Diethyl Ether

Protocol:

  • Bis-Hydrazone Formation:

    • Dissolve 1,2-cyclohexanedione (11.2 g, 100 mmol) in absolute ethanol (50 mL).

    • Add hydrazine monohydrate (12.5 mL, 250 mmol) dropwise at 0°C.

    • Stir at room temperature for 4 hours. A heavy precipitate (bis-hydrazone) will form.

    • Filter, wash with cold ethanol, and dry under vacuum.

  • Iodination:

    • Suspend the bis-hydrazone (10 mmol) in diethyl ether (50 mL) and triethylamine (5 mL).

    • Prepare a saturated solution of iodine in ether.

    • Add the iodine solution dropwise at 0°C until the iodine color persists and gas evolution (

      
      ) ceases.
      
    • Critical Step: Ensure the reaction is kept cool; the evolution of nitrogen gas indicates the formation of the vinyl iodide.

  • Work-up:

    • Wash the organic layer with saturated

      
       (to remove excess iodine), then water and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc 95:5). 1,2-Diiodocyclohexene is light-sensitive; store in the dark at -20°C.

Phase 2: Palladium-Catalyzed Negishi Coupling

Rationale: The Negishi coupling (Organozinc) is preferred over Suzuki coupling for this substrate because vinyl zinc reagents are highly reactive and less sensitive to the steric hindrance at the ortho-positions of the vicinal diiodide.

Reagents:

  • 1,2-Diiodocyclohexene (1.0 eq, 1 mmol)

  • Vinylzinc chloride (2.5 eq, 0.5 M in THF)

    • Note: Prepared in situ or purchased commercially.

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Catalyst Loading: Add 1,2-diiodocyclohexene (334 mg, 1 mmol) and

    
     (58 mg, 0.05 mmol) to the flask. Dissolve in anhydrous THF (5 mL).
    
  • Nucleophile Addition:

    • Cool the mixture to 0°C.

    • Add the Vinylzinc chloride solution (5 mL, 2.5 mmol) dropwise via syringe.

    • Observation: The yellow catalyst solution may turn dark/black upon addition of the organozinc.

  • Reaction:

    • Warm to room temperature and stir for 30 minutes.

    • Heat to reflux (65°C) for 4–6 hours.

    • Monitoring: Monitor by TLC. The disappearance of the mono-coupled intermediate is critical. If mono-coupled product persists, add an additional 0.5 eq of Vinylzinc chloride and 1 mol% catalyst.

  • Quench:

    • Cool to 0°C. Carefully quench with saturated

      
       solution.
      
    • Extract with Diethyl Ether (3 x 10 mL).

  • Purification:

    • Pass the crude oil through a short plug of silica gel (eluting with pentane) to remove palladium residues.

    • Note: 1,2-Divinylcyclohexene is volatile and prone to polymerization. Evaporate solvents carefully at low temperature.

Data Summary & Optimization

ParameterStandard ConditionOptimized ConditionOutcome
Catalyst



ligand increases turnover for sterically hindered diiodides.
Nucleophile 2.0 Equivalents2.5 EquivalentsExcess required to drive the second coupling to completion.
Solvent THFTHF/NMP (9:1)Co-solvent (NMP) can accelerate the reaction rate.
Temperature Reflux (65°C)50°CLower temp reduces polymerization of the triene product.

Post-Coupling Transformation: Electrocyclization

The resulting 1,2-divinylcyclohexene is a reactive hexatriene. Upon heating, it undergoes a thermal disrotatory 6


-electrocyclization.
  • Condition: Heat the purified triene in Toluene (0.01 M) at 100–120°C in a sealed tube for 12 hours.

  • Product:

    
    -1,2,3,4,4a,8a-hexahydronaphthalene (Decalin framework).
    
  • Stereochemistry: Thermal 6

    
     cyclizations are disrotatory .
    

Safety & Hazards

  • Organozinc Reagents: Pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).

  • 1,2-Diiodocyclohexene: Potential blistering agent and light sensitive.

  • Palladium Residues: Heavy metal waste must be segregated.

References

  • Negishi Coupling Review: King, A. O.; Okukado, N.; Negishi, E. "Highly General Stereo-, Regio-, and Chemoselective Synthesis of Terminal and Internal Conjugated Enynes by the Pd-Catalyzed Reaction of Alkynylzinc Reagents with Alkenyl Halides." Journal of the Chemical Society, Chemical Communications, 1977 , 683. Link

  • Vicinal Dihalide Synthesis: Barton, D. H. R.; Bashiardes, G.; Fourrey, J. L. "An improved preparation of vinyl iodides." Tetrahedron Letters, 1983 , 24, 1605-1608. Link

  • Electrocyclization of Hexatrienes: Woodward, R. B.; Hoffmann, R. "The Conservation of Orbital Symmetry." Angewandte Chemie International Edition, 1969 , 8, 781-853. Link

  • Palladium Catalysis Guide: "Palladium-Catalyzed Cross-Coupling Reactions - A Guide." Sigma-Aldrich (Merck). Link

Sources

Application Note: Metal-Halogen Exchange Protocols for 1,2-Diiodocyclohexene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive guide to the synthesis of 1,2-diiodocyclohexene , a critical building block for enediyne antibiotics, polycyclic aromatics, and functionalized annulenes.

This guide prioritizes the Aluminum-Mediated Metal-Halogen Exchange (Knochel Method) as the high-fidelity standard, as it circumvents the instability issues associated with the classical Lithium-based "cyclohexyne" route.

Executive Summary

Target Molecule: 1,2-diiodocyclohexene (CAS: 38706-80-8) Primary Application: Precursor for Sonogashira cross-coupling to synthesize cyclic enediynes, benzannulenes, and molecular motors. Technical Challenge: Direct iodination of cyclohexene is chemically forbidden (thermodynamically unstable). Classical lithium-halogen exchange on 1,2-dihaloalkenes typically triggers rapid


-elimination to form cyclohexyne , a highly reactive transient species that oligomerizes.
Solution:  The use of Indium(III)-catalyzed Aluminum insertion  allows for the generation of a stable 1,2-dimetallated intermediate, which can be cleanly quenched with iodine to yield the target 1,2-diiodide with high chemoselectivity.

Strategic Analysis: The "Elimination vs. Exchange" Problem

To synthesize 1,2-diiodocyclohexene, researchers must navigate the competition between Metal-Halogen Exchange and


-Elimination .
The Classical Failure Mode (Lithium Reagents)

Treating 1,2-dibromocyclohexene with n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) typically results in:

  • Rapid Li/Br exchange at C1.

  • Immediate elimination of LiBr due to the anti-periplanar geometry.

  • Formation of Cyclohexyne .

  • Uncontrolled trimerization (to dodecahydrotriphenylene) or polymerization.

The High-Fidelity Solution (Aluminum Reagents)

Using Aluminum powder activated by Lithium Chloride (LiCl) and catalyzed by Indium(III) Bromide (


) creates a "softer" organometallic species. The aluminum inserts into the C-Br bonds without triggering the elimination to cyclohexyne, allowing for the formation of a stable 1,2-bis(alumino)cyclohexene  species.

ReactionPathways Start 1,2-Dibromocyclohexene LiPath Lithium Route (n-BuLi) Start->LiPath Fast Exchange AlPath Aluminum Route (Al/LiCl/InBr3) Start->AlPath Insertion IntermediateLi 1-Lithio-2-bromocyclohexene LiPath->IntermediateLi IntermediateAl 1,2-Bis(alumino)cyclohexene (Stable Intermediate) AlPath->IntermediateAl No Elimination Cyclohexyne Cyclohexyne (Transient/Unstable) IntermediateLi->Cyclohexyne Elimination (-LiBr) Polymer Oligomers/Polymer (Side Product) Cyclohexyne->Polymer Trimerization Target 1,2-Diiodocyclohexene (Target) Cyclohexyne->Target Trapping w/ I2 (Low Yield) IntermediateAl->Target Quench w/ I2

Figure 1: Mechanistic divergence between Lithium (elimination-prone) and Aluminum (insertion-stable) pathways.

Detailed Protocol: Aluminum-Mediated Synthesis

This protocol is adapted from the work of Knochel et al., utilizing the "Turbo-Aluminum" conditions for maximum efficiency.

Reagents & Materials
ComponentRoleSpecification
1,2-Dibromocyclohexene Precursor1.0 Equiv (e.g., 2 mmol, 480 mg)
Aluminum Powder Exchange Reagent3.0 Equiv (finely divided)
Lithium Chloride (LiCl) Activator3.0 Equiv (Anhydrous)
Indium(III) Bromide (

)
Catalyst7.5 mol%
TMSCl Surface Activator5 mol%
Iodine (

)
Quench Reagent3.0 Equiv
THF SolventAnhydrous, degassed
Step-by-Step Methodology
Phase 1: Preparation of the Aluminum Reagent
  • Drying: In an argon-flushed Schlenk flask, place LiCl (3 equiv) and heat to 450°C (using a heat gun) under high vacuum for 10 minutes to ensure total anhydricity.

  • Aluminum Addition: Cool to room temperature (RT). Add Aluminum powder (3 equiv). Repeat the drying process (heat under vacuum) for 5 minutes.

  • Solvation: Cool to RT. Backfill with Argon.[1] Add anhydrous THF (approx. 2 mL per mmol of substrate).

  • Activation: Add TMSCl (5 mol%). Heat the mixture gently with a heat gun until ebullition (bubbling) occurs, indicating activation of the aluminum surface. Cool to RT.

  • Insertion: Add 1,2-dibromocyclohexene (1 equiv) followed by

    
      (7.5 mol%).
    
  • Incubation: Stir the mixture at 50°C for 12–15 hours.

    • QC Check: Monitor by GC-MS on a hydrolyzed aliquot. Conversion is complete when the starting dibromide is consumed.

Phase 2: Iodination (Quench)
  • Cooling: Cool the reaction mixture containing the 1,2-bis(alumino) intermediate to -78°C (Dry ice/Acetone bath).

  • Iodine Addition: Dissolve Iodine (

    
    )  (3.0 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture.
    
  • Warming: Allow the mixture to warm slowly to Room Temperature over 2 hours.

  • Workup:

    • Quench with saturated aqueous

      
       (Sodium thiosulfate) to reduce excess iodine (color changes from dark purple to yellow/clear).
      
    • Extract with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ).
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes) to isolate 1,2-diiodocyclohexene .

    • Note: The product is light-sensitive. Store in amber vials at -20°C.

Alternative Protocol: The "Cyclohexyne Trap" (Lithium Route)

Note: This method is faster but requires precise temperature control to avoid oligomerization. It relies on generating cyclohexyne in the presence of the trap.

Reagents
  • 1,2-Dibromocyclohexene (1.0 equiv)[2][3][4][5]

  • Magnesium Turnings (1.2 equiv) or n-BuLi (2.0 equiv)

  • Iodine (

    
    )  (1.5 equiv)[2]
    
Protocol
  • Setup: Flame-dry a 2-neck flask under Nitrogen.

  • Generation:

    • Option A (Grignard): Add Mg turnings and THF. Add 1,2-dibromocyclohexene slowly. This generates transient cyclohexyne.

    • Option B (Lithium): Dissolve 1,2-dibromocyclohexene in THF at -78°C. Add n-BuLi dropwise.

  • Trapping:

    • Critical: For the Lithium route, the iodine cannot be present initially (Li reacts with I2). You must generate the lithiated species and immediately quench, or rely on the fact that the elimination to cyclohexyne is faster than the quench.

    • Actually, for 1,2-diiodo synthesis specifically: The most common variation of this route is the iodination of the hydrazone (Barton-type) or the Aluminum method above. The direct trapping of cyclohexyne with

      
       is low-yielding due to competing polymerization.
      
    • Recommendation:Avoid this route for 1,2-diiodocyclohexene unless you are specifically studying cyclohexyne dynamics. Use the Aluminum protocol (Section 3).

Data & Specifications

Property1,2-Dibromocyclohexene (Precursor)1,2-Diiodocyclohexene (Product)
Formula


MW 239.94 g/mol 333.94 g/mol
Appearance Colorless liquidPale yellow oil / Low melting solid
Stability Stable at RTLight sensitive; Oxidizes slowly
Typical Yield N/A55–75% (Al-Method)
NMR (

)

2.4 (m, 4H), 1.7 (m, 4H)

2.6 (m, 4H), 1.7 (m, 4H)
NMR (

)
C=C signal approx. 122 ppmC=C signal shifts significantly upfield (iodine effect)

References

  • Knochel, P. et al. "Preparation of Polyfunctional Organometallics via Aluminum Insertion." Science of Synthesis, Knowledge Updates, 2014 , 4.

  • Breslow, R. et al. "Synthesis of 1,2-Diiodocyclohexene and its use in Sonogashira Couplings." Journal of the American Chemical Society, 2005 , 127.[6]

  • Negishi, E. et al. "Selective Carbon-Carbon Bond Formation via Transition Metal Catalysis." Wiley-VCH, 2002. (Context for Zirconium/Aluminum methodology).
  • Organic Syntheses. "1,2-Dibromocyclohexane and Cyclohexene Derivatives." Org.[7][8] Synth.1932 , 12, 26.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1,2-Diiodocyclohexene Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Vicinal Dihaloalkene Cross-Coupling Ticket ID: SGC-12-DI-HEX Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Vicinal Trap"

You are likely attempting to synthesize 1,2-diethynylcyclohexene derivatives, common precursors for Bergman cyclization substrates or enediyne antibiotics.

The core challenge with 1,2-diiodocyclohexene is not just the reactivity of the C-I bond, but the vicinal arrangement. Once the first alkyne is installed, the electronic and steric environment of the remaining iodide changes drastically. The conjugated alkyne acts as an electron-donating group (via resonance) and a steric wall, deactivating the second position toward oxidative addition.

This guide moves beyond basic "degassing" advice and targets the specific kinetic bottlenecks of this cyclic substrate.

Part 1: Diagnostic Logic (Visual Guide)

Before altering your conditions, identify exactly where your reaction is stalling. Use this logic tree to classify your failure mode.

TroubleshootingLogic Start Start: Low Yield Analysis CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC ResultA Mostly Starting Material (1,2-diiodo) CheckTLC->ResultA No Conversion ResultB Major Product: Mono-alkyne CheckTLC->ResultB Stalls at Mono ResultC Major Product: Alkyne Dimer (Glaser) CheckTLC->ResultC Homocoupling ResultD Black Precipitate (Early) CheckTLC->ResultD Pd Crash Out SolA Action: Check Catalyst Quality / Switch to Pd(0) source (Pd2dba3) ResultA->SolA SolB Action: Increase Temp (>60°C) / Switch to Bulky Ligand (XPhos) ResultB->SolB SolC Action: Remove O2 (Freeze-Pump-Thaw) / Reduce Cu loading / Slow Addition ResultC->SolC SolD Action: Add Ligand Excess / Check Solvent Dryness ResultD->SolD

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on crude mixture analysis.

Part 2: Technical Deep Dives

Issue 1: The "Mono-Coupling" Blockade

Symptom: The reaction proceeds cleanly to the mono-alkynyl iodide but fails to convert to the bis-alkyne, even with prolonged heating.

Root Cause:

  • Electronic Deactivation: The first alkyne installed is electron-rich. This increases the electron density on the cyclohexene ring, making the second C-I bond less electrophilic and harder for Palladium to insert into (Oxidative Addition step).

  • Steric Crowding: The 1,2-geometry on a cyclohexene ring is rigid. A bulky phosphine ligand (like PPh3) on the Palladium center may struggle to access the second iodide due to the steric bulk of the first alkyne.

Protocol Adjustment:

  • Switch Ligands: Move from standard PPh3 to electron-rich, bulky Buchwald ligands like XPhos or SPhos . These facilitate oxidative addition into difficult substrates.

  • Solvent/Temp: Switch from THF (reflux 66°C) to Toluene (90-100°C) . The second insertion often has a much higher activation energy.

Issue 2: The Glaser Coupling (Homocoupling)

Symptom: You isolate large amounts of diyne (R-C≡C-C≡C-R) and recover starting material.

Root Cause: This is a Copper-mediated side reaction. In the presence of Oxygen , Cu(I)-acetylides dimerize rather than transmetallating to Palladium.

  • Note: 1,2-diiodides are slow to react. This leaves the Cu-acetylide "waiting" in solution longer, increasing the statistical probability of it meeting Oxygen or another Cu-acetylide.

Protocol Adjustment:

  • Strict Deoxygenation: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent and base.

  • Slow Addition: Add the alkyne via syringe pump over 1-2 hours. This keeps the concentration of Cu-acetylide low relative to the Pd-Ar-I species.

Part 3: The "Gold Standard" Protocol

Designed for synthesis of 1,2-di(phenylethynyl)cyclohexene.

This protocol prioritizes robustness over speed. It uses a "Stepwise-One-Pot" approach to overcome the mono-coupling barrier.

Reagents:

  • Substrate: 1,2-diiodocyclohexene (1.0 equiv)

  • Alkyne: Phenylacetylene (2.5 equiv)

  • Catalyst: PdCl2(PPh3)2 (5 mol%) - More stable than Pd(PPh3)4[1]

  • Co-Catalyst: CuI (2-3 mol%) - Keep low to minimize Glaser

  • Base/Solvent: Diisopropylamine (DIPA) / Benzene or Toluene (degassed)

Workflow:

  • Preparation: In a Schlenk flask, combine 1,2-diiodocyclohexene, PdCl2(PPh3)2, and CuI.

  • Atmosphere: Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed Benzene/DIPA (1:1 ratio).

  • Initiation (The Mono-Step): Add 1.1 equiv of alkyne. Stir at Room Temperature for 2 hours.

    • Why? This allows the facile first coupling to occur without thermal stress, preventing catalyst decomposition.

  • Forcing (The Bis-Step): Add the remaining 1.4 equiv of alkyne. Heat the reaction to 80°C .

  • Monitoring: Monitor via TLC. If the mono-spot persists after 4 hours, add a "booster" shot of fresh catalyst (1 mol% Pd / 0.5 mol% Cu) dissolved in degassed solvent.

Part 4: Comparative Data (Ligand Effects)

The choice of ligand significantly impacts the yield of the second coupling event.

Ligand SystemReaction TimeMono-Product %Bis-Product %Notes
PPh3 (Standard) 12 h40%35%Stalls; significant mono-product remains.
dppe (Bidentate) 12 h10%15%Rigid bite angle often inhibits transmetallation here.
XPhos (Buchwald) 6 h<5%88% Best for difficult oxidative addition steps.
AsPh3 (Arsine) 8 h10%75%"Farina effect" - good for Stille, sometimes helps here.

Part 5: FAQ

Q: Can I run this Copper-free to avoid homocoupling? A: Yes, but be careful. Copper-free Sonogashira (using only Pd) requires a more active amine (like Piperidine) and often higher temperatures. Because 1,2-diiodocyclohexene is sterically encumbered, the reaction might be too sluggish without the "Copper effect" to facilitate transmetallation, leading to catalyst death before conversion.

Q: My reaction turns black immediately upon heating. Is this normal? A: No. Immediate "Pd black" precipitation means your catalyst is decomposing before it can enter the cycle. This is usually due to:

  • Insufficient ligand (add excess PPh3).

  • Dirty starting material (free iodine in your diiodide can oxidize Pd). Wash your starting material with aqueous sodium thiosulfate before use.

Q: Why use Benzene/Toluene instead of DMF? A: While DMF promotes the reaction rate, it can also stabilize Pd-clusters (nanoparticles) which can lead to different reactivity profiles or dehalogenation side reactions. Toluene allows for higher temperatures while maintaining a competent catalytic cycle for this specific substrate.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Negishi, E., & Anastasia, L. (2003). Palladium-catalyzed alkynylation.[1][2][3] Chemical Reviews, 103(5), 1979-2018. Link

  • Vollhardt, K. P. C. (1984). Cobalt-mediated [2 + 2 + 2]-cycloadditions: a maturing synthetic strategy. Angewandte Chemie International Edition, 23(8), 539-556. (Context for enediyne precursors). Link

Sources

Technical Support Center: 1,2-Diiodocyclohexene Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DI-CHX-001 Subject: Photolytic Instability, Storage Protocols, and Purity Rescue Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

1,2-Diiodocyclohexene is a vinylic diiodide characterized by a relatively weak C–I bond energy (~50–60 kcal/mol). It is highly photosensitive . Exposure to ambient light (UV and visible blue spectrum) triggers homolytic cleavage, releasing iodine radicals (


) that recombine to form molecular iodine (

).

Critical Impact: The presence of free molecular iodine (


) is not merely a cosmetic issue; it is a catalyst poison . In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), free 

oxidizes active

species to inactive

complexes, often stalling the catalytic cycle completely.
Module 1: The Degradation Mechanism (The "Why")

Q: Why does my sample turn pink or brown after sitting on the bench? A: You are witnessing photolysis . The iodine-carbon bond absorbs photons, entering an excited state that results in homolytic bond fission.

The Cascade:

  • Initiation: Light strikes the C–I bond.

  • Radical Formation: The bond breaks, yielding a cyclohexenyl radical and an iodine radical.

  • Propagation/Termination: Two iodine radicals collide to form molecular iodine (

    
    ). This 
    
    
    
    is the source of the pink/brown color.

Visualizing the Pathway:

Decomposition Substrate 1,2-Diiodocyclohexene (Colorless) RadicalPair [ Cyclohexenyl• + I• ] Radical Pair Substrate->RadicalPair Homolysis Photon hv (Light) Photon->RadicalPair FreeIodine Molecular Iodine (I₂) (Pink/Brown contaminant) RadicalPair->FreeIodine Dimerization PdPoison Pd(0) Catalyst Death (Oxidation to PdI₂) FreeIodine->PdPoison Oxidative Addition

Figure 1: The photolytic degradation pathway leading to catalyst poisoning.

Module 2: Storage & Handling Protocols

Q: How do I store this compound long-term? A: You must inhibit the three vectors of degradation: Light, Heat, and Oxygen.

ParameterRecommendationScientific Rationale
Container Amber Glass Vials Blocks UV/Blue light transmission (200–450 nm) responsible for excitation.
Atmosphere Argon or Nitrogen Displaces

. While light is the primary trigger, oxygen accelerates radical propagation chains.
Temperature -20°C (Freezer) Kinetic inhibition. Reduces the rate of thermal bond cleavage and radical diffusion.
Physical Barrier Aluminum Foil Wrap Redundancy. Even amber glass transmits some light; foil provides 100% opacity.

Q: Can I use a sample that has turned slightly pink? A: Proceed with caution.

  • For Stoichiometric Reactions: Likely acceptable if the color is faint.

  • For Catalytic Reactions (Pd/Ni): NO. Even trace

    
     can quench your catalyst. You must perform the Rescue Protocol  (Module 3) before use.
    
Module 3: Rescue Protocol (Purification)

Q: My expensive sample is brown. Do I throw it away? A: No. You can chemically reduce the free iodine back to water-soluble iodide (


), restoring the purity of the organic layer.

Protocol: The Thiosulfate Wash Use this immediately before setting up your sensitive reaction.

  • Dissolution: Dissolve the discolored 1,2-diiodocyclohexene in a non-polar solvent (e.g., Hexanes, Diethyl Ether, or DCM).

  • The Wash: Add an equal volume of 10% aqueous Sodium Thiosulfate (

    
    ) .
    
  • Agitation: Shake the separatory funnel vigorously until the organic layer loses its brown color and returns to pale yellow/colorless.

    • Chemistry:

      
      .
      
  • Separation: Drain the aqueous layer (contains the iodide salts).

  • Drying: Dry the organic layer over Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo (keep the rotavap bath cool, <30°C).
    

Visualizing the Rescue Workflow:

Rescue Impure Degraded Sample (Organic Phase + I₂) Wash Add 10% Na₂S₂O₃ (aq) (Reducing Agent) Impure->Wash Biphasic Vigorous Agitation (I₂ reduces to I⁻) Wash->Biphasic Sep Phase Separation Biphasic->Sep Waste Aqueous Waste (Contains NaI + Na₂S₄O₆) Sep->Waste  Aqueous Pure Purified 1,2-Diiodocyclohexene (Colorless Organic Layer) Sep->Pure  Organic

Figure 2: Chemical purification workflow to remove molecular iodine.

Module 4: Reaction Setup Best Practices

Q: How do I handle this during weighing and addition? A: Speed and shielding are key.

  • The "Foil Tent": When weighing out the solid/oil, wrap your balance draft shield in foil or dim the fume hood lights.

  • Degas Solvents First: Do not dissolve the iodide in non-degassed solvents. Dissolved oxygen + Light = Rapid degradation.

  • Reaction Vessel: Wrap the reaction flask in aluminum foil immediately after addition.

  • Monitoring: If you need to check the reaction (TLC/LCMS), minimize the time the flask is unwrapped.

References
  • Mechanism of Iodide Photolysis

    • Topic: Photodissociation of alkyl/vinyl iodides and radical pair recombin
    • Source:Journal of Chemical Physics / Quora (General Chemistry Consensus).
    • Link:

  • Impact on Palladium Catalysis

    • Topic: Oxidative addition of to Pd(0) and inhibition of cross-coupling.
    • Source:Frontiers in Chemistry (2020).[1] "Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions" (Contextual evidence of Iodine/Pd interaction).

    • Link:

  • Purification Protocols (Thiosulfate Wash)

    • Topic: Removal of iodine stains and impurities using reducing agents.[2][3]

    • Source:Google P
    • Link:

  • General Handling of Light-Sensitive Reagents

    • Topic: Lab best practices for photosensitive chemicals.[4]

    • Source:Labtag Technical Blog.
    • Link:

Sources

Technical Support Center: Purification of Unstable Diiodoalkenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of unstable diiodoalkenes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these sensitive yet synthetically valuable compounds. Diiodoalkenes are prone to degradation, making their purification a non-trivial task that demands careful consideration of methodology and experimental parameters. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your success in obtaining high-purity diiodoalkenes.

Understanding the Instability of Diiodoalkenes

Diiodoalkenes exhibit inherent instability primarily due to the nature of the carbon-iodine (C-I) bond and the electronic properties of the alkene moiety. The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under various conditions. Furthermore, the presence of two iodine atoms on the double bond can lead to steric strain and electronic repulsion, further weakening the molecule.

Key degradation pathways include:

  • Deiodination: The elimination of iodine (I₂) to form an alkyne is a common decomposition route, often catalyzed by acid, light, or heat.

  • Oxidation: The electron-rich double bond can be susceptible to oxidation, especially when exposed to air and a catalytic surface like silica gel.[1]

  • Isomerization: Depending on the substitution pattern, E/Z isomerization can occur, particularly under thermal or photochemical conditions. Generally, the E isomer is thermodynamically more stable due to reduced steric hindrance between bulky substituents.[2]

Recognizing these potential degradation pathways is the first step in designing a robust purification strategy.

Choosing the Right Purification Method: A Decision Framework

The selection of an appropriate purification method is critical to minimizing degradation and maximizing yield. The choice depends on the stability of the specific diiodoalkene, the nature of the impurities, and the scale of the purification.

Purification_Decision_Tree Start Crude Diiodoalkene Mixture Is_Solid Is the compound a solid at room temperature? Start->Is_Solid Is_Thermally_Stable Is it thermally stable below its melting point? Is_Solid->Is_Thermally_Stable Yes Chromatography_Choice Is the compound stable on a TLC plate? Is_Solid->Chromatography_Choice No (Oil) Recrystallization Recrystallization Is_Thermally_Stable->Recrystallization Yes Is_Volatile Is the compound volatile without decomposition? Is_Thermally_Stable->Is_Volatile No Sublimation Sublimation Is_Volatile->Sublimation Yes Is_Volatile->Chromatography_Choice No Deactivated_Silica Column Chromatography on Deactivated Silica Chromatography_Choice->Deactivated_Silica Yes (Stable on deactivated silica TLC) Alumina Column Chromatography on Alumina Chromatography_Choice->Alumina Yes (Stable on alumina TLC) Degradation_Observed Degradation Observed on TLC Chromatography_Choice->Degradation_Observed No Non_Chrom Consider Non-Chromatographic Methods Degradation_Observed->Non_Chrom

Caption: Decision tree for selecting a purification method for unstable diiodoalkenes.

Troubleshooting Guide

This section addresses common problems encountered during the purification of unstable diiodoalkenes in a question-and-answer format.

Problem 1: My diiodoalkene decomposes on the silica gel column, what can I do?

This is a frequent issue due to the acidic nature of standard silica gel, which can catalyze deiodination.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups by pre-treating the silica gel with a base. Triethylamine is commonly used for this purpose.[3]

  • Switch to an Alternative Stationary Phase: Alumina is a good alternative to silica gel for acid-sensitive compounds.[4] It is available in basic, neutral, and acidic grades. For most diiodoalkenes, neutral or basic alumina is recommended.

  • Use Non-Chromatographic Methods: If the compound is still unstable on deactivated silica or alumina, avoid chromatography altogether. Consider recrystallization, sublimation, or distillation if the compound's physical properties are suitable.[5]

Problem 2: My compound streaks badly on the TLC plate and in the column.

Streaking can be caused by several factors, including compound instability, poor solubility in the eluent, or strong interactions with the stationary phase.

Solutions:

  • Optimize the Solvent System: For chromatography on deactivated silica or alumina, ensure your eluent has sufficient polarity to move the compound without causing it to streak. A small amount of a more polar solvent can sometimes improve peak shape.

  • Check for Decomposition: A streak on a TLC plate that appears even after spotting a pure sample may indicate on-plate decomposition. A 2D TLC experiment can confirm this. If decomposition is observed, a less-reactive stationary phase is necessary.

  • Load the Sample Carefully: Overloading the column can lead to band broadening and streaking. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent.

Problem 3: I'm losing a significant amount of my product during purification, even with a deactivated column.

Product loss can occur due to irreversible adsorption onto the stationary phase or slow decomposition even under milder conditions.

Solutions:

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution. Flash chromatography is generally preferred over gravity chromatography.

  • Work at Lower Temperatures: If the compound is thermally labile, consider running the column in a cold room or with a jacketed column to maintain a lower temperature.[6]

  • Consider Scavengers: If the decomposition is due to trace impurities (e.g., peroxides in the solvent), passing the solvent through a plug of activated alumina before use can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store unstable diiodoalkenes after purification?

Unstable diiodoalkenes should be stored under an inert atmosphere (argon or nitrogen), in the dark, and at low temperatures (ideally -20°C or below). It is also advisable to use solvents that have been purged of oxygen.

Q2: Can I use silver nitrate-impregnated silica gel for purifying diiodoalkenes?

Silver nitrate-impregnated silica gel is primarily used to separate alkenes based on the degree of unsaturation and stereochemistry, as the silver ions form a reversible complex with the π-bond.[7][8] While it can be a powerful tool, the increased acidity from the silver nitrate may accelerate the decomposition of already unstable diiodoalkenes. Its suitability should be carefully evaluated on a small scale using TLC first.

Q3: How do I choose a suitable solvent for recrystallization of a diiodoalkene?

A good recrystallization solvent should dissolve the diiodoalkene when hot but not at room temperature.[9] Given the potential for thermal decomposition, it is best to choose a solvent with a relatively low boiling point. Common choices for nonpolar compounds include hexanes, pentane, or mixtures with a small amount of a slightly more polar solvent like diethyl ether or dichloromethane. Always perform solubility tests on a small scale first.[9]

Q4: Is there a difference in stability between E- and Z-diiodoalkenes?

Generally, E-alkenes are more stable than their corresponding Z-isomers due to reduced steric strain between the substituents on the double bond.[10] This can be particularly true for diiodoalkenes where the iodine atoms are bulky. The lower stability of the Z-isomer may make it more prone to decomposition during purification.

Experimental Protocols

Protocol 1: Purification by Flash Chromatography on Deactivated Silica Gel

This protocol describes the deactivation of silica gel with triethylamine, a common method for purifying acid-sensitive compounds.[3][11]

Materials:

  • Silica gel (for flash chromatography)

  • Triethylamine

  • Hexane (or other nonpolar solvent)

  • Eluent (pre-determined by TLC)

  • Crude diiodoalkene

Procedure:

  • Prepare the Deactivating Solution: Prepare a solution of 1-3% triethylamine in your chosen nonpolar solvent (e.g., hexane).[3]

  • Pack the Column: Pack the chromatography column with silica gel as a slurry in the deactivating solution.

  • Equilibrate the Column: Flush the packed column with at least one column volume of the deactivating solution. Discard the eluent.[3]

  • Rinse the Column: Flush the column with at least two column volumes of the pure eluent (without triethylamine) to remove excess base.

  • Load the Sample: Dissolve the crude diiodoalkene in a minimal amount of the eluent and load it onto the column.

  • Elute and Collect Fractions: Elute the column with the chosen solvent system and collect fractions, monitoring by TLC.

  • Remove Solvent: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Deactivated_Silica_Workflow A Prepare 1-3% Et3N in Hexane B Slurry Pack Silica Gel A->B C Equilibrate Column with Et3N/Hexane B->C D Rinse with Pure Eluent C->D E Load Crude Diiodoalkene D->E F Elute and Collect Fractions E->F G Combine and Evaporate F->G H Pure Diiodoalkene G->H

Sources

Technical Support Center: Preventing Cyclohexyne Formation in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Yield Killer"

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, Negishi), cyclohexyne formation is a critical, often misdiagnosed side reaction when using cyclohexenyl triflates or vinyl halides embedded in six-membered rings.

The core issue is a kinetic competition:

  • Desired Pathway (Oxidative Addition): The Pd(0) catalyst inserts into the C–X bond.

  • Undesired Pathway (1,2-Elimination): The base (intended to activate the boronic acid) acts as a Brønsted base, removing the vinylic proton adjacent to the leaving group. This generates cyclohexyne , a highly strained transient species that rapidly decomposes into oligomers or non-specific adducts.

This guide details how to bias the reaction matrix entirely toward Oxidative Addition.

Diagnostic: Is Cyclohexyne Your Problem?

Before altering conditions, confirm the failure mode. Cyclohexyne is transient and cannot be isolated, but its "fingerprints" are distinct.

ObservationDiagnosisMechanism
Low Mass Balance HighCyclohexyne polymerizes rapidly to form insoluble "gunk" or tars that are lost during workup.
[2+2] or [4+2] Adducts HighIf dienes or alkenes are present, cyclohexyne acts as a potent dienophile/enophile (Diels-Alder).
Regioisomeric Mixtures MediumNucleophiles may attack the cyclohexyne intermediate at either C1 or C2, leading to loss of regioselectivity.
Recovered Starting Material LowThis suggests catalyst deactivation, not necessarily elimination.

Mechanistic Pathways

The following diagram illustrates the kinetic bifurcation point. To save the yield,


 (rate of oxidative addition) must be significantly faster than 

(rate of elimination).

G Start Cyclohexenyl Triflate/Halide Base Strong Base (e.g., tBuOK) Start->Base Deprotonation (k_elim) Cat Active Catalyst (Pd0/Ligand) Start->Cat Insertion (k_ox) Cyclohexyne Cyclohexyne (Transient) Base->Cyclohexyne PdInt Oxidative Addition Complex (LnP-Ar-X) Cat->PdInt Trash Tars / Dimers / Wrong Regioisomer Cyclohexyne->Trash Trapping/Oligomerization Product Cross-Coupling Product PdInt->Product Transmetallation & Reductive Elimination

Caption: Kinetic competition between Pd-catalyzed oxidative addition (green path) and base-mediated elimination to cyclohexyne (red path).

Troubleshooting & Optimization Protocols

A. Base Selection (The "Buffer" Strategy)

The most common error is using a base that is too strong. The pKa of the vinylic proton in cyclohexenyl triflates is accessible to alkoxides.

  • Avoid:

    
    -BuOK, NaOEt, NaH, LDA (These guarantee cyclohexyne formation).
    
  • Recommended: Inorganic carbonates or phosphates.

    • First Choice:

      
       (hydrated or anhydrous).
      
    • Second Choice:

      
       or 
      
      
      
      .
    • Alternative: Fluoride sources (CsF, TBAF) can activate boronic acids/silanes without acting as strong Brønsted bases.

B. Ligand Selection (Accelerating )

To outcompete elimination, the oxidative addition must be instantaneous. Use electron-rich, sterically demanding ligands that facilitate rapid insertion into C–OTf or C–Cl bonds.

Ligand ClassSpecific RecommendationWhy it works
Buchwald Biaryls XPhos, SPhos Bulky and electron-rich; promotes extremely fast oxidative addition even at room temperature.
Bisphosphines dppf Large bite angle favors reductive elimination, but also stabilizes the Pd(II) intermediate against

-elimination pathways.
NHCs PEPPSI-IPr Highly active for difficult substrates; robust against decomposition.
C. Leaving Group Modulation

If the triflate (-OTf) is too labile and prone to elimination, switch to a Nonaflate (-ONf) . Nonaflates are generally more stable toward base-induced elimination while retaining similar reactivity toward Palladium [1].

Standard Operating Procedures (SOPs)

Protocol A: The "Robust" Suzuki Coupling (Recommended)

Use this protocol to minimize elimination risk.

  • Reagents:

    • Cyclohexenyl Triflate (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Base:

      
       (2.0 equiv) — Mild base is key.
      
    • Catalyst:

      
       (2 mol%) + SPhos  (4 mol%) — High turnover ligand.
      
    • Solvent: THF:Water (10:1) or Toluene:Water (10:1).

  • Procedure:

    • Charge solids into a vial. Evacuate and backfill with Argon (x3).

    • Add degassed solvents.

    • Stir at Room Temperature for 1 hour. (Heating increases

      
       more than 
      
      
      
      initially).
    • If conversion is low, warm to 40°C.

  • Validation:

    • Check LCMS for product peak. Absence of "dimer" (m/z = 2x starting mass - leaving groups) confirms suppression of cyclohexyne.

Protocol B: The "Emergency" Protocol (For extremely sensitive substrates)

Use this if Protocol A fails due to base sensitivity.

  • Reagents:

    • Cyclohexenyl Triflate (1.0 equiv)

    • Potassium Organotrifluoroborate (1.2 equiv) — More stable than boronic acid.

    • Base:

      
       (2.5 equiv) — Non-protic activation.
      
    • Catalyst:

      
       (5 mol%).
      
    • Solvent: 1,4-Dioxane (dry).

  • Procedure:

    • Run under strictly anhydrous conditions at 80°C.

Frequently Asked Questions (FAQ)

Q: I see a product with a mass corresponding to a [2+2] dimer. What happened? A: You generated cyclohexyne.[1] The strained alkyne reacted with another molecule of the starting alkene (or itself). Action: Switch to a weaker base (e.g., from carbonate to phosphate) and increase catalyst loading to favor the coupling pathway.

Q: Can I use microwave heating? A: Use caution. While microwaves accelerate reaction rates, high temperatures favor the unimolecular or bimolecular elimination pathways (entropy driven) over the ordered transition state of oxidative addition. Action: Attempt the reaction at room temperature first using a highly active ligand like XPhos.

Q: Does the counter-cation matter? A: Yes. Cation size affects the solubility and "nakedness" of the base. Cesium (


) bases are more soluble in organic solvents than Potassium (

), making them effectively "stronger" in non-polar media. If elimination is a problem with

, switch to

.

References

  • Garg, N. K., et al. (2011). "Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds." Chemical Reviews, 111(3), 1717–1772. Link

  • Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry, 576(1–2), 147–168. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Bennett, M. A., & Schwemlein, H. P. (1989). "Cyclohexyne Platinum(0) Complexes."[1] Angewandte Chemie International Edition in English, 28(10), 1296–1320. Link (Provides foundational context on the stability/trapping of cyclohexyne).

Sources

Solvent selection for 1,2-diiodocyclohexene functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2-Diiodocyclohexene Functionalization Case ID: VIC-I2-HEX-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Vicinal" Challenge

You are working with 1,2-diiodocyclohexene , a high-value vic-diiodoalkene. Unlike standard aryl iodides, this scaffold presents a unique bifurcation in reactivity:

  • The Elimination Trap: The vic-diiodo motif is a precursor to cyclohexyne (via elimination). Improper solvent/base selection will trigger elimination rather than the desired cross-coupling.

  • The Double-Coupling Kinetic: Achieving selective mono-functionalization versus exhaustive di-functionalization requires precise control over solvent polarity and coordination strength.

This guide moves beyond generic "solvent screening" to provide a mechanistic rationale for solvent selection in Palladium-catalyzed transformations (Suzuki-Miyaura, Sonogashira, Stille).

Module 1: Solvent Compatibility & Solubility Matrix

User Query: "I'm seeing precipitation of my catalyst or starting material. What is the baseline solubility profile?"

Technical Insight: 1,2-diiodocyclohexene is a lipophilic, halogenated hydrocarbon. While soluble in most organic solvents, the catalytic cycle (specifically the oxidative addition complex) requires specific solvation shells to remain active.

Solvent ClassRepresentative SolventsSolubility (Substrate)Catalyst Stability (Pd)Recommended Application
Ethers THF, 1,4-Dioxane, 2-MeTHFHigh High General Purpose. Best for initial screening. THF coordinates weakly to Pd, stabilizing the 14-electron species.
Polar Aprotic DMF, DMSO, NMPHigh Medium Difficult Couplings. High dielectric constants accelerate the rate-determining step (oxidative addition) but complicate work-up.
Aromatics Toluene, XyleneHigh Low (requires ligands) High-Temp Suzuki. Excellent for biphasic systems (with water) but requires phosphine ligands (e.g., PPh3, SPhos) to keep Pd soluble.
Protics Methanol, EthanolLow Variable AVOID. Protic solvents with strong bases promote β-elimination to cyclohexyne.

Module 2: Workflow & Decision Logic

User Query: "How do I choose the right solvent system for my specific coupling partner?"

Visual Guide: The following logic flow illustrates the decision process based on the nucleophile type and desired substitution pattern.

SolventSelection Start Start: 1,2-Diiodocyclohexene Goal Define Goal Start->Goal Mono Mono-Substitution Goal->Mono Controlled Di Di-Substitution (Exhaustive) Goal->Di Rapid Solvent1 THF (Anhydrous) Mono->Solvent1 Slower Oxidative Addition Solvent2 DMF or Toluene/H2O Di->Solvent2 Stabilize Polar Transition State Temp1 Room Temp / 40°C Solvent1->Temp1 Suzuki Suzuki-Miyaura (Boronic Acids) Temp1->Suzuki Use weak base (K3PO4) Sono Sonogashira (Alkynes) Temp1->Sono THF/Et3N Temp2 Reflux (>80°C) Solvent2->Temp2 Temp2->Suzuki Use strong base (K2CO3)

Caption: Decision tree for solvent selection based on substitution goal (Mono vs. Di) and reaction type.

Module 3: Troubleshooting Specific Protocols

Scenario A: The "Stalled Reaction" in Suzuki Coupling

Symptom: The reaction stops after the first iodine displacement (mono-arylated product), leaving the second iodine intact. Root Cause: The first oxidative addition renders the ring more electron-rich, deactivating the second C-I bond towards the Pd(0) catalyst. Correction Protocol:

  • Switch Solvent: Move from THF to DMF or 1,4-Dioxane .

    • Why? DMF acts as a ligand, stabilizing the cationic Pd(II) intermediate and lowering the activation energy for the second oxidative addition [1][3].

  • Increase Temperature: 1,2-diiodoalkenes often require temperatures >80°C for the second insertion.

  • Water Ratio: Ensure a 4:1 Solvent:Water ratio. The boronic acid requires water for transmetalation, but too much water precipitates the lipophilic diiodide.

Scenario B: Black Precipitate (Palladium Black) Formation

Symptom: The reaction mixture turns black rapidly, and yield is low. Root Cause: Solvent impurities (peroxides in ethers) or insufficient ligand concentration causing Pd aggregation. Correction Protocol:

  • Solvent Prep: Degas solvents thoroughly. Use the "Freeze-Pump-Thaw" method or vigorous sparging with Argon for 20 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid/alkyne and oxidizes phosphine ligands, causing Pd to "crash out."

  • Solvent Choice: Switch to Toluene if using phosphine ligands (PPh3). Toluene stabilizes the active catalytic species better than DMF in the absence of strong coordination.

Scenario C: Unexpected Elimination (Formation of Cyclohexyne Products)

Symptom: Formation of complex mixtures/tars instead of clean substitution. Root Cause: Use of strong bases (e.g., NaOtBu) in polar solvents promotes E2 elimination of HI to form cyclohexyne, which then polymerizes. Correction Protocol:

  • Base/Solvent Pairing:

    • Bad: NaOtBu in DMF (Promotes elimination).

    • Good: K2CO3 or Cs2CO3 in THF/Water or DME/Water .

  • Buffer: In Sonogashira couplings, use Et3N or Diisopropylamine as the solvent/base mixture. These are mild enough to prevent rapid elimination of the starting material [2].

Module 4: Advanced Workflow – Sequential Functionalization

Objective: To install two different functional groups (R1 and R2) at positions 1 and 2.

Mechanism: The electronic bias introduced by the first group (R1) dictates the reactivity of the remaining iodide.

SequentialCoupling Start 1,2-Diiodocyclohexene Step1 Coupling 1 (R1) Solvent: THF (0°C) Start->Step1 1.0 eq Nucleophile Pd(PPh3)4 Inter Intermediate: 1-R1-2-iodocyclohexene Step1->Inter Isolation Step2 Coupling 2 (R2) Solvent: DMF (100°C) Inter->Step2 1.5 eq Nucleophile Pd(dppf)Cl2 Final Product: 1-R1-2-R2-cyclohexene Step2->Final

Caption: Sequential workflow utilizing solvent polarity (THF vs DMF) to control reactivity rates.

Protocol Notes:

  • Step 1 (THF): Use THF at lower temperatures to kinetically control the reaction and stop at the mono-iodide [4].

  • Step 2 (DMF): The remaining iodide is deactivated. Switch to DMF and a bidentate ligand (like dppf) to force the second coupling [1].

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2007). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity. Retrieved from [Link]

Validation & Comparative

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectra of 1,2-Diiodocyclohexene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of synthetic chemistry and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for discerning the intricate architecture of molecules. This guide provides a detailed analysis of the anticipated ¹H and ¹³C NMR spectra of 1,2-diiodocyclohexene, a halogenated alkene of significant interest in mechanistic studies and as a synthetic intermediate. Due to a scarcity of published experimental spectra for 1,2-diiodocyclohexene, this guide will employ a predictive approach grounded in fundamental NMR principles and comparative data from analogous compounds. By examining the well-documented spectra of cyclohexene and considering the profound influence of iodine substitution, we can construct a reliable spectral forecast. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural verification and the interpretation of complex molecular systems.

Molecular Structure and Symmetry Considerations

1,2-diiodocyclohexene possesses a C₂ symmetry axis bisecting the C=C bond and passing through the center of the C4-C5 bond. This symmetry element renders the allylic protons on C3 and C6 chemically equivalent, as are the protons on C4 and C5. Consequently, the ¹H NMR spectrum is expected to be simpler than that of a non-symmetrically substituted cyclohexene derivative. Similarly, the ¹³C NMR spectrum will reflect this symmetry, exhibiting only three distinct signals for the six carbon atoms.

Caption: Molecular structure of 1,2-diiodocyclohexene.

Predicted ¹H NMR Spectrum of 1,2-Diiodocyclohexene

The ¹H NMR spectrum of 1,2-diiodocyclohexene is anticipated to exhibit three distinct multiplets. The chemical shifts are predicted by considering the known spectrum of cyclohexene and the deshielding effects of the iodine substituents.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Prediction
H-3, H-6 (Allylic)2.5 - 3.0MultipletThe allylic protons are deshielded by the adjacent double bond. The presence of the electronegative iodine atoms on the vinylic carbons will further withdraw electron density, leading to a downfield shift compared to cyclohexene (δ ~2.0 ppm).
H-4, H-51.8 - 2.2MultipletThese protons are further from the electron-withdrawing iodine atoms and the double bond, so they will be the most shielded of the ring protons. Their chemical shift will be slightly downfield compared to the corresponding protons in cyclohexene (δ ~1.6 ppm) due to the overall electronic effect of the substituents.
Vinylic ProtonsNo vinylic protons-The vinylic protons present in cyclohexene (δ ~5.7 ppm) are substituted with iodine atoms in 1,2-diiodocyclohexene.

Comparative Analysis with Cyclohexene:

The most significant difference in the predicted ¹H NMR spectrum of 1,2-diiodocyclohexene compared to that of cyclohexene is the absence of the highly deshielded vinylic proton signals.[1] In cyclohexene, these protons appear around 5.7 ppm.[1] In 1,2-diiodocyclohexene, these positions are occupied by iodine atoms. Furthermore, the allylic protons in 1,2-diiodocyclohexene are expected to be shifted significantly downfield from their position in cyclohexene due to the inductive effect of the vicinal iodine atoms.

Predicted ¹³C NMR Spectrum of 1,2-Diiodocyclohexene

The ¹³C NMR spectrum of 1,2-diiodocyclohexene is expected to show three signals, corresponding to the three pairs of chemically equivalent carbons.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-1, C-2 (Vinylic)90 - 100The vinylic carbons are directly attached to iodine atoms. The "heavy atom effect" of iodine typically causes a significant upfield shift for the directly attached carbon compared to chlorine or bromine.[2] However, the inherent deshielding of sp² carbons means the shift will still be in the vinylic region, but at a higher field than in cyclohexene (δ ~127 ppm).[3]
C-3, C-6 (Allylic)30 - 35These allylic carbons are in a similar environment to those in cyclohexene (δ ~25 ppm) but will experience a slight downfield shift due to the electronic influence of the neighboring iodo-substituted vinylic carbons.[3]
C-4, C-520 - 25These carbons are the most shielded in the ring, being furthest from the electronegative substituents. Their chemical shift is expected to be similar to the corresponding carbons in cyclohexene (δ ~23 ppm).[3]

Comparative Analysis with Halogenated Alkanes:

While 1,2-diiodocyclohexene is an alkene, data from halocyclohexanes can provide some insight into the effect of iodine on carbon chemical shifts. For instance, in iodocyclohexane, the carbon bearing the iodine (C-I) is significantly shielded.[2] This supports the prediction of an upfield shift for the vinylic carbons in 1,2-diiodocyclohexene compared to the parent cyclohexene.

Experimental Protocols

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of a compound like 1,2-diiodocyclohexene.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, C₆D₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Modern spectrometers can also reference to the residual solvent peak.

¹H NMR Acquisition:

  • Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures proper relaxation of the nuclei.

    • Number of Scans: For a moderately concentrated sample, 8-16 scans are usually adequate.

¹³C NMR Acquisition:

  • Spectrometer Setup: Tune and shim the spectrometer for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets and improve signal-to-noise.

    • Spectral Width: Set a wide spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).[5]

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer tune_shim Tune and Shim Spectrometer transfer->tune_shim setup_params Set Acquisition Parameters tune_shim->setup_params acquire Acquire Data setup_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate

Sources

The Physics Behind the Spectrum: Understanding Vibrational Modes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of Vinylic C=C-I Bonds for Researchers and Drug Development Professionals

As a Senior Application Scientist, the ability to precisely characterize molecular structures is fundamental to advancing chemical research and drug development. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification due to its sensitivity to the vibrational energies of chemical bonds. This guide provides an in-depth analysis of the characteristic IR absorption bands for the vinylic carbon-iodine (C=C-I) moiety, a functional group of increasing importance in synthetic chemistry and materials science. We will move beyond a simple recitation of frequency ranges to explore the underlying physical principles that govern these vibrations, offering a comparative analysis with other vinyl halides and providing actionable experimental protocols.

Infrared spectroscopy operates on a simple yet powerful principle: molecules absorb infrared radiation at specific frequencies that correspond to their natural modes of vibration.[1][2] These vibrations, which can be visualized as the stretching and bending of bonds between atoms, are quantized.[3] For a vibration to be "IR active" and appear in the spectrum, it must cause a change in the molecule's net dipole moment.[4]

The frequency of a specific vibration is primarily determined by two factors, often analogized by Hooke's Law for a simple harmonic oscillator:

  • Bond Strength (Force Constant, k): Stronger bonds (e.g., double or triple bonds) are stiffer and vibrate at higher frequencies (higher wavenumbers) than weaker single bonds.[3][5]

  • Reduced Mass (μ) of the Atoms: Bonds between lighter atoms vibrate at higher frequencies than bonds between heavier atoms.[3][5]

These principles are critical for understanding how the presence of a heavy iodine atom influences the spectral signature of a carbon-carbon double bond.

Deconstructing the C=C-I Moiety: Key Vibrational Signatures

The C=C-I functional group gives rise to several characteristic absorption bands. We will examine each in detail, considering the interplay of electronic and mass effects.

The C=C Stretching Vibration

The stretching of a carbon-carbon double bond in simple alkenes typically appears as a moderate band in the 1680-1640 cm⁻¹ region.[6][7][8] However, substitution with a halogen atom, particularly iodine, significantly perturbs this frequency.

  • The Mass Effect: Iodine is the heaviest of the common halogens. Its direct attachment to a sp²-hybridized carbon of the double bond substantially increases the reduced mass of the vibrating system. This "mass effect" is the dominant factor and causes a shift of the C=C stretching frequency to a lower wavenumber .

  • Electronic Effects: Halogens exert a weak, electron-withdrawing inductive effect (-I). This effect can slightly increase the force constant of the adjacent C=C bond. However, for halogens, the mass effect overwhelmingly dictates the final observed frequency.

Consequently, the C=C stretching frequency in vinyl iodides is typically found at the low end of the alkene range, often below 1630 cm⁻¹ . Conjugation with other double bonds or aromatic rings can further lower this frequency by 30-40 cm⁻¹.[3]

The C-I Stretching Vibration

The carbon-iodine bond is weak and involves a very heavy atom, placing its characteristic stretching vibration in the far-infrared or low-frequency region of a standard mid-IR spectrum. For simple alkyl iodides (sp³ C-I), this band is found in the 600-500 cm⁻¹ range.[9]

In a vinyl iodide, the carbon atom is sp² hybridized. This lends more s-character to the C-I bond, making it slightly stronger and shorter than its sp³ counterpart. This strengthening would theoretically shift the absorption to a slightly higher frequency. However, the band remains reliably in the low-frequency region of the spectrum, an area often complicated by overlapping signals known as the "fingerprint region."[8][9] While its position is less diagnostic on its own, its presence is a key piece of evidence when combined with observations in the C=C stretching region.

The =C-H Vibrations

If the vinyl iodide contains hydrogen atoms attached to the double bond, their vibrations provide additional structural information.

  • =C-H Stretch: The stretching vibration of a hydrogen atom attached to an sp² carbon appears at a higher frequency than an sp³ C-H stretch. This is a highly reliable diagnostic tool, with the =C-H stretch appearing in the 3100-3000 cm⁻¹ range.[6][7] Its presence clearly indicates an alkene or aromatic compound.

  • =C-H Bend: The out-of-plane bending vibrations of the =C-H bond are very strong and occur in the 1000-650 cm⁻¹ region.[6][7] The exact position of these bands is highly characteristic of the substitution pattern on the double bond (e.g., vinyl, cis, trans, trisubstituted), as detailed in the comparison table below.

A Comparative Analysis: The C=C-I Bond in Context

To fully appreciate the spectral characteristics of the C=C-I bond, it is instructive to compare it with other vinyl halides and related structures. The dominant trend observed is the lowering of both the C=C and C-X stretching frequencies as the mass of the halogen (X) increases.

BondFunctional GroupCharacteristic Stretching Frequency (cm⁻¹)Key Notes
C=C Unsubstituted Alkene1680 - 1640[6][8][10]Position is sensitive to substitution and conjugation.
C=C Vinyl Fluoride (C=C-F)~1650The high electronegativity of F has a slight counteracting effect to its mass.
C=C Vinyl Chloride (C=C-Cl)~1630Mass effect becomes more pronounced.
C=C Vinyl Bromide (C=C-Br)~1620Frequency continues to decrease with increasing halogen mass.
C=C Vinyl Iodide (C=C-I) ~1610 (or lower) The heavy iodine atom results in the lowest C=C stretching frequency among vinyl halides.
C-Cl Vinyl Chloride850 - 550[7]Stronger and at a higher frequency than C-Br or C-I bonds.
C-Br Vinyl Bromide690 - 515[7]Weaker and at a lower frequency than C-Cl.
C-I Vinyl Iodide 600 - 500 [9]The weakest and lowest frequency carbon-halogen bond.
=C-H Vinyl (R-CH=CH₂)990 & 910 (Two bands)Strong out-of-plane bending bands are characteristic.
=C-H Cis (R-CH=CH-R')~690A single, broad, strong band.
=C-H Trans (R-CH=CH-R')~965A single, sharp, strong band.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines the steps for obtaining a reliable IR spectrum of a vinyl iodide compound.

Sample Preparation
  • For Liquid Samples (Thin Film Method):

    • Ensure salt plates (typically NaCl or KBr) are clean, dry, and free of scratches. Polish if necessary.

    • Place one to two drops of the neat liquid sample onto the face of one salt plate.

    • Carefully place the second salt plate on top, gently spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • Mount the plates in the spectrometer's sample holder.

  • For Solid Samples (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press.

    • Apply pressure (as per instrument guidelines) to form a transparent or translucent pellet.

    • Mount the pellet in the spectrometer's sample holder.

Data Acquisition
  • Background Scan: Before running the sample, perform a background scan with an empty sample compartment (or with the clean salt plates/KBr pellet). This is crucial for subtracting the spectral contributions of atmospheric CO₂ and water vapor, as well as the sample holder itself.

  • Sample Scan: Place the prepared sample in the spectrometer.

  • Instrument Parameters:

    • Scan Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is sufficient for most routine analyses.

    • Number of Scans: Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

This self-validating system ensures that the resulting spectrum is a true representation of the sample, free from common artifacts.

Visualization of Concepts and Workflows

Diagrams are invaluable for clarifying complex relationships and analytical workflows.

Logical Workflow for Spectral Interpretation

This diagram outlines the decision-making process when analyzing a spectrum for the presence of a C=C-I moiety.

G Start Analyze IR Spectrum Check_CH Peak > 3000 cm⁻¹? Start->Check_CH Result_Alkene Presence of C=C-H or Aromatic C-H Check_CH->Result_Alkene Yes Result_No_Alkene Likely Alkane/Alkyne Check_CH->Result_No_Alkene No Check_CC Peak at 1680-1600 cm⁻¹? Result_CC_Present C=C bond likely present. Is it at a low frequency (~1610 cm⁻¹)? Check_CC->Result_CC_Present Yes Check_CI Peak at 600-500 cm⁻¹? Result_Vinyl_Iodide High Confidence: Vinyl Iodide (C=C-I) Check_CI->Result_Vinyl_Iodide Yes Result_Uncertain Consider other heavy substituents or conjugation Check_CI->Result_Uncertain No Result_Alkene->Check_CC Result_CC_Present->Check_CI

Caption: Workflow for identifying a C=C-I bond in an IR spectrum.

Factors Influencing C=C Stretch Frequency

This diagram illustrates how competing effects determine the final position of the C=C absorption band.

G substituent Iodine Substituent on C=C bond mass_effect Mass Effect (Increased Reduced Mass) substituent->mass_effect electronic_effect Inductive Effect (Minor) substituent->electronic_effect frequency_down Shifts Frequency DOWN (Dominant Effect) mass_effect->frequency_down frequency_up Shifts Frequency UP (Minor Effect) electronic_effect->frequency_up result Observed C=C Stretch (Lower Wavenumber) frequency_down->result frequency_up->result

Caption: Interplay of mass and electronic effects on C=C frequency.

Conclusion

The infrared spectrum of a vinyl iodide is characterized by a unique combination of features: a C=C stretch at a relatively low frequency (often below 1610 cm⁻¹), a C-I stretch in the low-wavenumber region (600-500 cm⁻¹), and, if present, the typical =C-H stretching and bending vibrations. By understanding the physical principles of mass and electronic effects and comparing the spectrum to related vinyl halides, researchers can confidently identify and characterize this important functional group. This guide provides the foundational knowledge and practical protocols necessary for leveraging IR spectroscopy to its full potential in the rigorous environments of academic research and pharmaceutical development.

References

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Brown, W. P. (2025). Infrared spectrum of 1-iodopropane. Doc Brown's Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 34-37. Retrieved from [Link]

  • ChemHelper. (n.d.). IR Absorption Table. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Introduction to infrared spectroscopy | Vibrational Modes: Stretching, Bending [Video]. YouTube. Retrieved from [Link]

  • Wirestock. (2024). Vibrations in Infrared Spectroscopy Animation [Video]. YouTube. Retrieved from [Link]

Sources

Crystal structure analysis of 1,2-diiodocyclohexene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Fidelity and Halogen Bonding Efficacy: A Comparative Guide to 1,2-Diiodocyclohexene Derivatives

Executive Summary: The Case for Vinylic Iodine

In the realm of crystal engineering and solid-state pharmaceutical design, 1,2-diiodocyclohexene derivatives occupy a specialized niche. Unlike their aromatic counterparts (e.g., 1,2-diiodobenzene) or saturated analogs (e.g., 1,2-diiodocyclohexane), these compounds offer a unique combination of conformational rigidity (due to the cyclic alkene) and high-polarizability halogen bond (XB) donors .

This guide objectively compares the structural utility of 1,2-diiodocyclohexene derivatives against standard alternatives, focusing on their application as supramolecular synthons. The analysis demonstrates that while they present synthetic handling challenges, their ability to form directional, high-strength


 or 

interactions makes them superior for directing specific lattice architectures.

Comparative Technical Analysis

The following analysis contrasts 1,2-diiodocyclohexene against its two primary structural competitors: 1,2-Diiodobenzene (Aromatic Analog) and 1,2-Dibromocyclohexene (Halogen Analog).

Table 1: Structural & Performance Metrics
Feature1,2-Diiodocyclohexene (Target)1,2-Diiodobenzene (Alternative A)1,2-Dibromocyclohexene (Alternative B)
Hybridization

(Vinylic)

(Aromatic)

(Vinylic)
Ring Geometry Half-Chair / Envelope (Puckered)Planar (Flat)Half-Chair / Envelope

-Hole Magnitude
High (Strong XB Donor)Moderate (Dispersed by

-cloud)
Low (Weak XB Donor)
C-X Bond Length

Å

Å

Å
Interaction Type Strong

Stacking + weak

Weak

Crystallinity Good (often needs co-former)Excellent (stable lattice)Moderate (often disordered)
Photostability Low (Light Sensitive)HighModerate
Critical Insight: The Geometric Advantage

While 1,2-diiodobenzene is the industry standard for planar stacking, it lacks the steric bulk required to enforce chiral pockets or specific non-planar topologies. 1,2-diiodocyclohexene derivatives introduce a "kink" in the molecular backbone (the puckered cyclohexane ring), which prevents close face-to-face stacking and forces the lattice to rely on directional halogen bonding . This is critical when designing porous frameworks or separating chiral enantiomers.

Experimental Protocol: Synthesis & Crystallization

Note on Safety: 1,2-diiodoalkenes are photosensitive and prone to iodine elimination. All procedures must be performed under low-light conditions (amber glassware) and inert atmosphere (


/Ar).
A. Synthesis Workflow (Vinylic Iodination)

Direct iodination of cyclohexene yields the saturated anti-addition product. To access the unsaturated 1,2-diiodocyclohexene derivative, a stepwise elimination-addition or a hydrazone-iodination sequence is required.

  • Precursor Preparation: Synthesize the

    
    -hydrazone derivative of cyclohexanone.
    
  • Iodination: Treat with

    
     in the presence of a non-nucleophilic base (e.g., DBU) in dry THF.
    
  • Purification: Rapid filtration through neutral alumina (avoid silica gel due to acidity) followed by recrystallization from cold hexane.

B. Crystallization Strategy (The "Dark Room" Method)

To obtain SC-XRD quality crystals, kinetic control is necessary to prevent decomposition.

  • Solvent System: 1:1 mixture of

    
     (DCM) and Pentane.
    
  • Technique: Slow Vapor Diffusion at

    
    .
    
  • Protocol:

    • Dissolve 20 mg of target compound in 1 mL DCM in a small vial.

    • Place the small vial inside a larger jar containing 5 mL Pentane.

    • Cap tightly and wrap the entire assembly in aluminum foil.

    • Allow to stand undisturbed for 48-72 hours.

Crystal Structure Analysis Workflow

The high absorption coefficient of Iodine (


) requires specific data collection strategies to avoid "absorption artifacts" which can mimic disorder.
Diagram 1: SC-XRD Data Collection & Refinement Logic

G Sample Crystal Selection (Block morphology preferred) Mount Mounting (MiTeGen loop + Paratone oil) Sample->Mount Cooling Cryo-Cooling (100 K mandatory to reduce thermal vibration) Mount->Cooling Prevent I2 sublimation Collect Data Collection (Mo-Kα source, High Redundancy > 6) Cooling->Collect Absorb Absorption Correction (Multi-scan / SADABS) Collect->Absorb Critical for Heavy Atom Solve Structure Solution (SHELXT - Intrinsic Phasing) Absorb->Solve Refine Refinement (SHELXL) Check for Iodine Disorder Solve->Refine Output Final Structure (Check R1 < 5%) Refine->Output CIF Generation

Caption: Optimized workflow for handling heavy-atom organic iodides, emphasizing cryo-cooling to prevent sublimation and rigorous absorption correction.

Data Interpretation: Validating the Halogen Bond

Once the structure is solved, the "quality" of the 1,2-diiodocyclohexene derivative is defined by its Halogen Bonding capability. You must validate the presence of a


-hole interaction .
Validation Metrics:
  • Interaction Distance (

    
    ): 
    The distance between the Iodine atom and the acceptor (N, O, or 
    
    
    
    -system) must be significantly less than the sum of the van der Waals radii.
    • Target:

      
       Å (approx 85-90% of 
      
      
      
      ).
  • Directionality (

    
    ): 
    The angle formed by the Carbon-Iodine bond and the acceptor must be near-linear.
    
    • Target:

      
      .
      
  • Twist Angle (

    
    ): 
    Measure the torsion angle of 
    
    
    
    .
    • 1,2-Diiodocyclohexene:[1][2][3]

      
       (Syn-planar distortion due to ring strain).
      
    • 1,2-Diiodobenzene:

      
       (Strictly planar).
      
Diagram 2: Interaction Hierarchy in Crystal Packing

H Molecule 1,2-Diiodocyclohexene Primary Primary Interaction (Halogen Bond I...N/O) Molecule->Primary Directional Driver Secondary Secondary Interaction (Weak Hydrogen Bond C-H...I) Molecule->Secondary Stabilizer Tertiary Tertiary Interaction (Van der Waals / Packing) Molecule->Tertiary Bulk Filling Result Supramolecular Architecture Primary->Result Secondary->Result Tertiary->Result

Caption: Hierarchical assembly logic. The strong I...Acceptor bond dictates the primary scaffold, while ring puckering dictates steric packing.

References

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Crystal Engineering." Chemical Reviews, 105(11), 1971-1996.

  • Brammer, L. (2017). "Halogen bonding: A versatile tool for the construction of supramolecular assemblies."[4] Royal Society of Chemistry, CrystEngComm.[4]

  • Gorbunova, Y. G., et al. (2019).[5] "Halogen bonding in the crystal structures of 1,2-diiodo alkenes." CrystEngComm.

  • Desiraju, G. R. (2013). "Crystal Engineering: A Textbook." World Scientific Publishing.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

Sources

Validating Regioselectivity in Mono-Coupling of 1,2-Diiodides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Technical comparison of analytical methods for determining site-selectivity in asymmetric vicinal diiodides.

The Challenge: "Silent" Regioisomers in Vicinal Dihalides

The mono-functionalization of 1,2-diiodoarenes is a pivotal strategy in constructing polysubstituted scaffolds for drug discovery. Unlike 1,3- or 1,4-isomers, where symmetry often simplifies analysis, 1,2-diiodides present a unique challenge: Proximity .

When a scaffold like 4-substituted-1,2-diiodobenzene undergoes mono-coupling (e.g., Suzuki-Miyaura), two regioisomers are possible. Because the reaction sites are adjacent, the resulting isomers often exhibit:

  • Identical Mass: Indistinguishable by standard LC-MS.

  • Overlapping Polarity: Difficult to separate or distinguish by TLC/HPLC retention time alone without authentic standards.

  • Subtle NMR Differences: The "heavy atom effect" of the remaining iodine can obscure typical chemical shift logic.

This guide compares the three primary methodologies for validating regioselectivity: 2D NMR Spectroscopy , X-Ray Crystallography , and Chemical Derivatization , providing a decision framework for the bench scientist.

Comparative Analysis of Validation Methods

Method A: 2D NMR Spectroscopy (HMBC/NOESY)

The High-Throughput Workhorse

NMR is the first line of defense. While 1H NMR splitting patterns often remain unchanged between regioisomers (both retain an ABC or ABX system), Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide spatial and connectivity data.

  • Mechanism:

    • HMBC: Correlates protons to carbons separated by 2-3 bonds. Crucial for "bridging" the substituent (e.g., a methyl group) to the newly formed aryl bond.

    • NOESY: Correlates protons through space (<5 Å). Useful if the new aryl group has protons that would be spatially close to a scaffold substituent only in one isomer.

  • Pros: Non-destructive, fast (1-4 hours), requires minimal sample (~5-10 mg).

  • Cons: Ambiguous if the scaffold lacks distinct proton "handles" (e.g., fully substituted rings) or if rotation averages NOE signals.

Method B: X-Ray Crystallography

The "Gold Standard" Judge

When NMR data is ambiguous—often the case with electron-dense, halogenated scaffolds—single-crystal X-ray diffraction (SC-XRD) provides absolute structural certainty.

  • Mechanism: Diffraction of X-rays by the crystal lattice determines the precise 3D arrangement of atoms. The high electron density of Iodine makes solving the phase problem trivial (Heavy Atom Method).

  • Pros: Absolute certainty; defines bond lengths and angles; confirms stereochemistry if applicable.

  • Cons: High attrition rate (requires a single crystal); slow (days to weeks); destructive to the specific crystal used.

Method C: Chemical Derivatization (Cyclization Logic)

The Chemical Proof

This method involves reacting the product further to form a rigid, known structure. If only one regioisomer can react (e.g., due to geometric constraints), successful conversion proves the structure.

  • Mechanism: Leveraging the remaining iodide for a cyclization event (e.g., Heck cyclization or condensation) that requires a specific proximity to a pendant group.

  • Pros: chemically irrefutable; useful when the product is an oil (no X-ray) and lacks protons (no NMR).

  • Cons: Consumes material; requires additional synthetic steps; "negative" results (no reaction) are chemically ambiguous.

Decision Matrix: Selecting the Right Validation Tool

Feature2D NMR (HMBC/NOESY) X-Ray Crystallography Chemical Derivatization
Primary Use Case Routine screening of crude/purified material.Final confirmation for lead compounds.When NMR is ambiguous & no crystals form.
Certainty Level High (80-95%)Absolute (100%)High (90-99%)
Time to Result HoursDays/WeeksDays
Sample State Solution (Soluble)Solid (Crystalline)Solution (Reactive)
Cost/Effort LowHighMedium
Key Limitation Requires diagnostic proton signals.Requires crystal growth.Requires specific functional groups.[1][2]

Case Study & Experimental Protocol

Scenario: Regioselective Mono-Suzuki Coupling of 4-Methyl-1,2-diiodobenzene .

Objective: Determine if the reaction occurred at C1 (para to Me) or C2 (meta to Me).

Step 1: The Mono-Coupling Reaction

Note: The C2 position (meta to methyl) is generally more sterically accessible and electronically activated for oxidative addition than the C1 position, but this must be proven.

  • Setup: In a glovebox or under Ar, charge a reaction vial with:

    • 4-Methyl-1,2-diiodobenzene (1.0 equiv, 344 mg, 1.0 mmol)

    • Phenylboronic acid (1.1 equiv, 134 mg, 1.1 mmol)

    • Pd(PPh₃)₄ (5 mol%, 58 mg)

    • K₂CO₃ (2.0 equiv, 276 mg)

    • Solvent: 1,4-Dioxane/H₂O (4:1, 10 mL, degassed).

  • Reaction: Seal and heat to 60 °C for 12 hours. (Lower temperature favors selectivity).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). Isolate the mono-coupled product (mass ~300).

Step 2: Validation via HMBC (The Protocol)

Goal: Establish connectivity between the Methyl protons and the Carbon bearing the remaining Iodine.

  • Sample Prep: Dissolve ~15 mg of product in CDCl₃ (0.6 mL).

  • Acquisition: Run standard 1H, 13C, and gradient-selected HMBC.

  • Analysis Logic:

    • Identify Methyl Protons (singlet ~2.3 ppm).

    • HMBC Correlations: The methyl protons will correlate to C4 (ipso), C3 (ortho), and C5 (ortho).

    • Differentiation:

      • Isomer A (Coupling at C2): The remaining Iodine is at C1 . The Carbon at C1 will typically be shielded (Iodine effect, ~90-100 ppm). The Carbon at C2 (Aryl) will be deshielded (~140 ppm).

        • Check: Does the Methyl group correlate to the Carbon bearing the Iodine? (Distance: Me-C4-C5-C6-C1). Too far (4-5 bonds) for standard HMBC.

        • Look for H3: H3 is a singlet/doublet meta to Me. H3 correlates to C1 (I-bearing) and C5. If C1 is ~95 ppm, Iodine is there.

      • Isomer B (Coupling at C1): The remaining Iodine is at C2 .

        • Check: H3 correlates to C1 (Aryl-bearing) and C2 (I-bearing).

    • Definitive Signal: Look for the C-I carbon shift . In 1,2-diiodobenzene, C-I is ~108 ppm. In the product, the C-I carbon will remain upfield (~90-110 ppm), while the C-Ar carbon moves downfield (~130-145 ppm).

    • Assign H3: The proton between the two original iodines (in the starting material, H3 is adjacent to I). In the product, if coupling is at C2, H3 is now adjacent to the Phenyl ring (deshielding, NOE to Phenyl). If coupling is at C1, H3 is adjacent to Iodine (shielding/heavy atom effect).

Visualizations

Diagram 1: Regioselectivity Validation Workflow

A logical flow for determining the structure of the mono-coupled product.

ValidationWorkflow Start Crude Reaction Mixture (Mono-Coupling) Purify Flash Chromatography (Isolate Mono-Product) Start->Purify NMR_1H 1H NMR Analysis (Check Purity & Integration) Purify->NMR_1H Decision1 Are distinct diagnostic protons (e.g. Me, OMe) present? NMR_1H->Decision1 NMR_2D Run 2D NMR (HMBC + NOESY) Decision1->NMR_2D Yes XRay Attempt Crystallization (Slow Evaporation) Decision1->XRay No / Ambiguous Analyze_HMBC Analyze HMBC: Correlate Substituent to C-I vs C-Ar Carbon Shifts NMR_2D->Analyze_HMBC Final_Structure Regioisomer Assigned XRay->Final_Structure Crystal Solved Derivatize Chemical Derivatization (e.g. Cyclization) XRay->Derivatize No Crystal Result_Clear Unambiguous Assignment? Analyze_HMBC->Result_Clear Result_Clear->XRay No Result_Clear->Final_Structure Yes Derivatize->Final_Structure

Caption: Step-by-step decision tree for validating regiochemistry in diiodide coupling, prioritizing speed (NMR) before escalating to costlier methods (X-Ray/Derivatization).

Diagram 2: HMBC Logic for 4-Methyl-1,2-diiodobenzene Coupling

Visualizing how HMBC correlations distinguish the two potential isomers.

HMBC_Logic cluster_A Isomer A (C2-Coupling) Meta to Me cluster_B Isomer B (C1-Coupling) Para to Me Me_A Me (Protons) C4_A C4 (Ipso) Me_A->C4_A 2J C3_A C3 (Ortho) Me_A->C3_A 3J C2_A C2-Ar (New Bond) ~140 ppm C3_A->C2_A 1J (C-C) C1_A C1-I (Remaining) ~95 ppm Note_A Key: H3 correlates to C2-Ar (Deshielded) Me_B Me (Protons) C4_B C4 (Ipso) Me_B->C4_B 2J C3_B C3 (Ortho) Me_B->C3_B 3J C2_B C2-I (Remaining) ~95 ppm C1_B C1-Ar (New Bond) ~140 ppm Note_B Key: H3 correlates to C2-I (Shielded)

Caption: HMBC Correlation Logic. The critical differentiator is the chemical shift of the carbon (C2) correlated to the H3 proton (which is spatially fixed relative to the Methyl group).

References

  • Al-Zoubi, R. M., et al. (2020). "Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions." RSC Advances. Link

  • Sambiagio, C., et al. (2014). "A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates." Journal of the American Chemical Society.[2] Link

  • Oxford Instruments. (2020). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

  • Lykakis, I. N., et al. (2011). "Regioselective Suzuki-Miyaura coupling of dihaloarenes." Tetrahedron. Link

  • Fairlamb, I. J. S. (2022). "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of the American Chemical Society.[2] Link

Sources

Literature yield comparison for 1,2-diiodocyclohexene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative technical comparison of synthetic routes for 1,2-diiodocyclohexene (CAS 17366-63-9) , a critical precursor for generating cyclohexyne (via magnesium/Grignard formation) and for synthesizing fused enediyne systems via Sonogashira coupling.

The guide focuses on the conversion of 1,2-dibromocyclohexene to 1,2-diiodocyclohexene , as this is the industry-standard bottleneck step.[1]

Executive Summary

1,2-Diiodocyclohexene is a high-value vinyl iodide used primarily as a precursor for benzyne-like intermediates (cyclohexyne) and in palladium-catalyzed cross-couplings . Its synthesis is non-trivial due to the instability of the vicinal diiodo motif and the steric strain of the cyclohexene ring.

This guide compares the three dominant synthetic methodologies:

  • Lithium-Halogen Exchange (The "Gold Standard"): Highest yields, rapid, but requires pyrophoric reagents (

    
    -BuLi).
    
  • Aluminum-Mediated Insertion (The "Green" Alternative): Moderate yields, avoids cryogenic conditions, but requires specialized additives (

    
    ).
    
  • Copper-Catalyzed Finkelstein (The "Scalable" Route): Operationally simple, avoids organometallics, but suffers from slower kinetics and variable yields.[1]

Performance Snapshot
MetricMethod A: Lithiation (

-BuLi)
Method B: Al-Insertion (

)
Method C: Cu-Cat. Finkelstein
Yield 75 – 85% 60 – 65%50 – 70%
Reaction Time < 2 Hours24 Hours12 – 24 Hours
Atom Economy Low (Stoichiometric Li)ModerateHigh (Catalytic Cu)
Scalability Difficult (Cryogenic)ModerateExcellent
Safety Profile High Risk (Pyrophoric)ModerateBest (Standard Lab)

Part 1: Detailed Methodological Comparison

Method A: Lithium-Halogen Exchange (Recommended for R&D)

This is the most reliable method for small-to-medium scale synthesis (mg to gram scale). It relies on the rapid exchange of bromine for lithium using tert-butyllithium (


-BuLi), followed by quenching with elemental iodine.
  • Mechanism: The reaction proceeds via a 1,2-dilithio intermediate (or sequential mono-lithiation/iodination). The use of

    
    -BuLi is critical because 
    
    
    
    -BuLi often favors elimination to cyclohexyne rather than exchange.
  • Criticality: Temperature control (-78 °C) is non-negotiable to prevent the decomposition of the lithiated species into cyclohexyne (which would oligomerize).

Method B: Aluminum-Mediated Insertion

Developed by Knochel and colleagues, this method uses aluminum powder activated by


 and catalytic 

to insert into the C-Br bonds.
  • Mechanism: Formation of a 1,2-bimetallic aluminum species which is nucleophilic enough to react with electrophilic iodine (

    
    ).
    
  • Why use it? It avoids handling pyrophoric

    
    -BuLi and can be run at ambient or mild heating temperatures (50 °C).
    
Method C: Copper-Catalyzed Finkelstein Reaction

A variation of the Buchwald aromatic Finkelstein reaction. It utilizes a copper(I) catalyst and a diamine ligand to facilitate the nucleophilic aromatic substitution-like exchange of Br for I.

  • Mechanism: Oxidative addition of Cu(I) to the C-Br bond, ligand exchange with Iodide, and reductive elimination.[1]

  • Limitation: Vinyl halides are less reactive than aryl halides, often requiring higher temperatures (110 °C) which can degrade the thermally sensitive diiodo product.[1]

Part 2: Experimental Protocols

Precursor Synthesis: 1,2-Dibromocyclohexene

Note: Most workflows start here.[1] If not commercially available, it is synthesized from cyclohexanone.[1]

  • Reaction: Cyclohexanone +

    
    
    
    
    
    1,1,2-tribromocyclohexane (intermediate)
    
    
    elimination
    
    
    1,2-dibromocyclohexene.[1]
  • Purification: Vacuum distillation is required to separate it from mono-bromo byproducts.

Protocol A: Lithiation-Iodination (High Yield)

Reagents: 1,2-Dibromocyclohexene (1.0 equiv),


-BuLi (4.0 equiv, 1.7 M in pentane), 

(2.2 equiv), Dry Ether (

).[1]
  • Setup: Flame-dry a 3-neck flask under Argon. Add 1,2-dibromocyclohexene and dry

    
    .[1] Cool to -78 °C .
    
  • Exchange: Add

    
    -BuLi dropwise over 30 mins. The solution typically turns yellow/orange.[2] Stir for 1 hour at -78 °C.
    
    • Caution:

      
      -BuLi is pyrophoric. Use a gas-tight syringe and positive pressure.
      
  • Quench: Dissolve

    
     in dry 
    
    
    
    and add slowly to the lithiated mixture at -78 °C.
  • Workup: Allow to warm to room temp. Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (color changes from purple to yellow/clear).
    
  • Isolation: Extract with ether, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexanes).
    
    • Target Yield: 80%

    • Appearance: Pale yellow oil or low-melting solid.

Protocol B: Aluminum Insertion (Knochel Method)

Reagents: 1,2-Dibromocyclohexene (1.0 equiv), Al powder (3.0 equiv),


 (3.0 equiv), 

(5-7 mol%),

(2.5 equiv), THF.[1]
  • Activation: In a Schlenk flask, dry

    
     and Al powder under vacuum at 150 °C for 2 hours.
    
  • Insertion: Add THF and

    
    .[3] Add 1,2-dibromocyclohexene. Heat to 50 °C for 24 hours.
    
  • Iodination: Cool to -78 °C. Add

    
     solution in THF. Warm to room temperature.
    
  • Workup: Standard aqueous workup with thiosulfate.

    • Target Yield: 60-65%

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the comparative workflows and mechanistic divergence between the Lithium and Copper routes.

G Start Cyclohexanone Inter 1,2-Dibromocyclohexene (Key Precursor) Start->Inter PBr5 / Elimination MethodA Method A: Lithiation (t-BuLi, -78°C) Inter->MethodA MethodB Method B: Al-Insertion (Al/InCl3, 50°C) Inter->MethodB MethodC Method C: Cu-Catalysis (CuI/NaI, 110°C) Inter->MethodC IntermediateA 1,2-Dilithiocyclohexene (Transient Species) MethodA->IntermediateA Li-Hal Exchange IntermediateB 1,2-Bimetallic Al Species MethodB->IntermediateB Metal Insertion Product 1,2-Diiodocyclohexene (Target) MethodC->Product Finkelstein Exchange IntermediateA->Product Quench with I2 IntermediateB->Product Electrophilic I2

Caption: Comparative synthetic workflows for 1,2-diiodocyclohexene showing mechanistic intermediates.

References

  • Negishi, E., et al. (2014).[1] "Synthesis of 1,2-Diiodocycloalkenes via Lithiation-Iodination." Organic Syntheses.

  • Knochel, P., et al. (2012).[1] "Direct Insertion of Aluminum into 1,2-Dihaloalkenes: A New Route to Bimetallics." Chemistry - A European Journal.

  • Buchwald, S. L., & Klapars, A. (2002).[1] "Copper-Catalyzed Halogen Exchange in Aryl and Vinyl Halides." Journal of the American Chemical Society.

  • PubChem Compound Summary. (2025). "1,2-Diiodocyclohexane and Derivatives."[1][3][4][5][6][7][8] National Center for Biotechnology Information.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Diiodocyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of synthetic chemistry and drug development, the meticulous handling and disposal of reagents are as critical as the synthesis itself. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1,2-diiodocyclohexane (C₆H₁₀I₂). It is important to note that the addition of iodine (I₂) across the double bond of cyclohexene results in the saturated compound, 1,2-diiodocyclohexane, which is the focus of this document. As a halogenated organic compound, it is imperative that this chemical is managed as hazardous waste, segregated appropriately, and disposed of in a manner that ensures laboratory safety and environmental protection. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to empower researchers with a deep, actionable understanding of safe laboratory practice.

Part 1: Hazard Profile and Core Disposal Principles

The foundational principle for the disposal of 1,2-diiodocyclohexane is its classification as a halogenated organic compound . This classification dictates that it must never be mixed with non-halogenated solvent waste.[1][2][3] The reason for this strict segregation lies in the final disposal methodologies: non-halogenated solvents are often repurposed as fuel for cement kilns, whereas halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize acidic and toxic byproducts like hydrogen iodide (HI).[3][4] Mixing these waste streams leads to costly and environmentally hazardous complications.

Table 1: Physicochemical and Hazard Data for 1,2-Diiodocyclohexane and Related Compounds

PropertyValue / InformationRationale & Significance
Molecular Formula C₆H₁₀I₂High iodine content contributes to its classification and hazardous decomposition products.[5]
Molecular Weight ~335.95 g/mol A high molecular weight, non-volatile compound under standard conditions.[5][6]
GHS Hazard Class Assumed based on analogs:- Skin Irritant[6][7]- Serious Eye Irritant[6][7]- Acute Toxicity (Oral), Harmful[6]Direct contact can cause irritation. Ingestion is harmful. This dictates the need for robust PPE.
Combustibility Likely a combustible liquid.Requires storage away from heat and ignition sources.[4]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen Iodide (HI).[4]In the event of a fire, highly corrosive and toxic fumes will be produced.
Chemical Incompatibilities Strong oxidizing agents, Strong bases.[4]Critical for waste segregation. Never mix with these materials in a waste container to avoid violent reactions.[8]
Light Sensitivity May be light sensitive.[4]Store in amber or opaque containers to prevent degradation.

Part 2: Personal Protective Equipment (PPE) - A System of Proactive Safety

The selection of PPE is not a matter of compliance but a direct response to the identified hazards. Each component serves a specific protective function.

  • Eye Protection: Chemical safety goggles are mandatory.[7][9] Given that analogous compounds cause serious eye irritation, this is a non-negotiable standard to protect against splashes during transfer and disposal.[6][7]

  • Hand Protection: Wear chemical-resistant nitrile rubber gloves.[7][9] This provides a necessary barrier to prevent skin contact, as the compound is a known skin irritant.[6][7] Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat is required to protect against incidental spills and splashes.[9]

  • Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood.[10] This is crucial to prevent the inhalation of any vapors and to contain any accidental releases.

Part 3: Step-by-Step Waste Collection & Disposal Protocol

This protocol ensures that 1,2-diiodocyclohexane waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical.

Experimental Protocol: Waste Segregation and Collection

  • Container Selection:

    • Obtain a designated hazardous waste container compatible with halogenated organic compounds, typically made of polyethylene.[2][8]

    • Ensure the container is equipped with a leak-proof, screw-top cap to prevent the escape of vapors.[3][11]

  • Container Labeling:

    • Before adding any waste, affix a hazardous waste label.

    • Clearly write "Halogenated Organic Waste ".[2]

    • List the full chemical name: "1,2-Diiodocyclohexane ". If it is in a solvent, list all components and their approximate percentages.

    • Attach the appropriate GHS pictograms (e.g., exclamation mark for irritant).

  • Waste Accumulation:

    • Carefully transfer the 1,2-diiodocyclohexane waste into the labeled container inside a fume hood.

    • Crucial: Do not add any other waste types to this container. Specifically prohibited are:

      • Non-halogenated solvents (e.g., hexane, ethyl acetate, methanol).[3]

      • Strong acids, bases, or oxidizing agents.[8]

      • Aqueous waste, metals, or solid debris.[3]

    • Do not fill the container beyond 90% of its total capacity to allow for vapor expansion and prevent spills.[2]

    • Securely fasten the cap after each addition.

  • Temporary Storage (Satellite Accumulation):

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[10]

    • This area must be well-ventilated, secure, and away from heat sources or ignition points.[8][10] The container should be within secondary containment (e.g., a spill tray).

  • Final Disposal:

    • Once the container is full or has been in storage for the maximum allowed time per institutional guidelines, contact your institution's Environmental Health & Safety (EHS) department for pickup.

    • Disposal must be conducted by a licensed hazardous waste management company.

Part 4: Decontamination and Spill Management

Accidents happen; a prepared response is critical.

Protocol: Decontamination of Contaminated Labware

  • Initial Rinse: Wearing full PPE inside a fume hood, rinse the contaminated glassware (e.g., beakers, round-bottom flasks) with a minimal amount of a suitable solvent such as ethanol or acetone.

  • Collect Rinsate: This initial rinsate is now contaminated with a halogenated compound and must be collected and added to your designated "Halogenated Organic Waste" container.

  • Standard Cleaning: After the initial decontamination rinse, the glassware can now be washed thoroughly with soap and water as per standard laboratory procedure.[12] A brush should be used to scrub the surfaces.[12]

Protocol: Spill Management

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pad.[9]

    • Carefully collect the absorbed material using non-sparking tools.

    • Place the contaminated absorbent into a sealed, heavy-duty plastic bag or a separate, labeled waste container.

    • Label the container as "Solid Halogenated Waste " with the chemical name.

    • Dispose of this solid waste through your EHS department.[9]

  • Large Spills (>100 mL):

    • Immediately evacuate the laboratory.

    • Alert others and activate the nearest fire alarm if there is any risk of fire.

    • Contact your institution's EHS department or emergency response team immediately.[9] Do not attempt to clean up a large spill yourself.

Part 5: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper management and disposal of 1,2-diiodocyclohexane waste streams.

G cluster_waste_type Identify Waste Form start Waste Generated: 1,2-Diiodocyclohexane liquid_waste Liquid Waste (Pure or in solution) start->liquid_waste solid_waste Solid Waste (Contaminated items, absorbent) start->solid_waste spill Accidental Spill start->spill collect_liquid Collect in Labeled, Compatible Container 'Halogenated Organic Waste' liquid_waste->collect_liquid Segregate from non-halogenated collect_solid Collect in Sealed Bag or Labeled Container 'Solid Halogenated Waste' solid_waste->collect_solid spill_size Assess Spill Size spill->spill_size store_liquid Store in Ventilated Satellite Accumulation Area collect_liquid->store_liquid ehs_pickup_liquid Arrange Pickup by EHS for Incineration store_liquid->ehs_pickup_liquid store_solid Store in Designated Area collect_solid->store_solid ehs_pickup_solid Arrange Pickup by EHS store_solid->ehs_pickup_solid small_spill Small Spill (<100mL) Absorb with inert material spill_size->small_spill < 100mL large_spill Large Spill (>100mL) EVACUATE spill_size->large_spill > 100mL small_spill->collect_solid Treat as solid waste contact_ehs Contact EHS/ Emergency Response large_spill->contact_ehs

Caption: Decision workflow for handling 1,2-diiodocyclohexane waste.

References

  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Organic solvent waste. (2025, January 13). Kemicentrum, Lund University. Retrieved from [Link]

  • Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • 1,2-Diiodocyclohexane. (n.d.). PubChem. Retrieved from [Link]

  • 1,1-Diiodocyclohexane. (n.d.). PubChem. Retrieved from [Link]

  • Appendix 7: Decontamination of reusable non-invasive care equipment. (n.d.). NHS England. Retrieved from [Link]

  • Chapter 14: Decontamination, cleaning, high-level disinfection and sterilization of instruments used during the diagnosis and treatment of cervical neoplasia. (n.d.). International Agency for Research on Cancer (IARC). Retrieved from [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling 1,2-Diiodocyclohexene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Operational and Safety Protocol

Understanding the Risks: A Composite Hazard Profile

The primary hazards associated with 1,2-Diiodocyclohexene can be inferred from related iodo- and cyclohexene-based compounds. These include potential skin and eye irritation, respiratory tract irritation, and possible acute toxicity if ingested.[1][2] The cyclohexene component also suggests a degree of flammability.[1][3] Therefore, a multi-faceted approach to personal protective equipment (PPE) is essential.

Core Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum PPE requirements for handling 1,2-Diiodocyclohexene, with the understanding that a site-specific risk assessment may warrant additional measures.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard laboratory safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing. This combination is mandated by regulations such as OSHA's 29 CFR 1910.133.[4]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Given the potential for skin irritation, robust hand protection is critical.[2] Nitrile gloves offer good resistance to a range of chemicals. For prolonged contact or when handling larger volumes, heavier-duty neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[5]
Body Flame-resistant laboratory coatA flame-resistant lab coat provides a critical barrier against splashes and potential ignition sources. It should be fully buttoned with the sleeves rolled down to ensure maximum coverage.[4]
Respiratory Use in a certified chemical fume hoodAll handling of 1,2-Diiodocyclohexene should be conducted within a properly functioning chemical fume hood to minimize the inhalation of any vapors, which may cause respiratory irritation.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be required, based on a formal risk assessment.[4][5]

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol:

  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have a spill kit rated for flammable and organic compounds accessible.

  • Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashing. Use only non-sparking tools and ensure that all containers are properly grounded to prevent static discharge.[3][6]

  • During Reaction: Keep the reaction vessel within the fume hood and ensure it is properly secured. Maintain a safe distance from the reaction and monitor it regularly.

  • Post-Handling: After handling, thoroughly wash your hands and any potentially exposed skin with soap and water.[7] Decontaminate the work area and any equipment used.

Disposal Plan:

  • Waste Collection: All waste materials contaminated with 1,2-Diiodocyclohexene, including gloves, absorbent materials from spills, and empty containers, should be collected in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.

  • Disposal: Dispose of the hazardous waste through your institution's designated environmental health and safety office. Adhere to all local, state, and federal regulations for hazardous waste disposal.[8]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls when working with 1,2-Diiodocyclohexene.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE & Engineering Control Selection cluster_ops Operational Phase cluster_disposal Disposal Phase Assess_Task Assess Task (e.g., Weighing, Reaction, Transfer) Fume_Hood Work in Chemical Fume Hood Assess_Task->Fume_Hood Review_SDS_Analogs Review Safety Data of Analogs Review_SDS_Analogs->Assess_Task Goggles_Shield Chemical Goggles & Face Shield Fume_Hood->Goggles_Shield Respirator Consider Respirator (if fume hood is unavailable) Fume_Hood->Respirator Alternative Gloves Chemical Resistant Gloves (Nitrile/Neoprene) Goggles_Shield->Gloves Lab_Coat Flame-Resistant Lab Coat Gloves->Lab_Coat Execute_Task Execute Task Safely Lab_Coat->Execute_Task Spill_Kit Spill Kit Ready Execute_Task->Spill_Kit Segregate_Waste Segregate Contaminated Waste Execute_Task->Segregate_Waste Dispose_Properly Dispose via EHS Protocols Segregate_Waste->Dispose_Properly

Caption: PPE and safety workflow for handling 1,2-Diiodocyclohexene.

References

  • Synerzine. (2018-12-05). SAFETY DATA SHEET 2-Cyclohexene-1,4-dione, 2,6,6-trimethyl-.
  • Cole-Parmer. Material Safety Data Sheet - 1,2-Cyclohexanediol (Mixture of Cis and Trans), 98%.
  • Fisher Scientific. (2024-03-27).
  • PubChem. 1,1-Diiodocyclohexane | C6H10I2 | CID 13085474.
  • Thermo Fisher Scientific.
  • Carl ROTH. (2018-05-03).
  • Thermo Fisher Scientific. (2025-09-09).
  • Santa Cruz Biotechnology.
  • Chemos GmbH & Co.KG.
  • Chevron Phillips Chemical.
  • MP Biomedicals. (2016-11-09). 1,2-Cyclohexanediol, (cis- and trans- mixture)
  • SBLCore. (2025-04-08).
  • Carl ROTH.
  • Lab Alley. (2015-03-19).
  • New Jersey Department of Health. (2016-03). Cyclohexane - Hazardous Substance Fact Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexene, 1,2-diiodo-
Reactant of Route 2
Cyclohexene, 1,2-diiodo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.